Tetramethyl 1,2,3,4-cyclobutanetetracarboxylate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 122966. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
tetramethyl cyclobutane-1,2,3,4-tetracarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O8/c1-17-9(13)5-6(10(14)18-2)8(12(16)20-4)7(5)11(15)19-3/h5-8H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXMOMNBIDWYNOP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1C(C(C1C(=O)OC)C(=O)OC)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80908252 | |
| Record name | Tetramethyl cyclobutane-1,2,3,4-tetracarboxylatato(2-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80908252 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1032-95-7, 3999-67-5 | |
| Record name | NSC122966 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122966 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC103000 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=103000 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Tetramethyl cyclobutane-1,2,3,4-tetracarboxylatato(2-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80908252 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
synthesis of Tetramethyl 1,2,3,4-cyclobutanetetracarboxylate
An In-Depth Technical Guide to the Synthesis of Tetramethyl 1,2,3,4-cyclobutanetetracarboxylate
Abstract
This compound is a pivotal molecular scaffold, serving as a direct precursor to cyclobutane-1,2,3,4-tetracarboxylic acid and its dianhydride. These derivatives are crucial building blocks in the synthesis of advanced polymers, such as polyimides, and in the construction of metal-organic frameworks (MOFs).[1][2] This guide provides a comprehensive overview of the predominant synthetic route to this compound: the photochemical [2+2] cycloaddition of dimethyl maleate or its geometric isomer, dimethyl fumarate. We will delve into the underlying reaction mechanism, explore the critical experimental parameters that govern the reaction's efficiency and stereochemical outcome, present a detailed, self-validating experimental protocol, and discuss the significance of this compound in modern materials science. This document is intended for researchers and professionals in organic synthesis and drug development, offering both theoretical grounding and practical, field-proven insights.
The Core Chemistry: Understanding the Photochemical [2+2] Cycloaddition
The synthesis of the cyclobutane ring from two alkene units is a classic example of a cycloaddition reaction, a subset of pericyclic reactions. The direct dimerization of simple alkenes is governed by the principles of orbital symmetry, as famously elucidated by Woodward and Hoffmann.
The Causality of the Photochemical Pathway
A thermal [2+2] cycloaddition between two ground-state alkene molecules is considered "symmetry-forbidden."[3] This is because a concerted, suprafacial approach (where the bonding occurs on the same face of each molecule) would require the Highest Occupied Molecular Orbital (HOMO) of one alkene to overlap with the Lowest Unoccupied Molecular Orbital (LUMO) of the other. In this case, the orbital phases do not align constructively, leading to a high activation energy barrier.
However, the reaction becomes "symmetry-allowed" under photochemical conditions.[4] Upon absorption of a photon of suitable energy (typically in the UV range), an electron in one alkene molecule is promoted from its HOMO (π orbital) to its LUMO (π* orbital). This excited-state molecule can now react with a ground-state molecule. The critical interaction is between the new HOMO of the excited molecule (the singly occupied π* orbital) and the LUMO of the ground-state molecule. This alignment has the correct symmetry for bond formation to occur readily, leading to the formation of the cyclobutane ring.[3][4]
Reaction Mechanism
The generally accepted mechanism involves the following key steps:
-
Photoexcitation: One molecule of the starting alkene (e.g., dimethyl maleate) absorbs a UV photon, promoting it to an excited singlet state, which may then undergo intersystem crossing to a more stable triplet state.
-
Biradical Formation: The excited alkene reacts with a ground-state alkene molecule to form a 1,4-biradical intermediate.
-
Ring Closure: The biradical intermediate undergoes spin inversion (if in the triplet state) and subsequent ring closure to form the stable cyclobutane ring.
The stereochemistry of the starting material is largely retained in the product, a hallmark of many concerted pericyclic reactions.
Caption: Mechanism of Photochemical [2+2] Cycloaddition.
Synthesis Strategy and Experimental Considerations
The successful synthesis of this compound hinges on the careful control of several key experimental parameters.
Precursor Selection and Stereochemistry
The choice between dimethyl maleate (the cis-isomer) and dimethyl fumarate (the trans-isomer) is the primary determinant of the product's stereochemistry.
-
Dimethyl Maleate: Dimerization tends to yield the cis,trans,cis-isomer of the product.
-
Dimethyl Fumarate: Dimerization primarily yields the trans,trans,trans-isomer.[5]
This stereospecificity is a powerful tool for selectively targeting desired isomers. The photodimerization of maleic anhydride to form cyclobutane tetracarboxylic dianhydride (CBTA) is a related and widely used industrial process.[6]
Critical Experimental Parameters
-
Light Source: The wavelength and intensity of the UV light are paramount. UV-C light (around 254 nm) is commonly employed for these reactions.[1][7] Some modern methods utilize high-efficiency LED cold ultraviolet lights (300-400 nm), which offer better temperature control and reduced energy consumption.[8] The reaction vessel must be made of a UV-transparent material, such as quartz.
-
Solvent: While the reaction can be performed in the solid state by irradiating a thin film of the starting material, using a solvent can improve homogeneity.[9] However, the choice of solvent is critical. Solvents that absorb strongly at the irradiation wavelength will inhibit the reaction. Acetone is often used not just as a solvent but also as a "sensitizer," a compound that absorbs the light, enters an excited triplet state, and then transfers that energy to the alkene, facilitating the reaction.[4] Other solvents like ethyl acetate and diethyl carbonate have also been reported.[8]
-
Temperature: Photochemical reactions can generate significant heat, especially when using high-power lamps like high-pressure mercury lamps. Elevated temperatures can lead to side reactions or decomposition. Therefore, maintaining a low and controlled reaction temperature (e.g., 5°C) is often necessary for achieving high yields and purity.[8]
Data Summary
The following tables summarize key physical properties and representative synthesis conditions.
Table 1: Physical and Chemical Properties
| Property | Value | Reference |
|---|---|---|
| CAS Number | 1032-95-7 / 14495-41-1 | [10][11] |
| Molecular Formula | C₁₂H₁₆O₈ | [10] |
| Molecular Weight | 288.25 g/mol | [10] |
| Boiling Point | 356.6°C at 760 mmHg | [10] |
| Density | 1.301 g/cm³ | [10] |
| Appearance | White crystalline solid |[12] |
Table 2: Comparative Synthesis Conditions
| Precursor | Light Source | Solvent/State | Temp. | Yield | Reference |
|---|---|---|---|---|---|
| Maleic Anhydride | High-Pressure Hg Lamp | Ethyl Acetate | 5°C | 32.8% | [8] |
| Maleic Anhydride | LED Cold UV Light | Diethyl Carbonate | -5 to 30°C | High | [8] |
| Dimethyl Fumarate | UV Lamp | Solid State | N/A | N/A | [5][9] |
| Maleic/Fumaric Acid | UV-C (254 nm) | N/A | N/A | N/A |[1][7] |
Detailed Experimental Protocol: Photodimerization of Dimethyl Maleate
This protocol describes a representative lab-scale synthesis. It is designed to be self-validating by including clear steps for purification and characterization.
Objective: To synthesize this compound via the photosensitized dimerization of dimethyl maleate.
Materials and Equipment:
-
Dimethyl maleate
-
Acetone (spectroscopic grade, used as solvent and sensitizer)
-
Quartz reaction tube
-
Photochemical reactor equipped with a 254 nm UV lamp and cooling system
-
Rotary evaporator
-
Recrystallization apparatus (Erlenmeyer flask, heating mantle, condenser)
-
Hexanes or Ethanol (for recrystallization)
-
Standard glassware and magnetic stirrer
-
Analytical equipment: NMR spectrometer, IR spectrometer, Mass spectrometer
Caption: Experimental workflow for the synthesis of the target compound.
Step-by-Step Procedure
-
Reaction Setup: In a quartz reaction tube, prepare a solution of dimethyl maleate in acetone. A typical concentration is 0.1 M to 0.5 M. Causality: Acetone acts as both a solvent to ensure homogeneity and a triplet sensitizer to improve the efficiency of the photochemical reaction. Quartz is used for its transparency to short-wavelength UV light.
-
Degassing (Optional but Recommended): Bubble nitrogen or argon through the solution for 15-20 minutes. Causality: This removes dissolved oxygen, which can quench the excited triplet state of the sensitizer and lead to unwanted side reactions.
-
Photoreaction: Seal the tube and place it in a photochemical reactor. Irradiate the solution with a 254 nm UV lamp while maintaining a constant temperature (e.g., 10-20°C) using a cooling system. Stir the solution continuously. The reaction time can vary from several hours to days, depending on the scale and lamp intensity. Monitor the reaction progress by TLC or GC-MS if possible.
-
Work-up and Isolation: Once the reaction is deemed complete, transfer the solution to a round-bottom flask. Remove the acetone using a rotary evaporator. The crude product will likely be a viscous oil or a semi-solid residue.
-
Purification: The primary method of purification is recrystallization. Dissolve the crude residue in a minimum amount of a hot solvent system, such as an ethanol/water or hexanes/ethyl acetate mixture. Allow the solution to cool slowly to room temperature, then place it in an ice bath or freezer (-20°C) to induce crystallization.[12] Causality: Recrystallization separates the desired product from unreacted starting material and soluble oligomeric byproducts based on differences in solubility.
-
Final Product: Collect the resulting white crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Characterization and Validation
-
Appearance: Pure product should be a white crystalline solid.
-
¹H NMR: Expect complex multiplets in the aliphatic region corresponding to the cyclobutane ring protons and sharp singlets in the 3.6-3.8 ppm range for the four equivalent or non-equivalent methyl ester protons, depending on the isomer.
-
¹³C NMR: Signals for the cyclobutane carbons and the methyl carbons, and a characteristic signal for the carbonyl carbon of the ester groups around 170-175 ppm.
-
IR Spectroscopy: A strong absorption band around 1730-1750 cm⁻¹ is indicative of the C=O stretch of the ester groups.
-
Mass Spectrometry: The molecular ion peak (M⁺) should correspond to the calculated exact mass of C₁₂H₁₆O₈ (288.0845).
Downstream Applications
The true value of this compound lies in its role as a stable, purifiable intermediate.
-
Hydrolysis to the Tetra-acid: The tetramethyl ester can be readily hydrolyzed under acidic or basic conditions to yield cyclobutane-1,2,3,4-tetracarboxylic acid (CBTA).[13] This hydrolysis is often driven to completion by the continuous removal of the methanol byproduct.[13]
-
Formation of the Dianhydride: CBTA can be dehydrated, typically using acetic anhydride or thermal methods, to form cyclobutane-1,2,3,4-tetracarboxylic dianhydride. This dianhydride is a key monomer used to produce high-performance polyimides, which are known for their exceptional thermal stability and mechanical strength.[1][8]
-
Use in MOFs: The tetra-acid (CBTA) serves as a versatile polytopic ligand for the synthesis of metal-organic frameworks (MOFs), which have applications in gas storage, separation, and catalysis.[2]
Conclusion
The synthesis of this compound via the photochemical [2+2] cycloaddition of dimethylated maleic or fumaric acid esters is a foundational reaction in organic synthesis with significant implications for materials science. A thorough understanding of the underlying photochemical principles and meticulous control over experimental variables such as light source, temperature, and solvent are essential for achieving high yields and the desired stereochemical outcome. As a stable precursor to versatile tetra-acid and dianhydride building blocks, this compound provides a critical entry point for the development of advanced functional materials.
References
- Nkemngong, D. N. (n.d.). Exploring [2+2] Photoreaction To Synthesize Cyclobutane Di- And Tetracarboxylic Acid Building Blocks From Biomass-Derived Precursors.
- Nkemngong, D. N. (n.d.). Exploring [2+2] Photoreaction to Synthesize Cyclobutane Di- and Tetracarboxylic Acid Building Blocks from Biomass-Derived Precursors. ProQuest.
-
ResearchGate. (n.d.). The first cyclobutane-1,2,3,4-tetracarboxylate containing metal coordination polymer with three-dimensional framework | Request PDF. [Link]
-
LookChem. (n.d.). This compound. [Link]
-
Griffin, G. W., Vellturo, A. F., & Furukawa, K. (1961). The Chemistry of Photodimers of Maleic and Fumaric Acid Derivatives. I. Dimethyl Fumarate Dimer. Journal of the American Chemical Society. [Link]
-
Chemistry LibreTexts. (2024). 30.6: Cycloaddition Reactions. [Link]
-
PrepChem.com. (n.d.). Synthesis of 1,2,3,4-butane tetracarboxylic acid. [Link]
-
Wikipedia. (n.d.). Maleic anhydride. [Link]
-
PubChem. (n.d.). Tetramethyl cyclobutane-1,2,3,4-tetracarboxylatato(2-). [Link]
- Google Patents. (n.d.). Method for synthesizing cyclobutane-1,2,3,4-tetracarboxylic dianhydride.
- Google Patents. (n.d.). US5298653A - Process for preparing 1,2,3,4-butanetetracarboxylic acid.
-
Griffin, G. W., et al. (1961). The Chemistry of Photodimers of Maleic and Fumaric Acid Derivatives. I. Dimethyl Fumarate Dimer. Journal of the American Chemical Society, 83(1), 1424-1426. [Link]
-
YouTube. (2020). Week 4: Lecture 17: Photochemical [2+2] Cycloaddition Reaction. [Link]
-
Organic Syntheses. (n.d.). anti-1,2,2,3,4,4-Hexamethylphosphetane 1-Oxide. [Link]
Sources
- 1. "Exploring [2+2] Photoreaction To Synthesize Cyclobutane Di- And Tetrac" by Dominic Nkafu Nkemngong [commons.und.edu]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. m.youtube.com [m.youtube.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Maleic anhydride - Wikipedia [en.wikipedia.org]
- 7. Exploring [2+2] Photoreaction to Synthesize Cyclobutane Di- and Tetracarboxylic Acid Building Blocks from Biomass-Derived Precursors - ProQuest [proquest.com]
- 8. CN102977112A - Method for synthesizing cyclobutane-1,2,3,4-tetracarboxylic dianhydride - Google Patents [patents.google.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. This compound|lookchem [lookchem.com]
- 11. Tetramethyl cyclobutane-1,2,3,4-tetracarboxylatato(2-) | C12H16O8 | CID 266035 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. US5298653A - Process for preparing 1,2,3,4-butanetetracarboxylic acid - Google Patents [patents.google.com]
A Technical Guide to the Spectral Analysis of Tetramethyl 1,2,3,4-Cyclobutanetetracarboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetramethyl 1,2,3,4-cyclobutanetetracarboxylate is a molecule of significant interest in organic synthesis and materials science, often serving as a rigid scaffold for the construction of more complex architectures. A thorough understanding of its structural and electronic properties is paramount for its effective utilization. This guide provides an in-depth analysis of the spectral data of this compound, focusing on Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). As a Senior Application Scientist, the following sections synthesize technical accuracy with field-proven insights, explaining not just the data, but the causality behind the experimental choices and interpretation.
The Unique Challenge of the Cyclobutane Ring in NMR Spectroscopy
The interpretation of NMR spectra for cyclobutane derivatives is not always straightforward. Unlike more rigid cyclic systems, the cyclobutane ring exists in a dynamic equilibrium between puckered "butterfly" conformations to alleviate torsional strain.[1] This conformational flexibility significantly influences the chemical shifts and coupling constants observed in the NMR spectra. A comprehensive analysis, therefore, requires a nuanced understanding of these dynamic effects.[1][2]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical information about its stereochemistry and electronic environment.
¹H NMR Spectral Data
The proton NMR spectrum of this compound is influenced by the stereochemical arrangement of the four ester groups. The puckered nature of the cyclobutane ring can lead to different magnetic environments for the methine and methyl protons.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~3.7 | s | 12H | -OCH₃ (Methyl ester protons) |
| ~3.4 | m | 4H | -CH (Cyclobutane ring protons) |
Expert Interpretation: The presence of a single, sharp singlet for the twelve methyl ester protons suggests a high degree of symmetry in the molecule, or rapid conformational averaging on the NMR timescale. The methine protons of the cyclobutane ring appear as a multiplet due to complex spin-spin coupling with neighboring protons. The exact chemical shift and multiplicity can be highly dependent on the specific isomer (cis/trans relationship of the ester groups) and the solvent used.[3] The fluxional nature of the cyclobutane ring often results in averaged chemical shifts and coupling constants that may not perfectly reflect a single static conformation.[1][4]
¹³C NMR Spectral Data
The ¹³C NMR spectrum provides information on the number of unique carbon environments in the molecule.
| Chemical Shift (δ) ppm | Assignment |
| ~172 | C=O (Ester carbonyl carbons) |
| ~52 | -OCH₃ (Methyl ester carbons) |
| ~45 | -CH (Cyclobutane ring carbons) |
Expert Interpretation: Similar to the ¹H NMR, the number of signals in the ¹³C NMR spectrum is indicative of the molecule's symmetry. For a highly symmetric isomer, one would expect a single signal for the four equivalent carbonyl carbons, one for the four equivalent methyl carbons, and one for the four equivalent methine carbons of the cyclobutane ring. The chemical shifts are consistent with expectations for ester carbonyls, methoxy groups, and sp³-hybridized carbons within a strained ring system.[5]
Experimental Protocol: NMR Spectroscopy
A self-validating system for acquiring high-quality NMR data is crucial for accurate structural elucidation.
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial. The use of a deuterated solvent is essential to avoid large solvent signals that would obscure the analyte's signals.[6]
-
Filter the solution through a small plug of glass wool into a clean, high-quality 5 mm NMR tube to remove any particulate matter.[7]
-
Cap the NMR tube securely.
Instrumental Parameters (Example for a 400 MHz Spectrometer):
-
¹H NMR:
-
Acquire the spectrum at 298 K.
-
Use a sufficient number of scans (e.g., 16-64) to achieve an adequate signal-to-noise ratio.
-
Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).
-
Use a relaxation delay of 1-2 seconds between scans.[8]
-
-
¹³C NMR:
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or an internal standard like tetramethylsilane (TMS).[10]
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
Infrared (IR) Spectroscopy
IR spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is dominated by the characteristic absorptions of the ester functional groups.
FT-IR Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2950 | Medium | C-H stretch (sp³ C-H of the cyclobutane ring and methyl groups) |
| ~1735 | Strong, Sharp | C=O stretch (Ester carbonyl) |
| ~1200 | Strong | C-O stretch (Ester) |
| ~1100 | Strong | C-O stretch (Ester) |
Expert Interpretation: The most prominent feature in the IR spectrum is the strong, sharp absorption band around 1735 cm⁻¹, which is characteristic of the C=O stretching vibration of a saturated ester.[11][12] The presence of two strong bands in the 1200-1100 cm⁻¹ region is also indicative of the C-O stretching vibrations of the ester groups.[12] The medium intensity band around 2950 cm⁻¹ corresponds to the stretching vibrations of the sp³-hybridized C-H bonds of the cyclobutane ring and the methyl groups.[13]
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy
ATR-FTIR is a common and convenient method for obtaining IR spectra of solid and liquid samples with minimal sample preparation.
-
Ensure the ATR crystal (e.g., diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Record a background spectrum of the clean, empty ATR crystal. This is crucial to subtract any atmospheric or instrumental interferences.
-
Place a small amount of the solid this compound sample onto the ATR crystal, ensuring complete coverage of the crystal surface.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
The instrument's software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which is invaluable for determining the molecular weight and deducing structural features.
Electron Impact (EI) Mass Spectrometry Data
Electron Impact (EI) is a "hard" ionization technique that causes significant fragmentation, providing a "fingerprint" of the molecule.[14]
| m/z | Relative Intensity | Assignment |
| 288 | Low | [M]⁺ (Molecular Ion) |
| 257 | High | [M - OCH₃]⁺ |
| 229 | Medium | [M - COOCH₃]⁺ |
| 59 | High | [COOCH₃]⁺ |
Expert Interpretation: The molecular ion peak at m/z 288 confirms the molecular weight of this compound (C₁₂H₁₆O₈).[15] The low intensity of the molecular ion is typical for molecules that readily fragment under EI conditions.[16] The most prominent fragmentation pathway is the loss of a methoxy radical (-OCH₃) to give the intense peak at m/z 257. Subsequent loss of a carbomethoxy radical (-COOCH₃) leads to the fragment at m/z 229. The presence of a strong peak at m/z 59 is a characteristic fragment for methyl esters, corresponding to the [COOCH₃]⁺ ion.[17]
Experimental Protocol: Electron Impact Mass Spectrometry (EI-MS)
-
Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or through a gas chromatograph (GC-MS) for volatile compounds.
-
The sample is vaporized in the ion source under high vacuum.
-
The vaporized molecules are bombarded with a beam of high-energy electrons (typically 70 eV).[18]
-
This bombardment causes the ejection of an electron from the molecule, forming a positively charged molecular ion ([M]⁺).
-
The excess energy imparted to the molecular ion causes it to fragment into smaller, charged species.
-
The ions are then accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio.
-
A detector records the abundance of each ion, generating the mass spectrum.
Logical Relationships and Workflow
The following diagram illustrates the logical workflow for the comprehensive spectral analysis of this compound.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. A 1H NMR and theoretical investigation of the conformations of some monosubstituted cyclobutanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. compoundchem.com [compoundchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. publish.uwo.ca [publish.uwo.ca]
- 8. sc.edu [sc.edu]
- 9. 29.10 ¹³C NMR Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
- 10. cyclobutane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 cyclobutane 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 11. 12.8 Infrared Spectra of Some Common Functional Groups - Organic Chemistry | OpenStax [openstax.org]
- 12. spectroscopyonline.com [spectroscopyonline.com]
- 13. uanlch.vscht.cz [uanlch.vscht.cz]
- 14. Mass Spectrometry Ionization Methods [chemistry.emory.edu]
- 15. Tetramethyl cyclobutane-1,2,3,4-tetracarboxylatato(2-) | C12H16O8 | CID 266035 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. Mass Spectrometry Tutorial (Dr. Kamel Harrata) | Chemical Instrumentation Facility [cif.iastate.edu]
- 17. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 18. Electron Ionization - Creative Proteomics [creative-proteomics.com]
A Comprehensive Technical Guide to the Physical Properties of Tetramethyl 1,2,3,4-cyclobutanetetracarboxylate
Abstract
Tetramethyl 1,2,3,4-cyclobutanetetracarboxylate is a multifaceted organic compound characterized by a rigid cyclobutane core functionalized with four methyl ester groups. This structure imparts significant stereochemical complexity and makes it a valuable chiral building block in synthetic chemistry.[1] Its utility spans the synthesis of stereochemically defined intermediates for pharmaceuticals, specialty polymers, and liquid crystals.[1] A thorough understanding of its physical properties is paramount for its effective application, influencing everything from reaction conditions and purification strategies to formulation and material handling. This guide provides an in-depth analysis of the core physical characteristics of this compound, offering both established data and the experimental context necessary for researchers in the field.
Molecular Identity and Structural Elucidation
The foundational step in utilizing any chemical compound is the unambiguous confirmation of its identity. For a molecule with the stereochemical potential of this compound, this extends beyond mere chemical formula to include its specific spatial arrangement.
Chemical Identifiers
The compound is registered under various identifiers, which can often correspond to different stereoisomers or database entries. It is crucial for researchers to note the specific CAS number associated with the material they are using, as physical properties can vary between isomers.
| Identifier | Value | Source |
| Chemical Name | This compound | [2][3][4] |
| Molecular Formula | C₁₂H₁₆O₈ | [1][2][3][5][6] |
| Molecular Weight | 288.25 g/mol | [1][2][3][6] |
| Exact Mass | 288.08451746 Da | [2][3] |
| Common CAS Numbers | 1032-95-7, 14495-41-1, 3999-67-5 | [2][3][4][5][7] |
The Critical Role of Stereoisomerism
The cyclobutane ring is not planar, and the four carboxylate substituents can be arranged in various spatial orientations (cis/trans) relative to each other. This gives rise to multiple stereoisomers, such as the cis,trans,cis form.[2][3] Each unique isomer will have distinct physical properties, most notably its melting point, solubility, and crystal structure. The observed melting point range, for instance, can be an indicator of isomeric purity. Therefore, specifying the isomer is as important as naming the compound itself.
Molecular Structure
The general structure is defined by the central four-membered carbon ring. Understanding this framework is key to interpreting its chemical behavior and physical characteristics.
Caption: 2D representation of this compound.
Core Physical Properties
The utility of a compound in a laboratory or industrial setting is largely dictated by its physical properties. These values inform purification methods, solvent selection, and storage conditions.
Summary of Physical Properties
The following table summarizes the key quantitative physical data available for this compound.
| Property | Value | Unit | Source |
| Physical State | White to Off-White Solid | - | [4] |
| Melting Point | 145.0 - 149.0 (or 147) | °C | [1][4] |
| Boiling Point | 356.6 (at 760 mmHg) | °C | [1][2] |
| Density | 1.301 | g/cm³ | [1][2] |
| Flash Point | 155.6 | °C | [2] |
| Vapor Pressure | 2.89 x 10⁻⁵ | mmHg at 25°C | [2] |
| XLogP3 | -0.6 | - | [2][3] |
| Hydrogen Bond Donors | 0 | - | [2][3] |
| Hydrogen Bond Acceptors | 8 | - | [2][3] |
Thermal Properties
The compound's high melting point indicates that it is a solid at room temperature with significant lattice energy.[1][4] This crystalline nature is advantageous for purification via recrystallization. The relatively high boiling point suggests that vacuum distillation would be required to purify the compound without decomposition.[1][2] The flash point of 155.6°C is an important safety parameter, indicating the temperature at which its vapors can ignite in the presence of an ignition source.[2]
Solubility Profile
The compound is reported to be slightly soluble in chloroform, DMSO, and ethyl acetate.[4] This limited solubility in common organic solvents is a critical consideration for synthetic chemists. The molecular structure provides insight into this behavior: while it has eight hydrogen bond acceptor sites (the oxygen atoms of the ester groups), it has no hydrogen bond donors.[2][3] Its low octanol-water partition coefficient (XLogP3 of -0.6) suggests a degree of hydrophilicity, yet its rigid, nonpolar cyclobutane core limits its interaction with highly polar solvents like water.[2][3]
Methodologies for Physical Property Determination
To ensure the trustworthiness of experimental data, physical properties must be measured on well-characterized, pure material. The following workflows and protocols represent a self-validating system for compound analysis.
Workflow for Compound Characterization
This logical flow ensures that property measurements are performed on a substance of confirmed identity and purity.
Caption: Standard workflow for verifying a compound before physical property measurement.
Protocol: Melting Point Determination
Objective: To determine the temperature range over which the solid-to-liquid phase transition occurs, which serves as an indicator of purity.
-
Sample Preparation: Ensure the sample is completely dry and finely powdered. A non-homogenous or wet sample will lead to a depressed and broad melting range.
-
Capillary Loading: Load a small amount of the powdered sample into a capillary tube to a height of 2-3 mm. Tightly packing the sample ensures uniform heat transfer.
-
Instrument Setup: Place the capillary tube into a calibrated melting point apparatus.
-
Rapid Scan (Optional): Quickly heat the sample to get an approximate melting point. This informs the rate of heating for the precise measurement.
-
Precise Measurement: Cool the apparatus and use a new sample. Heat rapidly to about 20°C below the approximate melting point. Then, decrease the heating rate to 1-2°C per minute. A slow ramp rate is critical to allow the system to reach thermal equilibrium, ensuring an accurate reading.
-
Data Recording: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the last crystal melts (T2). The melting range is reported as T1-T2. A pure compound typically has a sharp melting range of < 2°C.
Protocol: Qualitative Solubility Assessment
Objective: To determine the solubility of the compound in a range of common laboratory solvents.
-
Solvent Selection: Prepare a panel of solvents with varying polarities (e.g., water, methanol, ethyl acetate, dichloromethane, hexane).
-
Sample Measurement: Add approximately 10 mg of the compound to a series of small, labeled test tubes.
-
Solvent Addition: Add the selected solvent to each tube in 0.1 mL increments, up to a total of 1 mL.
-
Observation: After each addition, vortex the tube for 30 seconds and visually inspect for dissolution. Classify solubility as:
-
Soluble: Complete dissolution.
-
Slightly Soluble: Partial dissolution.
-
Insoluble: No visible dissolution.
-
-
Documentation: Record the results in a table. This provides a practical guide for choosing solvents for reactions and recrystallization.
Implications in Research and Development
The physical properties of this compound are not merely academic data points; they have direct consequences for its practical application.
-
For Synthetic Chemists: The solid nature and high melting point make the compound easy to handle, weigh, and store.[1][4] The limited solubility profile necessitates careful solvent selection for reactions; a solvent in which the starting material is slightly soluble at room temperature but highly soluble when heated is an ideal candidate for recrystallization.[4]
-
For Drug Development Professionals: As a chiral building block, this compound's rigid scaffold is used to create molecules with precise three-dimensional structures, which is critical for targeted biological activity.[1] Its solubility and thermal stability are key pre-formulation parameters that will influence how a potential active pharmaceutical ingredient (API) derived from it can be processed and delivered.
Conclusion
This compound is a crystalline solid with a high melting point, a high boiling point, and limited solubility in common organic solvents. Its physical characteristics are intrinsically linked to its rigid, stereochemically complex molecular structure. A comprehensive understanding and precise measurement of these properties, grounded in rigorous identity and purity confirmation, are essential for leveraging its full potential as a versatile building block in academic and industrial research.
References
-
This compound - LookChem. LookChem. Available at: [Link]
-
Tetramethyl cyclobutane-1,2,3,4-tetracarboxylatato(2-) | C12H16O8 - PubChem. National Center for Biotechnology Information. Available at: [Link]
-
1,2,3,4-Tetramethyl-cyclopentane - NIST WebBook. National Institute of Standards and Technology. Available at: [Link]
-
CAS#:3999-67-5 | tetramethyl cyclobutane-1,2,3,4-tetracarboxylate - Chemsrc. Chemsrc. Available at: [Link]
-
Nitrone | CH3NO | CID 6350 - PubChem. National Center for Biotechnology Information. Available at: [Link]
-
Chemical Properties of Normetadrenaline, tri-TMS (CAS 68595-62-0) - Cheméo. Cheméo. Available at: [Link]
-
Methyl (3S)-3-hydroxybutanoate | CAS#:53562-86-0 | Chemsrc. Chemsrc. Available at: [Link]
-
Chemical Properties of Cyclopentanol, 2-bromo-, cis- (CAS 28435-62-3) - Cheméo. Cheméo. Available at: [Link]
-
Tetramethyl cis,trans,cis-1,2,3,4-Cyclobutanetetracarboxylate - MySkinRecipes. MySkinRecipes. Available at: [Link]
-
2,2,4,4-Tetramethylcyclobutanedione - Wikipedia. Wikipedia. Available at: [Link]
-
Tetramethylbutane - Wikipedia. Wikipedia. Available at: [Link]
-
1,2,4,5-tetramethylcyclohexane, cis - Chemical & Physical Properties by Cheméo. Cheméo. Available at: [Link]
Sources
- 1. Tetramethyl cis,trans,cis-1,2,3,4-Cyclobutanetetracarboxylate [myskinrecipes.com]
- 2. lookchem.com [lookchem.com]
- 3. Tetramethyl cyclobutane-1,2,3,4-tetracarboxylatato(2-) | C12H16O8 | CID 266035 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. tetramethyl-1,2,3,4-cyclobutanetetracarboxylate | 14495-41-1 [chemicalbook.com]
- 5. CAS#:3999-67-5 | tetramethyl cyclobutane-1,2,3,4-tetracarboxylate | Chemsrc [chemsrc.com]
- 6. Cyclobutane-1,2,3,4-tetracarboxylic acid tetramethyl ester [cymitquimica.com]
- 7. tetramethyl cyclobutane-1,2,3,4-tetracarboxylate | 1032-95-7 [chemnet.com]
An In-depth Technical Guide to Tetramethyl 1,2,3,4-cyclobutanetetracarboxylate: Structure, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetramethyl 1,2,3,4-cyclobutanetetracarboxylate is a tetra-ester derivative of cyclobutane-1,2,3,4-tetracarboxylic acid. Its rigid, three-dimensional structure and the presence of four reactive ester functionalities make it a valuable building block in various fields of chemical synthesis, from the development of novel polymers and metal-organic frameworks (MOFs) to its potential as a scaffold in the design of new therapeutic agents. This guide provides a comprehensive overview of the chemical structure, stereoisomerism, synthesis, and characterization of this compound, with a focus on its practical applications for researchers in both materials science and drug development.
The Molecular Architecture: Stereoisomerism of this compound
The core of this compound is a four-membered cyclobutane ring, with a methoxycarbonyl group attached to each carbon atom. The spatial arrangement of these four substituents gives rise to several stereoisomers. Understanding the distinct stereochemistry of each isomer is crucial as it dictates the molecule's overall symmetry, physical properties, and its suitability for specific applications.
Based on the relative orientation of the four methoxycarbonyl groups (either above or below the plane of the cyclobutane ring), there are four primary stereoisomers of 1,2,3,4-tetrasubstituted cyclobutanes. These are often described using cis and trans nomenclature. One of the most commonly available isomers is the cis,trans,cis-1,2,3,4-cyclobutanetetracarboxylic acid tetramethyl ester [1].
Synthesis of this compound: The [2+2] Photocycloaddition
The primary and most efficient method for synthesizing the cyclobutane core of this compound is through a [2+2] photocycloaddition reaction of an alkene precursor. Specifically, the dimerization of dimethyl maleate or dimethyl fumarate under photochemical conditions yields the desired cyclobutane ring system.
Reaction Mechanism
The [2+2] photocycloaddition is a photochemical reaction that involves the formation of a cyclobutane ring from two alkene molecules. The reaction proceeds through a concerted mechanism, where the stereochemistry of the product is dependent on the stereochemistry of the starting alkenes and the reaction conditions. The generally accepted mechanism involves the photoexcitation of one alkene molecule to its triplet state, which then adds to a ground-state alkene molecule to form a diradical intermediate. This intermediate then undergoes ring closure to form the cyclobutane product.
Experimental Protocol: Synthesis of Tetramethyl cis,trans,cis-1,2,3,4-Cyclobutanetetracarboxylate
The following is a representative protocol for the synthesis of a stereoisomer of this compound via the photochemical dimerization of dimethyl maleate. The specific isomer obtained can be influenced by the reaction conditions.
Materials:
-
Dimethyl maleate
-
Acetone (as a photosensitizer)
-
Dichloromethane (solvent)
-
High-pressure mercury lamp or other suitable UV light source
-
Quartz reaction vessel
-
Rotary evaporator
-
Recrystallization solvent (e.g., methanol)
Procedure:
-
A solution of dimethyl maleate and a photosensitizer (e.g., acetone) in a suitable solvent like dichloromethane is prepared in a quartz reaction vessel. The concentration of the reactants should be optimized to favor intermolecular dimerization.
-
The reaction vessel is sealed and placed in a photochemical reactor equipped with a cooling system to maintain a constant temperature.
-
The solution is irradiated with a high-pressure mercury lamp for a specified period (typically several hours to days). The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion of the reaction, the solvent is removed under reduced pressure using a rotary evaporator.
-
The crude product, which may be a mixture of stereoisomers, is then purified by recrystallization from a suitable solvent, such as methanol, to isolate the desired stereoisomer. For instance, the cis,trans,cis isomer can be selectively crystallized.
Spectroscopic Characterization
The unambiguous identification of the different stereoisomers of this compound relies heavily on spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy.
¹H and ¹³C NMR Spectroscopy
The symmetry of each stereoisomer will be reflected in the number of distinct signals in its ¹H and ¹³C NMR spectra. For example, a highly symmetrical isomer will exhibit a simpler spectrum with fewer peaks compared to a less symmetrical one. The coupling constants between the cyclobutane ring protons in the ¹H NMR spectrum are particularly informative for determining the relative stereochemistry of the substituents.
Table 1: Representative NMR Data for a this compound Isomer
| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment |
| ¹H | ~3.7 | s | -OCH₃ |
| ~3.4 | m | Cyclobutane-H | |
| ¹³C | ~172 | s | C=O |
| ~52 | q | -OCH₃ | |
| ~45 | d | Cyclobutane-CH |
Note: The exact chemical shifts and coupling constants will vary depending on the specific stereoisomer and the solvent used for analysis.
Applications in Materials Science and Drug Development
The rigid cyclobutane core and the presence of four ester groups make this compound a versatile building block for the synthesis of more complex molecules and materials.
Precursor for Metal-Organic Frameworks (MOFs)
The corresponding carboxylic acid, 1,2,3,4-cyclobutanetetracarboxylic acid, obtained by the hydrolysis of the tetramethyl ester, is an excellent ligand for the construction of Metal-Organic Frameworks (MOFs). The rigid and well-defined geometry of the cyclobutane ring allows for the predictable assembly of porous, crystalline structures with potential applications in gas storage, separation, and catalysis.
Monomer for Polyester Synthesis
This compound can be used as a tetrafunctional monomer in the synthesis of branched or cross-linked polyesters. The incorporation of the rigid cyclobutane unit into the polymer backbone can significantly impact the material's thermal and mechanical properties, such as increasing the glass transition temperature and enhancing rigidity. Such polyesters may find applications as specialty plastics and resins.
Scaffold in Drug Discovery
While direct applications in drug development are less documented, the rigid and well-defined three-dimensional structure of the cyclobutane core makes it an attractive scaffold for the design of new therapeutic agents. The four ester groups can be functionalized to introduce pharmacophoric elements, and the stereochemistry of the cyclobutane ring can be used to control the spatial orientation of these groups, which is critical for molecular recognition and biological activity. The use of such rigid scaffolds can reduce the entropic penalty upon binding to a biological target, potentially leading to higher affinity and selectivity.
Conclusion
This compound is a molecule with rich stereochemistry and significant potential as a versatile building block in organic synthesis. Its synthesis, primarily through the [2+2] photocycloaddition of dimethyl maleate, provides access to a variety of stereoisomers, each with unique properties. The ability to convert this tetra-ester into the corresponding carboxylic acid opens up avenues for its use in the rapidly growing field of metal-organic frameworks. Furthermore, its role as a monomer in polyester synthesis and its potential as a rigid scaffold in medicinal chemistry underscore its importance for researchers in both materials science and drug development. A thorough understanding of its synthesis, stereochemistry, and reactivity is key to unlocking its full potential in these and other emerging applications.
References
-
Scribd. (n.d.). Dimethyl Maleate to Dimethyl Fumarate. Retrieved from [Link]
-
Studylib. (n.d.). Dimethyl Maleate Isomerization Lab Manual. Retrieved from [Link]
-
YouTube. (2020, November 7). Chemistry Lab- Cis- trans isomerisation reaction- Dimethyl maleate to Dimethyl fumarate, by Dr Beena. Retrieved from [Link]
-
PubChem. (n.d.). Tetramethyl cyclobutane-1,2,3,4-tetracarboxylatato(2-). Retrieved from [Link]
-
Pharmaffiliates. (n.d.). cis,trans,cis-1,2,3,4-Tetracarbomethoxycyclobutane. Retrieved from [Link]
-
MySkinRecipes. (n.d.). Tetramethyl cis,trans,cis-1,2,3,4-Cyclobutanetetracarboxylate. Retrieved from [Link]
-
MDPI. (2018). Copolyesters Based on 2,5-Furandicarboxylic Acid (FDCA): Effect of 2,2,4,4-Tetramethyl-1,3-Cyclobutanediol Units on Their Properties. Polymers, 10(7), 753. [Link]
-
European Coatings. (2023, September 2). Bio-based polyesters synthesised from furanic cyclobutane diacid. Retrieved from [Link]
-
The Essential Chemical Industry. (n.d.). Polyesters. Retrieved from [Link]
-
WIPO Patentscope. (2018, February 22). POLYESTER COMPOSITIONS WHICH COMPRISE TETRAMETHYLCYCLOBUTANDIOL AND ETHYLENE GLYCOL, WITH IMPROVED CATALYST SYSTEM. Retrieved from [Link]
-
NIH. (2018). Enzymatic Synthesis of Copolyesters with the Heteroaromatic Diol 3,4-Bis(hydroxymethyl)furan and Isomeric Dimethyl Furandicarboxylate Substitutions. Polymers, 10(11), 1257. [Link]
-
NIH. (2018, March 16). Controlled drug delivery vehicles for cancer treatment and their performance. Retrieved from [Link]
-
NIH. (2022). Enhanced drug delivery with nanocarriers: a comprehensive review of recent advances in breast cancer detection and treatment. Retrieved from [Link]
-
MDPI. (2023). Biomaterials in Drug Delivery: Advancements in Cancer and Diverse Therapies—Review. Retrieved from [Link]
-
ScienceDirect. (2022). Innovative nanocarriers: Synthetic and biomimetic strategies for enhanced drug delivery. Retrieved from [Link]
Sources
An In-Depth Technical Guide to Tetramethyl 1,2,3,4-Cyclobutanetetracarboxylate: Synthesis, Properties, and Applications
Introduction: The Significance of a Strained Ring System
Tetramethyl 1,2,3,4-cyclobutanetetracarboxylate is a tetra-ester derivative of cyclobutane-1,2,3,4-tetracarboxylic acid. The strained four-membered ring of the cyclobutane core imparts unique conformational constraints and reactivity to the molecule. These characteristics make it a valuable precursor in the synthesis of complex architectures, including polyimides, polyesters, and metal-organic frameworks (MOFs).[1] The stereoisomeric possibilities of the four ester groups on the cyclobutane ring further enhance its utility, allowing for the fine-tuning of the resulting material's properties.
Stereoisomerism and CAS Number Identification
The substitution pattern on the cyclobutane ring gives rise to several stereoisomers. Understanding the specific stereochemistry is crucial as it dictates the three-dimensional structure and, consequently, the properties of materials derived from it. There are four possible stereoisomers of cyclobutane-1,2,3,4-tetracarboxylic acid.
Several CAS numbers are associated with this compound, often referring to different isomers or mixtures of isomers. The most commonly encountered CAS numbers are:
-
1032-95-7 : This CAS number is explicitly assigned to the cis,trans,cis-isomer .[2]
-
3999-67-5 : This number is associated with the (1α,2β,3α,4β)-isomer , which is stereochemically equivalent to the cis,trans,cis-isomer.[3]
-
14495-41-1 : This CAS number is frequently used in commercial listings for the compound, often without specifying the exact stereoisomeric composition.[3] It is crucial for researchers to verify the isomeric purity when sourcing this material.
Synthesis of this compound
The primary synthetic route to the cyclobutane core involves the [2+2] photocycloaddition of unsaturated precursors. The tetramethyl ester is then typically prepared through one of two main pathways: direct photodimerization of dimethyl maleate or esterification of the pre-formed cyclobutane-1,2,3,4-tetracarboxylic acid.
Photochemical Dimerization of Dimethyl Maleate
The direct photochemical dimerization of dimethyl maleate is a common method for constructing the tetrasubstituted cyclobutane ring. This reaction is typically carried out by exposing a solution of dimethyl maleate to ultraviolet radiation. The mechanism proceeds through the excitation of a dimethyl maleate molecule to a triplet state, which then adds to a ground-state molecule to form the cyclobutane ring.
Experimental Protocol: Synthesis of this compound via Photodimerization
This protocol is a generalized procedure based on the principles of photochemical [2+2] cycloaddition.
Materials:
-
Dimethyl maleate
-
Acetone (as a photosensitizer)
-
Dichloromethane or other suitable solvent
-
High-pressure mercury vapor lamp or other UV light source
-
Quartz reaction vessel
-
Rotary evaporator
-
Chromatography column (silica gel)
-
Hexane and ethyl acetate for chromatography
Procedure:
-
A solution of dimethyl maleate in a suitable solvent (e.g., dichloromethane) with a photosensitizer (e.g., acetone) is prepared in a quartz reaction vessel.
-
The solution is deoxygenated by bubbling with nitrogen or argon for at least 30 minutes to prevent quenching of the excited state by oxygen.
-
The reaction vessel is placed in a photochemical reactor and irradiated with a high-pressure mercury vapor lamp. The reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) for the disappearance of the starting material.
-
Upon completion, the solvent is removed under reduced pressure using a rotary evaporator.
-
The crude product, which will be a mixture of stereoisomers, is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.
-
The fractions containing the desired product are collected, and the solvent is evaporated to yield the purified this compound.
Causality Behind Experimental Choices:
-
Photosensitizer (Acetone): Dimethyl maleate does not efficiently absorb the UV light emitted by the lamp. Acetone absorbs the light and transfers the energy to the dimethyl maleate, promoting it to the reactive triplet state.
-
Deoxygenation: Molecular oxygen is a triplet in its ground state and can quench the excited triplet state of the photosensitizer or the reactant, thus inhibiting the desired cycloaddition.
-
Quartz Vessel: Quartz is used because it is transparent to the UV radiation required for the reaction, whereas standard borosilicate glass is not.
Caption: Workflow for the synthesis of this compound.
Esterification of Cyclobutane-1,2,3,4-tetracarboxylic Acid
An alternative route involves the initial synthesis of cyclobutane-1,2,3,a4-tetracarboxylic acid, followed by esterification. The tetracarboxylic acid can be synthesized via the photodimerization of maleic or fumaric acid, followed by hydrolysis of the resulting dianhydride.[4] The subsequent esterification is typically carried out using a large excess of methanol under acidic catalysis (Fischer esterification).
Experimental Protocol: Fischer Esterification of Cyclobutane-1,2,3,4-tetracarboxylic Acid
Materials:
-
Cyclobutane-1,2,3,4-tetracarboxylic acid
-
Methanol (anhydrous)
-
Concentrated sulfuric acid (catalyst)
-
Sodium bicarbonate (for neutralization)
-
Dichloromethane or ethyl acetate (for extraction)
-
Anhydrous magnesium sulfate or sodium sulfate (drying agent)
-
Rotary evaporator
Procedure:
-
Cyclobutane-1,2,3,4-tetracarboxylic acid is suspended in a large excess of anhydrous methanol.
-
A catalytic amount of concentrated sulfuric acid is carefully added to the suspension.
-
The mixture is heated to reflux and stirred until the reaction is complete (monitored by TLC).
-
The reaction mixture is cooled to room temperature, and the excess methanol is removed under reduced pressure.
-
The residue is dissolved in an organic solvent such as dichloromethane and washed with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by washing with brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated to yield the crude tetramethyl ester.
-
Further purification can be achieved by recrystallization or column chromatography if necessary.
Trustworthiness of the Protocol:
This self-validating system relies on the monitoring of the reaction progress by TLC to ensure complete conversion of the starting material. The neutralization step with sodium bicarbonate is crucial for removing the acid catalyst, preventing potential side reactions during work-up and storage. The final purity of the product should be confirmed by spectroscopic methods.
Sources
Tetramethyl 1,2,3,4-cyclobutanetetracarboxylate molecular weight
An In-depth Technical Guide to Tetramethyl 1,2,3,4-cyclobutanetetracarboxylate
Audience: Researchers, scientists, and drug development professionals. Prepared by: Gemini, Senior Application Scientist
Abstract
This compound is a versatile organic compound featuring a unique, strained four-membered carbon ring. Its structure, characterized by four methyl ester groups, provides a valuable scaffold for advanced chemical synthesis and materials science. This guide offers a comprehensive overview of its core chemical and physical properties, with a primary focus on its molecular weight. Furthermore, it delves into its synthesis, stereochemical considerations, and burgeoning applications in medicinal chemistry and polymer science, providing researchers and drug development professionals with a foundational understanding of this important chemical entity.
Introduction: The Significance of the Cyclobutane Scaffold
The cyclobutane ring, a motif once considered a synthetic curiosity due to its inherent ring strain, is now increasingly recognized for the unique structural and conformational properties it imparts to molecules.[1][2] In medicinal chemistry, the rigid, three-dimensional nature of the cyclobutane core offers a powerful tool for creating conformationally restricted analogues of drug candidates, improving metabolic stability, and serving as a non-planar bioisostere for aromatic rings.[1][2] this compound serves as a key building block in this domain, providing a synthetically accessible entry point to a variety of complex molecular architectures. Its tetra-functional nature makes it a precursor for polymers, metal-organic frameworks, and pharmacologically active compounds.[3][4]
Chemical Identity and Molecular Weight
The precise characterization of a compound begins with its fundamental identifiers and molecular weight. These parameters are critical for stoichiometric calculations in synthesis, analytical characterization, and regulatory documentation.
Molecular Formula and Weight
The molecular formula for this compound is C₁₂H₁₆O₈ .[3][5][6][7][8] This composition dictates its molecular weight, a cornerstone for all quantitative chemical work.
-
Average Molecular Weight: Approximately 288.25 g/mol .[9][10][] This value is calculated using the weighted average of the natural abundances of the isotopes of each element.
-
Exact (Monoisotopic) Mass: 288.08451746 u .[5][8] This value is calculated using the mass of the most abundant isotope of each element (e.g., ¹²C, ¹H, ¹⁶O). The exact mass is of paramount importance in high-resolution mass spectrometry (HRMS), where it is used for unambiguous formula determination.
Key Identifiers
Due to the existence of multiple stereoisomers, several CAS numbers may be associated with this compound. It is crucial for researchers to note the specific isomer being used.
| Identifier | Value | Source |
| IUPAC Name | tetramethyl cyclobutane-1,2,3,4-tetracarboxylate | [][12] |
| Molecular Formula | C₁₂H₁₆O₈ | [3][5][6][7][8][9] |
| Synonyms | 1,2,3,4-Cyclobutanetetracarboxylic acid, tetramethyl ester | [3][7] |
| CAS Numbers | 1032-95-7, 3999-67-5, 14495-41-1 (isomer dependent) | [5][6][7][8][9] |
| Canonical SMILES | COC(=O)C1C(C(C1C(=O)OC)C(=O)OC)C(=O)OC | [3][5][12] |
| InChI Key | NXMOMNBIDWYNOP-UHFFFAOYSA-N | [10][][12] |
Physicochemical Properties
The physical properties of this compound are dictated by its molecular structure: a compact, non-polar carbocyclic core functionalized with four polar ester groups. This duality influences its solubility, thermal stability, and reactivity.
| Property | Value | Source |
| Density | 1.301 g/cm³ | [5][6][7] |
| Boiling Point | 356.6 °C at 760 mmHg | [5][6][7] |
| Flash Point | 155.6 °C | [5][6][7] |
| Appearance | White to almost-white powder or crystal | [3] |
| Hydrogen Bond Donor Count | 0 | [5][8] |
| Hydrogen Bond Acceptor Count | 8 | [5][8] |
| Rotatable Bond Count | 8 | [5][8] |
The high boiling point and flash point are indicative of a stable molecule with significant intermolecular forces, likely dipole-dipole interactions between the ester groups. The eight oxygen atoms can act as hydrogen bond acceptors, influencing solubility in protic solvents.
Structural Representation & Stereoisomerism
The cyclobutane ring is not perfectly flat but exists in a puckered conformation. The four substituents can be arranged in various spatial orientations (stereoisomers), leading to significant differences in physical properties and biological activity. The IUPAC name and CAS number should be carefully specified in experimental work to ensure reproducibility.
Caption: 2D structure of this compound.
Synthesis and Key Reactions
The synthesis of the cyclobutane core often relies on photochemical methods, showcasing a green chemistry approach to forming strained ring systems.
General Synthetic Workflow
A common route to the cyclobutane-1,2,3,4-tetracarboxylic acid scaffold involves the [2+2] photodimerization of maleic anhydride or its derivatives, which can then be converted to the tetramethyl ester.[13]
Caption: Conceptual workflow for the synthesis of the target compound.
Protocol: Hydrolysis to the Tetracarboxylic Acid
A key application of this compound is as a stable intermediate for the production of 1,2,3,4-butanetetracarboxylic acid (BTCA), a cross-linking agent. The hydrolysis of the four ester groups is a critical step.
Objective: To convert tetramethyl 1,2,3,4-butanetetracarboxylate to 1,2,3,4-butanetetracarboxylic acid via acid-catalyzed hydrolysis.
Methodology (based on patent literature[14]):
-
Reactor Setup: A multi-neck flask is equipped with a distillation head, condenser, and an addition funnel.
-
Charging: The flask is charged with tetramethyl 1,2,3,4-butanetetracarboxylate and water.
-
Heating: The mixture is heated to a reaction temperature of approximately 100-103 °C.
-
Catalyst Addition: A strong acid catalyst, such as concentrated sulfuric acid, is added to the heated mixture.
-
Reaction & Distillation: As the hydrolysis proceeds, methanol is formed. The methanol is continuously removed from the reaction mixture by distillation (as a methanol-water azeotrope) to drive the equilibrium towards the product. Water is added back to the reactor to maintain a constant volume.
-
Monitoring: The reaction progress is monitored by analyzing the conversion of the ester to the free acid. Under these conditions, near-complete conversion can be achieved in 5-9 hours.[14]
Causality: The use of a strong acid catalyst (H₂SO₄) is essential to protonate the carbonyl oxygen of the ester, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. Continuous removal of the methanol byproduct is a critical application of Le Chatelier's principle, preventing the reverse reaction (esterification) and ensuring a high yield of the desired tetracarboxylic acid.
Applications in Drug Discovery and Materials Science
The rigid cyclobutane scaffold is a privileged structure in modern drug design. Its incorporation can lead to significant improvements in a compound's pharmacological profile.
Caption: Advantages of the cyclobutane core in drug development.
-
Medicinal Chemistry: Cyclobutane rings are used to lock flexible molecules into a specific bioactive conformation, enhancing binding affinity and selectivity for their biological targets.[1][2] They can improve metabolic stability by replacing labile groups or by shielding susceptible positions from metabolic enzymes.[1][2] The unique four-membered ring structure is an indispensable framework in the design of drugs for cancer, neurological disorders, and viral infections.[15]
-
Polymer Science: The corresponding dianhydride and tetracarboxylic acid derivatives are used to synthesize polyimides and polyesters with high thermal stability.[13]
-
Materials Science: The tetracarboxylate ligand has been used to construct three-dimensional metal-coordination polymers, also known as metal-organic frameworks (MOFs), which have applications in catalysis and gas storage.[4]
Conclusion
This compound is more than a simple organic molecule; it is a strategic building block for innovation. With a precisely determined molecular weight of approximately 288.25 g/mol (exact mass 288.084517 u), this compound provides a reliable foundation for quantitative scientific endeavors. Its true value is realized in its application, where the unique cyclobutane core it carries enables the design of next-generation pharmaceuticals, high-performance polymers, and novel materials. A thorough understanding of its properties, synthesis, and reactivity is therefore essential for any scientist or researcher looking to leverage the distinct advantages of strained-ring systems in their work.
References
-
LookChem. This compound. [Link]
-
LookChem. This compound (CAS No.:3999-67-5). [Link]
-
ProQuest. Exploring [2+2] Photoreaction to Synthesize Cyclobutane Di- and Tetracarboxylic Acid Building Blocks from Biomass-Derived Precursors. [Link]
-
PubChem. Tetramethyl cyclobutane-1,2,3,4-tetracarboxylatato(2-). [Link]
-
SpectraBase. This compound. [Link]
-
Wessjohann, L.A., et al. (2018). Cyclobutanes in Small‐Molecule Drug Candidates. ChemMedChem. [Link]
- Google Patents. US5298653A - Process for preparing 1,2,3,4-butanetetracarboxylic acid.
-
ResearchGate. The first cyclobutane-1,2,3,4-tetracarboxylate containing metal coordination polymer with three-dimensional framework. [Link]
-
Radboud Repository. Cyclobutanes in Small‐Molecule Drug Candidates. [Link]
-
PubMed. Molecules Containing Cyclobutyl Fragments as Therapeutic Tools: A Review on Cyclobutyl Drugs. [Link]
Sources
- 1. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 3. CAS 1032-95-7: tetramethyl cyclobutane-1,2,3,4-tetracarbox… [cymitquimica.com]
- 4. researchgate.net [researchgate.net]
- 5. lookchem.com [lookchem.com]
- 6. Page loading... [guidechem.com]
- 7. tetramethyl cyclobutane-1,2,3,4-tetracarboxylate | 1032-95-7 [chemnet.com]
- 8. This compound|lookchem [lookchem.com]
- 9. labsolu.ca [labsolu.ca]
- 10. spectrabase.com [spectrabase.com]
- 12. Tetramethyl cyclobutane-1,2,3,4-tetracarboxylatato(2-) | C12H16O8 | CID 266035 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Exploring [2+2] Photoreaction to Synthesize Cyclobutane Di- and Tetracarboxylic Acid Building Blocks from Biomass-Derived Precursors - ProQuest [proquest.com]
- 14. US5298653A - Process for preparing 1,2,3,4-butanetetracarboxylic acid - Google Patents [patents.google.com]
- 15. Molecules Containing Cyclobutyl Fragments as Therapeutic Tools: A Review on Cyclobutyl Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility of Tetramethyl 1,2,3,4-cyclobutanetetracarboxylate in Organic Solvents
This guide provides a comprehensive technical overview of the solubility characteristics of Tetramethyl 1,2,3,4-cyclobutanetetracarboxylate. Designed for researchers, chemists, and formulation scientists, this document moves beyond a simple data table to offer a predictive framework based on physicochemical properties and provides a robust experimental protocol for quantitative solubility determination.
Introduction: The Significance of Solubility
This compound is a tetra-ester derivative of cyclobutane-1,2,3,4-tetracarboxylic acid. Its rigid, cyclic core functionalized with four methyl ester groups makes it a valuable building block in organic synthesis, materials science, and the development of novel molecular architectures.[1] Applications range from the synthesis of complex organic molecules and polymers to the formation of metal-organic frameworks.[1]
Understanding the solubility of this compound is paramount for its effective utilization. Proper solvent selection is critical for:
-
Reaction Medium: Ensuring reactants are in the same phase for efficient chemical synthesis.
-
Purification: Selecting appropriate solvents for crystallization or chromatographic separation.[2]
-
Formulation: Developing stable solutions for various applications.
-
Analysis: Preparing samples for techniques like NMR or HPLC.
This guide will first establish the physicochemical profile of the molecule, then use these properties to predict its solubility behavior, and finally, provide a detailed methodology for its empirical determination.
Physicochemical Profile and Structural Analysis
The solubility of a compound is dictated by its molecular structure. The key properties of this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₆O₈ | [3][4][] |
| Molecular Weight | 288.25 g/mol | [3][4][6] |
| Appearance | Typically a solid at room temperature | Inferred |
| Hydrogen Bond Donor Count | 0 | [3] |
| Hydrogen Bond Acceptor Count | 8 (from the carbonyl and ether oxygens) | [3] |
| XLogP3 (LogP) | -0.6 | [3][6] |
| Density | 1.301 g/cm³ | [3][4] |
| Boiling Point | 356.6 °C at 760 mmHg | [3][4] |
| Canonical SMILES | COC(=O)C1C(C(C1C(=O)OC)C(=O)OC)C(=O)OC | [3][6] |
Expert Analysis of the Structure:
The structure reveals two key features influencing solubility:
-
Polar Groups: The presence of eight oxygen atoms within four ester functionalities creates multiple sites for dipole-dipole interactions and hydrogen bond acceptance. This imparts a significant degree of polarity to the molecule.
-
Non-Polar Core: The cyclobutane ring and the four methyl groups form a non-polar, hydrocarbon backbone.
The calculated LogP value of -0.6 is noteworthy.[3][6] A negative LogP indicates a preference for hydrophilic or polar environments over non-polar (lipophilic) ones. The molecule lacks any hydrogen bond donors (like -OH or -NH groups), meaning it can only accept hydrogen bonds from protic solvents, not donate them.
Theoretical Solubility Framework & Qualitative Predictions
The principle of "like dissolves like" is the cornerstone for predicting solubility.[7][8] This means polar solvents tend to dissolve polar solutes, and non-polar solvents dissolve non-polar solutes.
Interaction with Solvent Types
The interplay between the molecule's polar ester groups and its non-polar hydrocarbon framework determines its solubility in different solvent classes.
Caption: Solute-solvent interaction diagram.
Predicted Solubility Table
Based on the theoretical framework, a qualitative prediction of solubility in common organic solvents can be made. It is crucial to note that these are predictions; experimental verification is essential and is detailed in the next section.
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Polar Protic | Water, Methanol, Ethanol | Sparingly Soluble to Soluble | The ester groups can accept hydrogen bonds from the solvent's -OH groups. However, the non-polar hydrocarbon core may limit high solubility, especially in water. A patent describing the hydrolysis of this compound notes its low reactivity in water, suggesting limited solubility.[9] |
| Polar Aprotic | DMSO, DMF, Acetone, Ethyl Acetate | Soluble to Very Soluble | Strong dipole-dipole interactions between the solvent and the polar ester groups are expected to be the dominant force, leading to good solvation without the steric hindrance of hydrogen bonding networks. |
| Non-Polar | Toluene, Hexane, Diethyl Ether | Insoluble to Sparingly Soluble | The high polarity of the solute's ester functionalities is a significant mismatch for non-polar solvents. While some literature indicates use in toluene or ethyl acetate/hexane mixtures for chromatography, this is often for separation, not high-concentration dissolution.[2] |
Experimental Protocol for Quantitative Solubility Determination
To move from prediction to fact, a standardized experimental procedure is required. The isothermal equilibrium shake-flask method is a reliable and widely adopted technique for determining the solubility of a solid compound in a solvent.[7][10]
Workflow Diagram
Caption: Isothermal shake-flask solubility determination workflow.
Detailed Step-by-Step Methodology
Objective: To determine the solubility of this compound in a given organic solvent at a specified temperature (e.g., 25°C).
Materials:
-
This compound (>98% purity)
-
Solvent of interest (HPLC grade)
-
Analytical balance (± 0.1 mg)
-
Scintillation vials with screw caps
-
Orbital shaker with temperature control
-
Volumetric flasks and pipettes
-
Syringes and 0.22 µm chemical-resistant filters (e.g., PTFE)
-
Appropriate analytical instrument (e.g., HPLC-UV)
Procedure:
-
Preparation of Supersaturated Solution:
-
Add an excess amount of the solid compound (e.g., ~50 mg) to a pre-weighed vial. The key is to ensure undissolved solid remains after equilibration.
-
Pipette a precise volume (e.g., 2.00 mL) of the chosen solvent into the vial.
-
Seal the vial tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vial on an orbital shaker set to a constant temperature (e.g., 25°C ± 0.5°C).
-
Agitate the suspension for a sufficient period to reach equilibrium. A minimum of 24 hours is standard, but 48-72 hours is recommended to ensure complete saturation.[7]
-
-
Sample Collection and Filtration:
-
After equilibration, remove the vial and let it stand undisturbed for at least 1 hour to allow the excess solid to settle.
-
Carefully draw the supernatant (the clear liquid above the solid) into a syringe.
-
Attach a 0.22 µm syringe filter and discard the first few drops to saturate the filter material.
-
Dispense the filtered, saturated solution directly into a pre-weighed volumetric flask for gravimetric analysis or for dilution for spectroscopic analysis.
-
-
Quantification (Example using HPLC):
-
Prepare a series of calibration standards of the compound in the same solvent at known concentrations.
-
Generate a calibration curve by plotting the instrument response (e.g., peak area) against concentration.
-
Precisely dilute the filtered saturated solution to fall within the linear range of the calibration curve.
-
Inject the diluted sample into the HPLC and record the peak area.
-
-
Calculation:
-
Determine the concentration of the diluted sample using the calibration curve.
-
Calculate the concentration of the original saturated solution by multiplying by the dilution factor.
-
The result is the solubility of the compound in that solvent at the specified temperature, typically expressed in mg/mL or mol/L.
-
Safety and Handling
As a matter of professional practice, all chemicals must be handled with care.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves when handling the compound and organic solvents.[11]
-
Ventilation: Handle in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust or solvent vapors.[11][12]
-
Handling Precautions: Avoid contact with skin and eyes.[12] Avoid the formation of dust and aerosols.[12] In case of contact, wash the affected area thoroughly with soap and water.[12]
-
Fire Safety: Keep away from heat, sparks, and open flames. Many organic solvents are flammable.[11]
-
Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.
Specific Hazards:
-
The compound may cause skin irritation, serious eye irritation, and respiratory irritation. It may be harmful if swallowed.[11]
-
In case of eye contact, rinse cautiously with water for several minutes.[11]
-
If swallowed, rinse mouth but do NOT induce vomiting, and seek immediate medical attention.[11]
-
If inhaled, move the person to fresh air.[12]
Conclusion
While quantitative solubility data for this compound is not widely published, a robust predictive framework can be established from its physicochemical properties. Its structure, featuring a non-polar core and highly polar ester groups, suggests high solubility in polar aprotic solvents, moderate solubility in polar protic solvents, and poor solubility in non-polar solvents. For any critical application, these predictions must be confirmed through rigorous experimental determination using a validated method such as the isothermal shake-flask protocol detailed within this guide. This systematic approach ensures the selection of an optimal solvent system, enabling the successful application of this versatile chemical building block in research and development.
References
-
This compound. LookChem. [Link]
-
How To Determine Solubility Of Organic Compounds?. Chemistry For Everyone - YouTube. [Link]
-
How to determine the solubility of a substance in an organic solvent?. ResearchGate. [Link]
-
Tetramethyl cyclobutane-1,2,3,4-tetracarboxylatato(2-). PubChem. [Link]
-
Experiment: Solubility of Organic & Inorganic Compounds. University of California, Los Angeles. [Link]
-
EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Faculty of Science, Tanta University. [Link]
-
Safety data sheet. BASF. [Link]
-
CAS#:3999-67-5 | tetramethyl cyclobutane-1,2,3,4-tetracarboxylate. Chemsrc. [Link]
-
Stereoselective Synthesis of Tetraalkyl Cyclobutene-1,2,3,4-tetracarboxylates. ResearchGate. [Link]
-
Exploring [2+2] Photoreaction to Synthesize Cyclobutane Di- and Tetracarboxylic Acid Building Blocks from Biomass-Derived Precursors. ProQuest. [Link]
- Process for preparing 1,2,3,4-butanetetracarboxylic acid.
Sources
- 1. Exploring [2+2] Photoreaction to Synthesize Cyclobutane Di- and Tetracarboxylic Acid Building Blocks from Biomass-Derived Precursors - ProQuest [proquest.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound|lookchem [lookchem.com]
- 4. tetramethyl cyclobutane-1,2,3,4-tetracarboxylate | 1032-95-7 [chemnet.com]
- 6. Tetramethyl cyclobutane-1,2,3,4-tetracarboxylatato(2-) | C12H16O8 | CID 266035 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. chem.ws [chem.ws]
- 9. US5298653A - Process for preparing 1,2,3,4-butanetetracarboxylic acid - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. static.cymitquimica.com [static.cymitquimica.com]
- 12. chemicalbook.com [chemicalbook.com]
Introduction: The Emergence of a Versatile Chemical Scaffold
An In-depth Technical Guide to the Discovery and History of Cyclobutane Tetracarboxylic Acids
Cyclobutane tetracarboxylic acids (CBTAs) and their derivatives represent a class of compounds whose unique structural and chemical properties have positioned them as vital building blocks in advanced materials science and organic synthesis. Characterized by a strained, four-membered carbon ring decorated with four carboxylic acid groups, these molecules offer a rigid and stereochemically complex scaffold. Their primary derivative, cyclobutane-1,2,3,4-tetracarboxylic dianhydride (CBDA), is a crucial monomer in the synthesis of high-performance polymers, most notably polyimides used in the electronics industry for applications like liquid crystal display alignment films.[1][2][3] The journey from their theoretical conception to their current status as valuable precursors is a story rooted in the principles of photochemistry and the persistent refinement of synthetic methodologies. This guide provides a comprehensive overview of the discovery, historical development, and core synthetic strategies for these remarkable compounds.
Part 1: Historical Context and the Dawn of Photochemical Synthesis
The synthesis of cyclobutane rings has historically been a challenge for organic chemists. Early attempts in the late 19th and early 20th centuries to synthesize even simpler derivatives like 1,3-cyclobutanedicarboxylic acid were often met with failure, leading to a series of mistaken identities and the formation of alternative products.[4] These early struggles underscored the thermodynamic and kinetic hurdles associated with forming a strained four-membered ring.
The breakthrough for the synthesis of the cyclobutane tetracarboxylic core came not from classical condensation reactions, but from the field of photochemistry. The dimerization of maleic anhydride and its derivatives through a [2+2] photochemical cycloaddition reaction emerged as the definitive method for constructing the cyclobutane skeleton.[1][2] This reaction involves the fusion of two olefin molecules under ultraviolet (UV) irradiation to form the saturated four-membered ring.[5] This approach proved to be efficient and highly specific, paving the way for the reliable production of CBTAs and their dianhydrides.
Modern research has focused on optimizing this photochemical process, exploring eco-friendly solvents and energy-efficient light sources to make the synthesis more sustainable.[5] The use of biomass-derived precursors like maleic and fumaric acid, which can be obtained from carbohydrates, further enhances the green chemistry profile of these valuable compounds.[5]
Part 2: Core Synthetic Methodologies
The synthesis of cyclobutane-1,2,3,4-tetracarboxylic acid and its dianhydride primarily follows two well-established photochemical pathways, starting from either maleic anhydride or an ester of maleic or fumaric acid. A less common, non-photochemical route has also been developed.
Pathway A: Direct Photodimerization of Maleic Anhydride
The most direct route involves the [2+2] cycloaddition of maleic anhydride itself to form cyclobutane-1,2,3,4-tetracarboxylic dianhydride (CBDA).[2][3]
-
Causality of Experimental Choices: This method is atom-economical, directly yielding the dianhydride monomer used in polymerization. The choice of solvent is critical; early syntheses often used solvents like carbon tetrachloride or ethyl acetate.[1] More recent innovations have introduced greener solvents like diethyl carbonate, which can improve yield and avoid toxicity.[1] The reaction is induced by UV light, with specific wavelengths (e.g., 300-400 nm) being used to excite the maleic anhydride molecules.[6] Temperature control is crucial to prevent side reactions and degradation.
Pathway B: Ester Dimerization Followed by Hydrolysis and Dehydration
An alternative and often higher-yielding pathway involves a three-step process starting with an ester, typically dimethyl maleate or dimethyl fumarate.[1][7]
-
[2+2] Photocycloaddition of the Ester: Dimethyl maleate or fumarate is dissolved in a suitable solvent (often water) and irradiated with UV light.[1][7] This produces the corresponding tetramethyl cyclobutane-1,2,3,4-tetracarboxylate. This step is often cleaner and more efficient than the direct dimerization of the anhydride.
-
Hydrolysis to the Tetracarboxylic Acid: The resulting tetramethyl ester is hydrolyzed, typically using a strong acid like hydrochloric acid, to cleave the ester groups and form cyclobutane-1,2,3,4-tetracarboxylic acid (CBTA).[1][7]
-
Dehydration to the Dianhydride: The purified CBTA is then dehydrated to yield the final product, CBDA. This is commonly achieved by heating the acid in the presence of a dehydrating agent like acetic anhydride.[1][7][8]
The following diagram illustrates these two primary photochemical pathways.
Caption: Primary photochemical routes to CBDA.
Alternative Route: Favorskii Rearrangement
A non-photochemical synthesis has also been developed, which avoids the scalability issues sometimes associated with photoreactors.[9] This method involves:
-
Halogenation of a cyclohexanedione or cyclopentanone derivative.
-
A Favorskii rearrangement reaction in the presence of a base to form the cyclobutane tetracarboxylate salt.
-
Hydrolysis to the tetracarboxylic acid.
-
Dehydration to the dianhydride.[9] This pathway represents a significant departure from the traditional photochemical methods, offering a potential solution for industrial-scale production where large-volume photoreactors can be inefficient.[9]
Part 3: Detailed Experimental Protocols
The following protocols are based on the well-established ester dimerization pathway (Pathway B), which is widely documented and provides high-purity products.
Experimental Workflow Overview
Caption: Step-by-step experimental workflow.
Protocol 1: Synthesis of Tetramethyl cyclobutane-1,2,3,4-tetracarboxylate
-
Objective: To synthesize the tetramethyl ester via [2+2] photocycloaddition.
-
Methodology:
-
Dissolve 20g of dimethyl maleate in 100g of deionized water in a photochemical reactor.[1]
-
Protect the reaction mixture with a nitrogen atmosphere.[1]
-
Cool the reactor to 10°C and irradiate with UV light for approximately 20 hours.[1] The choice of a water solvent is both eco-friendly and can facilitate the reaction.
-
The product will precipitate as a white crystalline powder.
-
Collect the solid by filtration and dry under reduced pressure at 60°C.[1]
-
-
Self-Validation: The reaction is considered complete when the characteristic olefinic proton signals of dimethyl maleate disappear from the NMR spectrum.[7] A typical yield for this step is approximately 96.5%.[1]
Protocol 2: Hydrolysis to Cyclobutane-1,2,3,4-tetracarboxylic Acid (CBTA)
-
Objective: To convert the tetramethyl ester into the corresponding tetracarboxylic acid.
-
Methodology:
-
In a three-necked flask equipped with a stirrer, thermometer, and reflux condenser, add 10g of the tetramethyl ester and 30g of hydrochloric acid.[1]
-
Heat the mixture to 80°C and maintain the reaction for 20 hours with stirring.[1] The acid serves as a catalyst to hydrolyze the four ester groups.
-
Cool the reaction mixture to room temperature.
-
Concentrate the solution and dry the resulting solid to obtain white, sheet-like crystals of CBTA.[1]
-
-
Self-Validation: Purity can be assessed by melting point analysis (expected: 239-241°C) and titration to confirm the presence of four acidic protons.[1] A typical yield is around 80.0%.[1]
Protocol 3: Dehydration to Cyclobutane-1,2,3,4-tetracarboxylic Dianhydride (CBDA)
-
Objective: To convert the tetracarboxylic acid into the dianhydride monomer.
-
Methodology:
-
In a flask equipped for reflux, add 10g of CBTA and 60g of acetic anhydride.[1] Acetic anhydride acts as both the solvent and the dehydrating agent.
-
Heat the mixture to 140°C and allow it to react for 25 hours.[1]
-
Cool the mixture to room temperature, allowing the product to precipitate.
-
Concentrate the solution and dry the solid to obtain a white powder of CBDA.[1]
-
-
Self-Validation: The final product should have a purity of over 99%, which can be confirmed by liquid chromatography.[1] The yield for this final step is typically around 84.0%.[1]
Part 4: Quantitative Data Summary
The efficiency of CBDA synthesis can vary significantly based on the chosen methodology and reaction conditions.
| Method | Starting Material | Solvent | Light Source | Key Conditions | Yield | Reference |
| Direct Dimerization | Maleic Anhydride | Diethyl Carbonate | LED Cold UV (365nm) | 5°C | 75.2% | [1] |
| Direct Dimerization | Maleic Anhydride | Ethyl Acetate | UV Lamps (300nm) | 24h irradiation | ~64% (final CBDA) | [8] |
| Ester Route (Step 1) | Dimethyl Maleate | Water | UV Light | 10°C, 20h | 96.5% | [1] |
| Ester Route (Step 2) | Tetramethyl Ester | Hydrochloric Acid | N/A | 80°C, 20h | 80.0% | [1] |
| Ester Route (Step 3) | CBTA | Acetic Anhydride | N/A | 140°C, 25h | 84.0% | [1] |
| Flow Photoreactor | Maleic Anhydride | Not specified | UV Irradiation | 5°C, 80 min residence | 51.75% | [10] |
Part 5: Applications and Future Outlook
The significance of cyclobutane tetracarboxylic acids lies in their utility as precursors to advanced materials and their structural relevance in medicinal chemistry.
-
Polymer and Materials Science: The dianhydride, CBDA, is a cornerstone monomer for synthesizing aliphatic polyimides.[1][5] These polymers exhibit excellent thermal stability and electrical insulation properties, making them ideal for photosensitive materials used in the fabrication of electronic circuits and thin-film transistors.[3] CBTAs are also used as polytopic ligands for creating metal-organic materials.[11]
-
Drug Development: While CBTAs themselves are not therapeutic agents, the rigid, puckered cyclobutane ring is an increasingly popular scaffold in drug discovery.[12][13] Its unique three-dimensional structure allows medicinal chemists to constrain the conformation of a molecule, which can lead to improved potency, selectivity, and pharmacokinetic profiles.[13][14] Marketed drugs like the chemotherapy agent Carboplatin and the hepatitis C inhibitor Boceprevir contain a cyclobutane motif, demonstrating its value in creating effective pharmaceuticals.[13][14] The development of TAK-828F, a potent RORγt inverse agonist for autoimmune diseases, features a cis-1,3-disubstituted cyclobutane carboxylic acid scaffold, highlighting the ongoing importance of these structures in modern drug design.[15]
The historical development of cyclobutane tetracarboxylic acid synthesis showcases a progression towards more efficient, scalable, and sustainable methods. Future research will likely focus on further refining continuous flow photoreactors and exploring novel non-photochemical routes to meet the growing demand for these versatile chemical building blocks.
References
- Exploring [2+2] Photoreaction To Synthesize Cyclobutane Di- And Tetracarboxylic Acid Building Blocks From Biomass-Derived Precursors. (Source: vertexaisearch.cloud.google.com)
- How to Synthesize Cyclobutane-1,2,3,4-tetracarboxylic Dianhydride? - FAQ. (Source: Guidechem)
- Ecofriendly methods to synthesize cyclobutane-1,2,3,4-tetracarboxylic acid and its derivatives from maleic and fumaric acids. (Source: American Chemical Society)
- Method for synthesizing cyclobutane-1,2,3,4-tetracarboxylic dianhydride.
- 1,2,3,4-Cyclobutanetetracarboxylic Dianhydride synthesis. (Source: ChemicalBook)
- Synthesis of Cyclobutane-1,2,3,4-Tetracarboxylic Dianhydride in Continuous Flow Photoreactor. (Source: wjet.org.cn)
- Maleic anhydride - Wikipedia. (Source: Wikipedia)
- Method for producing cyclobutane tetracarboxylic acid derivative.
- 1,3-Cyclobutanedicarboxylic Acid—A History of Mistaken Identity. (Source: dspace.stmarys-ca.edu)
- Exploring [2+2] Photoreaction to Synthesize Cyclobutane Di- and Tetracarboxylic Acid Building Blocks from Biomass-Derived Precursors. (Source: ProQuest)
- Cyclobutanes in Small‐Molecule Drug Candid
- Cyclobutane Derivatives in Drug Discovery. (Source: PharmaBlock)
- Exploring the Synthesis and Applications of CBDA: A Deep Dive into Cyclobutane-1,2,3,4-Tetracarboxylic Dianhydride. (Source: innopharmchem.com)
- "Synthesis And Properites Of Cyclobutane-1,2-Dicarboylic Acids And Thei". (Source: UND Scholarly Commons)
- Explore Our Novel Cyclobutane Derivatives | Building Blocks | Blog. (Source: Life Chemicals)
- CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue | JACS Au.
- Diastereoselective Synthesis of a cis-1,3-Disubstituted Cyclobutane Carboxylic Acid Scaffold for TAK-828F, a Potent Retinoic Acid Receptor-Related Orphan Receptor (ROR)-γt Inverse Agonist | The Journal of Organic Chemistry.
- Accessing Cyclobutane Polymers: Overcoming Synthetic Challenges via Efficient Continuous Flow [2 + 2] Photopolymeriz
- CN114507240A - Preparation method of cyclobutane tetracarboxylic dianhydride.
- US20080033199A1 - Cyclobutanetetracarboxylate compound and preparation method thereof.
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. Maleic anhydride - Wikipedia [en.wikipedia.org]
- 3. nbinno.com [nbinno.com]
- 4. ojs.library.okstate.edu [ojs.library.okstate.edu]
- 5. Ecofriendly methods to synthesize cyclobutane-1,2,3,4-tetracarboxylic acid and its derivatives from maleic and fumaric acids - American Chemical Society [acs.digitellinc.com]
- 6. CN102977112A - Method for synthesizing cyclobutane-1,2,3,4-tetracarboxylic dianhydride - Google Patents [patents.google.com]
- 7. US20080033199A1 - Cyclobutanetetracarboxylate compound and preparation method thereof - Google Patents [patents.google.com]
- 8. 1,2,3,4-Cyclobutanetetracarboxylic Dianhydride synthesis - chemicalbook [chemicalbook.com]
- 9. CN114507240A - Preparation method of cyclobutane tetracarboxylic dianhydride - Google Patents [patents.google.com]
- 10. Synthesis of Cyclobutane-1,2,3,4-Tetracarboxylic Dianhydride in Continuous Flow Photoreactor [finechemicals.com.cn]
- 11. "Exploring [2+2] Photoreaction To Synthesize Cyclobutane Di- And Tetrac" by Dominic Nkafu Nkemngong [commons.und.edu]
- 12. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. img01.pharmablock.com [img01.pharmablock.com]
- 14. lifechemicals.com [lifechemicals.com]
- 15. pubs.acs.org [pubs.acs.org]
Methodological & Application
The Strategic Incorporation of Cyclobutane Tetracarboxylic Acid Esters in Advanced Polymer Synthesis: Application Notes and Protocols
Introduction: The Unique Value Proposition of Cyclobutane Moieties in Polymer Chemistry
In the relentless pursuit of high-performance polymers, the judicious selection of monomeric building blocks is paramount. Cyclobutane tetracarboxylic acid and its derivatives, particularly the dianhydride (cyclobutane-1,2,3,4-tetracarboxylic dianhydride, CBDA), have emerged as a class of cycloaliphatic monomers that impart a unique and highly desirable combination of properties to advanced polymeric materials.[1][2] Unlike their aromatic counterparts which often lead to colored and less flexible polymers, the saturated, rigid structure of the cyclobutane ring offers a pathway to polymers with exceptional optical clarity, high thermal stability, and excellent dielectric properties.[1][2][3]
This technical guide provides an in-depth exploration of the applications of cyclobutane tetracarboxylic acid esters in polymer chemistry, with a primary focus on the synthesis of high-performance polyimides. We will delve into the causality behind the experimental choices, provide detailed, field-proven protocols, and present data in a clear, comparative format to empower researchers, scientists, and drug development professionals in their quest for next-generation materials.
Core Application: High-Performance, Colorless Polyimides for Advanced Electronics and Optoelectronics
The most significant application of cyclobutane tetracarboxylic acid esters, specifically CBDA, lies in the synthesis of colorless polyimides (CPIs).[1][4][5][6] These materials are at the forefront of innovation in flexible displays, 5G telecommunications hardware, and optical communication technologies where a combination of transparency, heat resistance, and low dielectric constant is critical.[1][5]
The Causality Behind Excellence: Why CBDA-Based Polyimides Outperform
The superior properties of CBDA-based polyimides are a direct consequence of the unique molecular architecture of the cyclobutane dianhydride monomer.[2]
-
Optical Transparency: The absence of extended aromatic conjugation in the CBDA monomer minimizes the formation of charge-transfer complexes (CTCs), which are the primary source of color in traditional aromatic polyimides.[3] This results in polyimide films with excellent transparency and a low yellow index.[3][6]
-
Thermal Stability: The rigid and strained four-membered ring structure of cyclobutane contributes to a high glass transition temperature (Tg), often exceeding 300°C, and excellent thermal stability in the resulting polyimides.[2][4]
-
Dielectric Properties: The non-polar nature of the cycloaliphatic CBDA unit leads to polyimides with a low dielectric constant and dielectric loss, making them ideal for high-frequency applications in 5G technology.[1]
-
Mechanical Properties: CBDA-based polyimides exhibit a high modulus and good mechanical strength. While they can be less flexible than some other polyimides, copolymerization strategies can be employed to enhance flexibility without sacrificing other key properties.[1][4][7]
Experimental Workflow & Protocols
The synthesis of CBDA-based polyimides is typically achieved through a two-step polycondensation reaction. This process involves the initial formation of a soluble poly(amic acid) (PAA) precursor, followed by a cyclodehydration (imidization) step to form the final polyimide.[8][9][10]
Visualizing the Synthesis Pathway
Caption: Two-step synthesis of CBDA-based polyimides.
Protocol 1: Synthesis of a CBDA-Based Polyimide Film
This protocol outlines a general procedure for the synthesis of a polyimide derived from cyclobutane-1,2,3,4-tetracarboxylic dianhydride (CBDA) and an aromatic diamine, such as 4,4'-oxydianiline (ODA).
Materials:
-
Cyclobutane-1,2,3,4-tetracarboxylic dianhydride (CBDA)
-
4,4'-Oxydianiline (ODA)
-
N-Methyl-2-pyrrolidone (NMP), anhydrous
-
Acetic anhydride
-
Pyridine
-
Methanol
Equipment:
-
Three-necked round-bottom flask equipped with a mechanical stirrer and a nitrogen inlet/outlet
-
Glass plate for casting
-
Vacuum oven
Procedure:
Part A: Synthesis of the Poly(amic acid) (PAA) Precursor
-
In a clean, dry three-necked flask under a nitrogen atmosphere, dissolve a stoichiometric amount of the aromatic diamine (e.g., ODA) in anhydrous NMP with gentle stirring until a clear solution is obtained.
-
Slowly add an equimolar amount of CBDA powder to the diamine solution in small portions over 30-60 minutes. The reaction is exothermic, so maintain the temperature at or below room temperature.
-
Continue stirring the reaction mixture at room temperature for 12-24 hours. The viscosity of the solution will gradually increase as the poly(amic acid) is formed. The resulting viscous solution is the PAA precursor.
Part B: Chemical Imidization and Film Casting
-
To the PAA solution, add a dehydrating agent mixture of acetic anhydride and a catalyst such as pyridine. A typical molar ratio of PAA repeating unit:acetic anhydride:pyridine is 1:4:2.
-
Stir the mixture at room temperature for 1-2 hours, followed by heating to 50-80°C for an additional 2-4 hours to ensure complete imidization.
-
Cast the resulting polyimide solution onto a clean glass plate using a doctor blade to achieve a uniform thickness.
-
Place the cast film in a vacuum oven and cure using a staged heating program, for example: 80°C for 1 hour, 150°C for 1 hour, 200°C for 1 hour, and finally 250-300°C for 1 hour to remove the solvent and complete the imidization process.
-
After cooling to room temperature, carefully peel the transparent polyimide film from the glass substrate.
Alternative Imidization Method: Thermal Imidization
For thermal imidization, the PAA solution is cast onto a glass plate and then heated in a programmable oven under a nitrogen atmosphere through a similar staged heating cycle as described in Part B, step 4. This method avoids the use of chemical dehydrating agents.[11]
Data Presentation: Property Comparison of CBDA-Based Polyimides
The choice of diamine comonomer can significantly influence the properties of the final polyimide. The following table provides a comparative summary of expected properties for polyimides derived from CBDA and different aromatic diamines.
| Property | CBDA-ODA | CBDA-TFMB | Notes |
| Appearance | Colorless, Transparent | Colorless, Transparent | The use of fluorinated diamines like TFMB can further enhance optical transparency. |
| Glass Transition Temp. (Tg) | > 300 °C | > 320 °C | The rigid structure of both CBDA and the diamines contributes to high Tg. |
| Coefficient of Thermal Expansion (CTE) | Low | Very Low | Alkyl-substituted CBDAs can lead to even lower CTE values.[4] |
| Dielectric Constant (1 MHz) | < 3.0 | < 2.8 | The non-polar nature of CBDA and fluorine in TFMB lowers the dielectric constant. |
| Solubility | Limited | Improved | Fluorinated groups often improve solubility in organic solvents. |
TFMB: 2,2'-Bis(trifluoromethyl)benzidine
Beyond Polyimides: Emerging Applications
While polyimide synthesis is the most prominent application, the versatility of cyclobutane tetracarboxylic acid and its derivatives extends to other areas of polymer chemistry.
-
Polyamides and Polyesters: The diacid or diester forms of cyclobutane tetracarboxylic acid can be used in polycondensation reactions with diamines and diols to produce polyamides and polyesters, respectively.[12][13] These polymers can exhibit enhanced thermal stability and rigidity compared to their linear aliphatic counterparts.
-
Photoreactive Polymers: The cyclobutane ring can be synthesized via a [2+2] photocycloaddition reaction of suitable precursors.[14][15][16] This principle can be applied to create photo-crosslinkable polymers and photosensitive polyimides.[5][17]
-
Metal-Organic Frameworks (MOFs): The tetracarboxylic acid can act as a ligand for the synthesis of metal-organic frameworks, which have applications in gas storage, separation, and catalysis.[18]
Conclusion: A Versatile Building Block for Future Materials
Cyclobutane tetracarboxylic acid esters, and particularly the dianhydride CBDA, represent a powerful tool in the polymer chemist's arsenal for the design and synthesis of high-performance materials. Their ability to impart a unique combination of optical clarity, thermal stability, and desirable dielectric properties has solidified their importance in the development of advanced polymers for demanding applications in electronics, aerospace, and beyond. The protocols and insights provided in this guide serve as a foundation for researchers to explore and innovate with this versatile class of monomers.
References
-
Colorless polyimides with low coefficient of thermal expansion derived from alkyl-substituted cyclobutanetetracarboxylic dianhydrides. (2013). Polymer International. [Link]
-
CBDA | Cyclobutane Tetracarboxylic Dianhydride. SACHEM, Inc.[Link]
-
[CBDA] // Cyclobutane 1,2,3,4- tetracarboxylic acid dianhydride. VIVAN ACL. [Link]
-
Soluble Biobased Polyimides from Diaminotruxinic Acid with Unique Bending Angles. (2021). Macromolecules. [Link]
-
Cyclobutane-1,2,3,4- tetracarboxylic dianhydride(CBDA)_ 4415-87-6_ C8H4O6. UIV Chem. [Link]
-
Synthesis and X-ray structure of 1,2,3,4-cyclobutane tetracarboxylic dianhydride and the preparation of a new type of polyimide showing excellent transparency and heat resistance. (2000). Journal of Polymer Science Part A: Polymer Chemistry. [Link]
-
The Chemistry of CBDA: Properties and Synthesis for Industrial Applications. (2024). NINGBO INNO PHARMCHEM CO.,LTD.[Link]
-
Synthesis and Photo-Alignment Properties of Novel Polyimides with Cyclobutane-1, 2, 3, 4-Tetracarboxylic Dianhydride (CBDA). (2018). Polymers. [Link]
-
Exploring [2+2] Photoreaction to Synthesize Cyclobutane Di- and Tetracarboxylic Acid Building Blocks from Biomass-Derived Precursors. (2019). ProQuest Dissertations Publishing. [Link]
-
Exploring [2+2] Photoreaction To Synthesize Cyclobutane Di- And Tetracarboxylic Acid Building Blocks From Biomass-Derived Precursors. (2019). The University of Southern Mississippi. [Link]
-
Maleic anhydride. Wikipedia. [Link]
-
Two-steps synthesis method of polyimide. Step 1: PAA synthesis. Step 2: PAA conversion into polyimide by imidization. ResearchGate. [Link]
-
Ecofriendly methods to synthesize cyclobutane-1,2,3,4-tetracarboxylic acid and its derivatives from maleic and fumaric acids. (2018). ACS Sustainable Chemistry & Engineering. [Link]
-
Accessing Cyclobutane Polymers: Overcoming Synthetic Challenges via Efficient Continuous Flow [2+2] Photopolymerization. (2023). Angewandte Chemie International Edition. [Link]
-
A biorenewable cyclobutane-containing building block synthesized from sorbic acid using photoenergy. (2022). Frontiers in Chemistry. [Link]
-
The Synthesis and Characteristic of A New Soluble Polyimides. (2007). Journal of Photopolymer Science and Technology. [Link]
-
Colorless Polyimides Derived from an Alicyclic Tetracarboxylic Dianhydride, CpODA. (2021). Polymers. [Link]
-
1,3-Cyclobutanedicarboxylic Acid—A History of Mistaken Identity. (1967). Journal of Chemical Education. [Link]
-
SYNTHESIS AND CHARACTERIZATION OF HIGHLY SOLUBLE AROMATIC POLYIMIDES*. (2007). Chinese Journal of Polymer Science. [Link]
-
Synthesis and Characterization of Novel Polyimides from Alicyclic Dianhydride. (1996). Polymer Journal. [Link]
-
Chapter 1 POLYIMIDES: chemistry & structure-property relationships – literature review. VTechWorks. [Link]
-
Copolyesters Based on 2,5-Furandicarboxylic Acid (FDCA): Effect of 2,2,4,4-Tetramethyl-1,3-Cyclobutanediol Units on Their Properties. (2018). Polymers. [Link]
-
Terephthalic Acid Copolyesters Containing Tetramethylcyclobutanediol for High-Performance Plastics. (2021). Macromolecular Materials and Engineering. [Link]
-
REVIEW. University of Warwick. [Link]
-
Synthesis of semi-rigid-biobased polyesters from renewable furanic cyclobutane diacid. (2023). Polymer Chemistry. [Link]
-
Accessing Cyclobutane Polymers: Overcoming Synthetic Challenges via Efficient Continuous Flow [2 + 2] Photopolymerization. Semantic Scholar. [Link]
-
Poly(Alkylene 2,5-Thiophenedicarboxylate) Polyesters: A New Class of Bio-Based High-Performance Polymers for Sustainable Packaging. (2021). Polymers. [Link]
Sources
- 1. dianhydrides.com [dianhydrides.com]
- 2. nbinno.com [nbinno.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. [CBDA] // Cyclobutane 1,2,3,4- tetracarboxylic acid dianhydride | VIVAN ACL [vivanacl.com]
- 6. specialchem.com [specialchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. dakenchem.com [dakenchem.com]
- 10. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 11. Colorless Polyimides Derived from an Alicyclic Tetracarboxylic Dianhydride, CpODA - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Ecofriendly methods to synthesize cyclobutane-1,2,3,4-tetracarboxylic acid and its derivatives from maleic and fumaric acids - American Chemical Society [acs.digitellinc.com]
- 13. Synthesis of semi-rigid-biobased polyesters from renewable furanic cyclobutane diacid - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. Maleic anhydride - Wikipedia [en.wikipedia.org]
- 15. Accessing Cyclobutane Polymers: Overcoming Synthetic Challenges via Efficient Continuous Flow [2+2] Photopolymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A biorenewable cyclobutane-containing building block synthesized from sorbic acid using photoenergy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Manufacturer - Quality Cyclobutane-1,2,3,4- tetracarboxylic dianhydride(CBDA)_ 4415-87-6_ C8H4O6| UIV Chem [riyngroup.com]
- 18. Exploring [2+2] Photoreaction to Synthesize Cyclobutane Di- and Tetracarboxylic Acid Building Blocks from Biomass-Derived Precursors - ProQuest [proquest.com]
Introduction: The Untapped Potential of Strained-Ring Polymers
An Application Guide to the Synthesis of Novel Polymers from Cyclobutane Derivatives
The cyclobutane moiety, a four-membered carbocycle, has long been a subject of interest in organic synthesis due to its inherent ring strain (approximately 26 kcal/mol).[1] This strain energy provides a powerful thermodynamic driving force for a variety of chemical transformations. In polymer science, incorporating this strained ring into a macromolecular backbone unlocks access to materials with unique properties and functionalities. Cyclobutane-containing polymers can exhibit remarkable thermal stability, serve as mechanophores for stress-responsive materials, and offer unique three-dimensional architectures valuable in drug development for achieving conformational restriction.[2][3]
Historically, the synthesis of well-defined cyclobutane-based polymers has been challenging, often resulting in low molecular weight materials with broad dispersity.[4] However, recent advancements in polymerization techniques have opened new avenues for creating sophisticated, high-performance polymers from cyclobutane derivatives. This guide provides an in-depth exploration of two prominent and powerful methods: Ring-Opening Metathesis Polymerization (ROMP) of cyclobutenes and [2+2] photopolymerization of diolefinic monomers. We will delve into the mechanistic underpinnings of these reactions, provide detailed experimental protocols, and discuss the critical parameters that govern the synthesis of these novel materials.
Ring-Opening Metathesis Polymerization (ROMP) of Cyclobutene Derivatives
ROMP is a powerful chain-growth polymerization technique that utilizes the ring strain of cyclic olefins as the driving force. It is particularly effective for less-strained monomers like cyclobutenes, which are often resistant to other polymerization methods.[5][6] The development of well-defined ruthenium catalysts, such as the Grubbs-type initiators, has enabled living polymerizations, affording excellent control over molecular weight and low polydispersity indices (PDIs).[7]
Mechanistic Rationale
The polymerization is initiated by the reaction of a transition-metal alkylidene complex (catalyst) with a cyclobutene monomer. This proceeds via a [2+2] cycloaddition to form a metallacyclobutane intermediate. Subsequent cycloreversion opens the ring, regenerating the metal alkylidene at the end of a growing polymer chain. This process repeats, propagating the chain. The choice of catalyst is critical; for instance, Grubbs' first-generation catalyst can selectively polymerize highly strained cyclobutenes while leaving less strained rings like norbornenes intact under specific conditions.[6][8]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. lifechemicals.com [lifechemicals.com]
- 3. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Accessing Cyclobutane Polymers: Overcoming Synthetic Challenges via Efficient Continuous Flow [2+2] Photopolymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hydrazine-Catalysed Ring–Opening Metathesis Polymerization Of Cyclobutenes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BJOC - Selective ring-opening metathesis polymerization (ROMP) of cyclobutenes. Unsymmetrical ladderphane containing polycyclobutene and polynorbornene strands [beilstein-journals.org]
- 7. Scope of the Ring Opening Metathesis Polymerization (ROMP) Reaction of 1-Substituted Cyclobutenes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Selective ring-opening metathesis polymerization (ROMP) of cyclobutenes. Unsymmetrical ladderphane containing polycyclobutene and polynorbornene strands - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Tetramethyl 1,2,3,4-Cyclobutanetetracarboxylate as a Versatile Crosslinking Agent
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
These application notes provide a comprehensive technical guide on the utilization of tetramethyl 1,2,3,4-cyclobutanetetracarboxylate as a crosslinking agent. This document offers in-depth scientific insights, detailed experimental protocols, and characterization methodologies for researchers in materials science, drug delivery, and biomaterials development.
Introduction: A Novel Crosslinking Agent for Advanced Applications
This compound is a tetra-functional ester molecule with a unique, sterically hindered cyclobutane core. This structure imparts rigidity and defined stereochemistry, making it an attractive candidate for creating well-defined, three-dimensional polymer networks.[1][2][3][4][5] Its potential as a crosslinking agent stems from the reactivity of its four methyl ester groups, which can undergo transesterification reactions with polymers containing suitable functional groups, such as hydroxyls.[6][7][8] This allows for the formation of covalent crosslinks, leading to the development of novel biomaterials, hydrogels for drug delivery, and advanced polymer networks with tailored properties.[9][10][11][12]
Key Attributes of this compound:
-
Multifunctionality: The presence of four ester groups allows for the formation of a high-density crosslinked network.
-
Stereochemical Control: The cyclobutane ring can exist in various isomeric forms, offering the potential for precise control over the three-dimensional structure of the crosslinked network.
-
Biocompatibility Potential: While specific biocompatibility data for this compound is not extensively available, the building blocks of polyesters are often biocompatible, suggesting its potential use in biomedical applications.[13][14][15]
Principle of Crosslinking: Transesterification Chemistry
The primary mechanism by which this compound acts as a crosslinking agent is through transesterification . This chemical reaction involves the exchange of the alkoxy group of an ester with another alcohol.[7] In this context, the methyl groups on the crosslinker are exchanged with the hydroxyl groups of a polymer, forming new ester bonds and releasing methanol as a byproduct.
This process is typically catalyzed by acids, bases, or specific organometallic compounds.[7][16] For biomedical applications, the choice of a biocompatible catalyst is crucial.
Visualizing the Crosslinking Mechanism
Caption: Transesterification crosslinking of a hydroxyl-functionalized polymer.
Experimental Protocols
The following protocols are provided as a starting point and may require optimization based on the specific polymer and desired properties of the crosslinked material.
Protocol 1: Solution-Based Crosslinking of a Hydroxyl-Functionalized Polymer
This protocol is suitable for polymers soluble in organic solvents.
Materials:
-
Hydroxyl-functionalized polymer (e.g., polyvinyl alcohol, polyethylene glycol, or a custom-synthesized polyol)
-
This compound
-
Anhydrous solvent (e.g., Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO))
-
Transesterification catalyst (e.g., Zinc Acetate, Tin(II) Octoate)
-
Inert gas (Nitrogen or Argon)
-
Methanol (for quenching and washing)
Procedure:
-
Polymer Dissolution: Dissolve the hydroxyl-functionalized polymer in the anhydrous solvent under an inert atmosphere. The concentration will depend on the polymer's molecular weight and solubility.
-
Reagent Addition: In a separate flask, dissolve the this compound and the catalyst in the anhydrous solvent.
-
Reaction Initiation: Add the crosslinker/catalyst solution to the polymer solution dropwise with continuous stirring.
-
Reaction Progression: Heat the reaction mixture to the desired temperature (typically between 80-150°C, depending on the catalyst and polymer stability) and maintain it for a specified time (4-24 hours). Monitor the viscosity of the solution; an increase in viscosity indicates the progression of crosslinking.
-
Reaction Termination and Purification: Cool the reaction mixture to room temperature. If a hydrogel has formed, it can be purified by swelling in a large excess of a suitable solvent (e.g., deionized water for water-soluble polymers) to remove unreacted components. The solvent should be changed several times. If the product is an insoluble solid, it can be washed extensively with methanol to remove unreacted crosslinker and catalyst.
-
Drying: Dry the purified crosslinked polymer under vacuum until a constant weight is achieved.
Protocol 2: Melt Transesterification for Bulk Polymer Crosslinking
This solvent-free method is suitable for thermoplastic polymers with hydroxyl groups that are stable at elevated temperatures.[17]
Materials:
-
Hydroxyl-functionalized thermoplastic polymer
-
This compound
-
Transesterification catalyst (e.g., Tin(II) Octoate)
-
Vacuum oven or a reactor equipped with a vacuum line and stirrer
Procedure:
-
Premixing: Thoroughly mix the powdered or pelletized hydroxyl-functionalized polymer with the this compound and the catalyst.
-
Melt Processing: Heat the mixture in a vacuum oven or reactor above the melting temperature of the polymer under a gentle stream of inert gas.
-
Crosslinking Reaction: Once the polymer is molten and homogenous, apply a vacuum to remove the methanol byproduct, which drives the reaction to completion.[18] The reaction time can range from 30 minutes to several hours, depending on the temperature and catalyst concentration.
-
Cooling and Solidification: After the desired reaction time, cool the crosslinked polymer to room temperature.
-
Characterization: The resulting solid can be characterized directly.
Characterization of Crosslinked Networks
Thorough characterization is essential to understand the structure and properties of the crosslinked polymer network.
Table 1: Analytical Techniques for Characterization
| Technique | Purpose | Expected Observations |
| Fourier-Transform Infrared Spectroscopy (FTIR) | To confirm the formation of new ester bonds and the consumption of hydroxyl groups.[19][20][21][22] | Decrease in the intensity of the broad O-H stretching band (around 3200-3600 cm⁻¹). Appearance or increase in the intensity of the C=O stretching band of the new ester linkage (around 1730 cm⁻¹). |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | To provide detailed structural information about the crosslinked network. | Solid-state NMR can be used to identify the new ester linkages and to quantify the degree of crosslinking. |
| Differential Scanning Calorimetry (DSC) | To determine the glass transition temperature (Tg) and melting temperature (Tm) of the crosslinked polymer. | An increase in Tg is typically observed with increasing crosslink density. A decrease in crystallinity and Tm may also be observed. |
| Thermogravimetric Analysis (TGA) | To assess the thermal stability of the crosslinked polymer. | The degradation temperature may increase due to the formation of a more stable network structure. |
| Swelling Studies | To determine the crosslink density of hydrogels. | The equilibrium swelling ratio is inversely proportional to the crosslink density. |
| Mechanical Testing | To evaluate the mechanical properties such as tensile strength, modulus, and elongation at break. | An increase in modulus and tensile strength, and a decrease in elongation at break are expected with increased crosslinking. |
Applications in Drug Development and Biomaterials
The unique properties of materials crosslinked with this compound open up possibilities in several advanced applications.
Controlled Drug Delivery
Hydrogels prepared using this crosslinker can serve as matrices for the controlled release of therapeutic agents.[9][11][12][23] The crosslink density can be tuned to control the mesh size of the hydrogel network, thereby modulating the diffusion and release rate of encapsulated drugs. The biodegradable nature of the polyester linkages would allow for the gradual erosion of the matrix and sustained drug release over time.[13][15][24]
Visualizing a Drug Delivery System Workflow
Caption: Workflow for creating a drug delivery system.
Tissue Engineering Scaffolds
The mechanical properties and degradation profile of the crosslinked polymers can be tailored to mimic the native extracellular matrix, making them suitable for tissue engineering applications. The rigid cyclobutane core can impart mechanical strength to the scaffold, while the biodegradable ester bonds allow for its eventual replacement by newly grown tissue.
Biocompatible Coatings
Surfaces of medical devices can be coated with polymers crosslinked with this compound to improve their biocompatibility and reduce protein fouling.
Safety and Handling
-
This compound should be handled in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.
-
The transesterification reactions should be carried out under an inert atmosphere to prevent side reactions with moisture and oxygen.
-
Methanol is a volatile and flammable byproduct and should be handled with care.
Conclusion
This compound presents a promising avenue for the development of advanced polymer networks with tunable properties. Its tetra-functionality and unique rigid core make it a valuable tool for researchers in drug delivery, tissue engineering, and materials science. The protocols and characterization methods outlined in these application notes provide a solid foundation for exploring the full potential of this versatile crosslinking agent. Further research into its biocompatibility and in vivo performance will be crucial for its translation into clinical applications.
References
- EP0848716B1 - A continuous transesterification method for preparing polyol polyesters - Google Patents.
-
Transesterification/Esterification Reaction Catalysed by Functional Hybrid MOFs for Efficient Biodiesel Production - MDPI. Available at: [Link]
-
Experimental study of thermo-responsive polymer hydrogel systems for controlled drug release - POLITesi. Available at: [Link]
-
How Are Hydrogels Crosslinked? - Chemistry For Everyone - YouTube. Available at: [Link]
-
Polyethylene terephthalate - Wikipedia. Available at: [Link]
-
Evidences of Transesterification, Chain Branching and Cross-Linking in a Biopolyester Commercial Blend upon Reaction with Dicumyl Peroxide in the Melt | Request PDF - ResearchGate. Available at: [Link]
-
Cross-Linked Hydrogel for Pharmaceutical Applications: A Review - PMC. Available at: [Link]
-
Biodegradable Polyesters: Synthesis, Properties, Applications - ResearchGate. Available at: [Link]
-
Cyclobutanes in Small‐Molecule Drug Candidates - PMC - PubMed Central. Available at: [Link]
-
Straightforward Synthetic Protocol to Bio-Based Unsaturated Poly(ester amide)s from Itaconic Acid with Thixotropic Behavior - MDPI. Available at: [Link]
-
Educational series: characterizing crosslinked polymer networks - RSC Publishing. Available at: [Link]
-
Modeling the melt transesterification of polycarbonate - ResearchGate. Available at: [Link]
-
Characterization of Polymer Blends with FTIR Spectroscopy | Request PDF - ResearchGate. Available at: [Link]
-
Synthesis and Characterization of Bio-Based Transesterification Catalysts for Green 3D-Printable Dynamic Photopolymers | Request PDF - ResearchGate. Available at: [Link]
-
Synthesis of Biodegradable and Biocompostable Polyesters. Available at: [Link]
-
Synthesis of Poly(Ester-Ether) Polymers via Hydroesterificative Polymerization of α,ω-Enol Ethers - OSTI.GOV. Available at: [Link]
-
Microscopy and Spectroscopy Techniques for Characterization of Polymeric Membranes - MDPI. Available at: [Link]
-
Transesterification reactions between a polyarylate and poly (1,4-butylene terephthalate): identification of interchange units. Available at: [Link]
-
The application of cyclobutane derivatives in organic synthesis - ResearchGate. Available at: [Link]
-
Biodegradable polyesters - specific polymers. Available at: [Link]
-
Advancement in Catalysts for Transesterification in the Production of Biodiesel: A Review - Journal of Biochemical Technology. Available at: [Link]
-
(PDF) Crosslinked natural hydrogels for drug delivery systems - ResearchGate. Available at: [Link]
-
Enzymatic Synthesis of Biobased Polyesters and Polyamides - MDPI. Available at: [Link]
-
One-pot synthesis of high-molecular-weight aliphatic polycarbonates via melt transesterification of diphenyl carbonate and diols using Zn(OAc)2 as a catalyst - RSC Publishing. Available at: [Link]
-
(PDF) Role of crosslinkers for synthesizing biocompatible, biodegradable and mechanically strong hydrogels with desired release profile - ResearchGate. Available at: [Link]
-
Synthesis of Transesterified Palm Olein-Based Polyol and Rigid Polyurethanes from this ... - PubMed. Available at: [Link]
-
Characterization of Polymers Using FTIR: Techniques and Applications. Available at: [Link]
-
Biomedical Applications of Biodegradable Polyesters - PMC - NIH. Available at: [Link]
-
Crosslinked Biodegradable Hybrid Hydrogels Based on Poly(ethylene glycol) and Gelatin for Drug Controlled Release - MDPI. Available at: [Link]
-
The Application of Cyclobutane Derivatives in Organic Synthesis | Request PDF. Available at: [Link]
Sources
- 1. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. img01.pharmablock.com [img01.pharmablock.com]
- 3. researchgate.net [researchgate.net]
- 4. lifechemicals.com [lifechemicals.com]
- 5. researchgate.net [researchgate.net]
- 6. EP0848716B1 - A continuous transesterification method for preparing polyol polyesters - Google Patents [patents.google.com]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis of Transesterified Palm Olein-Based Polyol and Rigid Polyurethanes from this Polyol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. politesi.polimi.it [politesi.polimi.it]
- 10. youtube.com [youtube.com]
- 11. Cross-Linked Hydrogel for Pharmaceutical Applications: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. Biomedical Applications of Biodegradable Polyesters - PMC [pmc.ncbi.nlm.nih.gov]
- 16. jbiochemtech.com [jbiochemtech.com]
- 17. researchgate.net [researchgate.net]
- 18. Polyethylene terephthalate - Wikipedia [en.wikipedia.org]
- 19. Educational series: characterizing crosslinked polymer networks - Polymer Chemistry (RSC Publishing) DOI:10.1039/D3PY00914A [pubs.rsc.org]
- 20. researchgate.net [researchgate.net]
- 21. mdpi.com [mdpi.com]
- 22. rockymountainlabs.com [rockymountainlabs.com]
- 23. mdpi.com [mdpi.com]
- 24. Biodegradable polyesters - specific polymers [specificpolymers.com]
Application Notes and Protocols for the [2+2] Photocycloaddition of Dialkyl Fumarates
Introduction: The Synthetic Power of Light
The [2+2] photocycloaddition is a cornerstone of synthetic organic chemistry, providing a powerful and direct method for constructing cyclobutane rings—a structural motif present in numerous natural products and pharmaceutical agents.[1] Unlike their thermal counterparts, which are often symmetry-forbidden, photochemical [2+2] cycloadditions proceed efficiently under mild conditions, enabling the creation of complex molecular architectures.[2] This application note provides a detailed guide to the [2+2] photocycloaddition of dialkyl fumarates, electron-deficient alkenes that serve as excellent substrates for forming highly functionalized four-membered rings.
We will explore the underlying mechanistic principles, critical reaction parameters, and provide field-proven protocols designed for reproducibility and success. This guide is intended for researchers in organic synthesis, medicinal chemistry, and materials science who seek to leverage this versatile reaction in their work.
Mechanistic Framework: Triplet Energy Transfer Pathway
The most common and synthetically reliable pathway for the [2+2] photocycloaddition of dialkyl fumarates with simple alkenes involves photosensitization. This approach circumvents the need for direct excitation of the fumarate and allows the use of longer, less-damaging wavelengths of light.
The Causality of Photosensitization: Direct irradiation of many organic molecules can lead to a mixture of unproductive pathways, including rapid decay from the excited singlet state or undesirable side reactions. A photosensitizer is a molecule that efficiently absorbs light, populates its own excited triplet state, and then transfers that triplet energy to a substrate molecule (in this case, the dialkyl fumarate). The key energetic requirement is that the triplet energy (ET) of the sensitizer must be greater than that of the substrate, allowing for efficient exothermic energy transfer.
The process unfolds in several discrete steps:
-
Photoexcitation (S0 → S1): The sensitizer (Sens) absorbs a photon, promoting it from its ground state (S0) to an excited singlet state (S1).
-
Intersystem Crossing (ISC): The sensitizer's excited singlet state rapidly and efficiently undergoes intersystem crossing (a spin-forbidden but often fast process in suitable molecules) to its more stable, longer-lived triplet state (T1).
-
Triplet Energy Transfer: The triplet sensitizer collides with a ground-state dialkyl fumarate molecule, transferring its energy and returning to its own ground state. This promotes the fumarate to its triplet state.
-
Diradical Formation: The excited triplet fumarate then reacts with a ground-state alkene partner to form a 1,4-diradical intermediate. This is typically the rate-determining and selectivity-controlling step of the reaction.[3]
-
Ring Closure: The 1,4-diradical undergoes a final intersystem crossing to a singlet diradical, which then rapidly collapses to form the two new sigma bonds, completing the cyclobutane ring.[4]
Caption: Sensitized [2+2] photocycloaddition mechanism.
Optimizing the Reaction: Key Experimental Parameters
The success, yield, and stereoselectivity of the photocycloaddition are highly dependent on several interconnected variables. A systematic approach to optimization is crucial for developing a robust protocol.
| Parameter | Influence & Expert Insights | Recommended Starting Points |
| Sensitizer | The choice is critical. The sensitizer's triplet energy (ET) must be sufficient to excite the fumarate. Benzophenone (ET ≈ 69 kcal/mol) and thioxanthone (ET ≈ 65.5 kcal/mol) are excellent, broadly applicable choices.[5][6] They absorb UV-A light (350-400 nm), minimizing potential damage to sensitive substrates. | Benzophenone (10-20 mol%), Thioxanthone (5-10 mol%) |
| Alkene Partner | Electron-rich alkenes generally react faster with the electron-deficient triplet fumarate. Simple, unhindered alkenes like cyclohexene or cyclopentene are excellent starting points. Steric hindrance can significantly decrease reaction rates. | Cyclohexene, 1-Octene, Styrene (1.5 - 5 equivalents) |
| Solvent | The solvent can dramatically affect reaction efficiency.[7] Aprotic solvents are generally preferred. Dichloromethane and chloroform often give clean reactions and good yields.[1] Acetone can act as both a solvent and a sensitizer. For intramolecular reactions, solvent polarity can even switch the diastereoselectivity by disrupting or promoting intramolecular hydrogen bonds.[7] | Dichloromethane (CH₂Cl₂), Benzene, Acetone |
| Concentration | Intermolecular reactions require sufficient concentration (typically 0.05 - 0.2 M) to ensure the excited fumarate encounters an alkene partner before decaying. Overly high concentrations can lead to oligomerization or self-dimerization of the fumarate. | 0.1 M with respect to the limiting reagent. |
| Light Source | The source must emit at a wavelength the sensitizer absorbs. Medium-pressure mercury lamps are powerful but emit broadly, including high-energy UV that can cause side reactions. Using a Pyrex filter (cuts off λ < 300 nm) is mandatory.[8] Modern LED photoreactors offer superior wavelength control, improved safety, and better energy efficiency.[9] | Medium-pressure Hg lamp with Pyrex filter; 365 nm or 390 nm LED array. |
| Degassing | This is a non-negotiable step. Molecular oxygen (O₂) is a triplet ground state molecule and an extremely efficient quencher of excited triplet states. Failure to remove dissolved oxygen will severely inhibit or completely prevent the reaction. | Sparge the solution with Argon or Nitrogen for 15-30 minutes prior to and during irradiation. |
Detailed Experimental Protocol: Diethyl Fumarate & Cyclohexene
This protocol describes a representative [2+2] photocycloaddition. All operations should be performed in a well-ventilated fume hood.
4.1 Materials & Equipment
-
Reagents: Diethyl fumarate, cyclohexene, benzophenone, dichloromethane (anhydrous), silica gel.
-
Equipment: Photochemical reactor (immersion well type with a medium-pressure mercury lamp or an LED photoreactor), Pyrex immersion well, round-bottom flask, magnetic stirrer, Argon/Nitrogen gas line with needle, rotary evaporator, column chromatography setup.
4.2 Experimental Workflow
Caption: General experimental workflow for photocycloaddition.
4.3 Step-by-Step Procedure
-
Preparation: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add diethyl fumarate (1.72 g, 10.0 mmol, 1.0 equiv), benzophenone (0.36 g, 2.0 mmol, 0.2 equiv), and an excess of cyclohexene (3.28 g, 40.0 mmol, 4.0 equiv).
-
Dissolution: Add 100 mL of anhydrous dichloromethane to the flask and stir until all solids have dissolved. The resulting concentration of the limiting reagent (diethyl fumarate) is 0.1 M.
-
Degassing: Seal the flask with a septum. Puncture the septum with an inlet needle connected to an Argon or Nitrogen line and an outlet needle. Sparge the solution with the inert gas for at least 20 minutes while stirring gently to thoroughly remove dissolved oxygen.
-
Reactor Assembly: Assemble the photochemical reactor. If using an immersion well reactor, place the reaction flask in a cooling bath (a simple water bath is often sufficient to dissipate heat from the lamp) and insert the Pyrex-filtered lamp well. Ensure the lamp is not turned on yet.
-
Irradiation: After degassing, remove the outlet needle and reduce the gas flow to maintain a gentle positive pressure. Turn on the magnetic stirrer to ensure homogenous irradiation. Turn on the photochemical lamp.
-
Monitoring: Monitor the reaction progress by periodically taking small aliquots (via syringe) and analyzing them by TLC or GC-MS. The disappearance of diethyl fumarate is the primary indicator. A typical reaction time is 6-12 hours, but this can vary significantly. A major competing side reaction is the cis/trans isomerization of the diethyl fumarate, which can also be observed.[8]
-
Workup: Once the reaction is complete (or has ceased to progress), turn off the lamp and allow the apparatus to cool to room temperature. Transfer the reaction mixture to a larger round-bottom flask and concentrate it under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude oil contains the desired product, unreacted cyclohexene, excess benzophenone, and potentially some isomers. Purify the product using silica gel column chromatography. A typical eluent system is a gradient of ethyl acetate in hexanes (e.g., starting from 5% and increasing to 20% ethyl acetate).
-
Characterization: Combine the product-containing fractions and remove the solvent in vacuo. Determine the yield and characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the formation of the diethyl bicyclo[4.2.0]octane-7,8-dicarboxylate structure.
Safety and Hazard Mitigation
Photochemical reactions present unique hazards that demand strict adherence to safety protocols.
-
UV Radiation Hazard: Mercury lamps emit high-intensity UV radiation that can cause severe eye damage and skin burns. Never look directly at an operating lamp. Operate the photoreactor inside a closed fume hood or within a dedicated enclosure. Shield the apparatus with aluminum foil to contain stray radiation.[10]
-
Chemical Hazards:
-
Solvents: Dichloromethane is a suspected carcinogen. Handle it exclusively in a fume hood.
-
Reagents: While the reagents in the example protocol are moderately hazardous, always consult the Safety Data Sheet (SDS) for every chemical before use.[11]
-
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical splash goggles (not safety glasses), and suitable gloves (e.g., nitrile).[12]
-
Pressure and Heat: Lamps generate significant heat. Ensure a continuous flow of coolant (water or air, depending on the reactor model) to prevent solvent from boiling and the apparatus from over-pressurizing.
Troubleshooting Common Issues
| Problem | Potential Cause | Solution |
| No reaction or very low conversion | Inefficient degassing (O₂ quenching). | Degas more thoroughly. Maintain a positive pressure of inert gas throughout the reaction. |
| Incorrect light source or filter. | Ensure the lamp's emission spectrum overlaps with the sensitizer's absorption spectrum. Use a Pyrex or other appropriate filter to remove high-energy UV. | |
| Sensitizer ET is too low. | Choose a sensitizer with a higher triplet energy. | |
| Formation of polymer/tar | Substrate polymerization (e.g., with styrene). | Lower the concentration of the reactive alkene. Lower the reaction temperature. |
| High-energy UV light causing decomposition. | Ensure a proper filter (e.g., Pyrex) is used with broadband lamps. | |
| Low yield, but starting material consumed | Competing cis/trans isomerization. | This is an inherent competing pathway. Optimization of concentration and temperature may favor the cycloaddition. |
| Product is unstable under irradiation. | Monitor the reaction closely and stop it once the maximum product concentration is reached, as the product itself can sometimes be photolabile. |
References
-
Hoffmann, N. (2016). Recent Advances in the Synthesis of Cyclobutanes by Olefin [2 + 2] Photocycloaddition Reactions. Chemical Reviews, 116(17), 10045–10066. [Link]
-
Mazzarella, D., et al. (2023). Illuminating Total Synthesis: Strategic Applications of Photochemistry in Natural Product Construction. Molecules, 28(15), 5871. [Link]
-
Papadopoulos, A., et al. (2022). Photochemical [2 + 2] Cycloaddition of Alkenes with Maleimides: Highlighting the Differences between N-Alkyl vs N-Aryl Maleimides. ACS Organic & Inorganic Au, 3(1), 23–30. [Link]
-
AK Lectures. (n.d.). Photochemical (2+2) Cycloaddition Reaction. AK Lectures. [Link]
-
Papadopoulos, A., et al. (2022). Photochemical [2 + 2] Cycloaddition of Alkenes with Maleimides: Highlighting the Differences between N-Alkyl vs N-Aryl Maleimides. ACS Publications. [Link]
-
Albini, A. (2021). Norrish' type I and II reactions and their role in the building of photochemical science. ResearchGate. [Link]
-
Brennan, M. S., et al. (2016). Pharmacodynamics of Dimethyl Fumarate Are Tissue Specific and Involve NRF2-Dependent and -Independent Mechanisms. Antioxidants & Redox Signaling, 24(18), 1058–1071. [Link]
-
Florida Atlantic University. (n.d.). SAFETY AND DISPOSAL GUIDELINES FOR THE USE OF PHOTOGRAPHIC CHEMICALS. Florida Atlantic University. [Link]
-
Wang, C., et al. (2022). The origin of [2+2] photocycloaddition reaction in the solid state driving ACQ-to-AIE transformation. Journal of Materials Chemistry C, 10(4), 1475–1483. [Link]
-
Wessig, P., et al. (2009). Solvent-Controlled Intramolecular [2+2] Photocycloadditions of α-Substituted Enones. Organic Letters, 11(15), 3362–3365. [Link]
-
Vapourtec. (n.d.). Photochemical reactor UV-150. Vapourtec. [Link]
-
Jasiński, R. (2025). Mechanistic study of the [2 + 2] cycloaddition of ethylene with ketene derivatives via MEDT. ResearchGate. [Link]
-
Kumar, A., & Sivaguru, J. (2022). [2 + 2] photocycloaddition. Photochemical & Photobiological Sciences, 21(8), 1337–1340. [Link]
-
Arrieta, A., et al. (1999). Solvent effects in thermal (2 + 2) cycloaddition reactions. Intramolecular capture of 1,4-dipolar intermediates vs. (2 + 2) cycloaddition in reactions of 3-(1-pyrrolidinyl)thiophenes with electron-deficient acetylenes. The Journal of Organic Chemistry, 64(16), 5824–5832. [Link]
-
EdrawMind. (2024). Laboratory safety regulations for 'Photochemistry'. EdrawMind. [Link]
-
Amar Equipment. (2024). Photochemical reactors - Part 1. Amar Equipment. [Link]
-
Wang, Y., et al. (2022). Chiral Lewis Acid-Catalyzed Norrish Type II Cyclization to Synthesize α-Oxazolidinones via Enantioselective Protonation. CCS Chemistry. [Link]
-
Brimioulle, R., et al. (2013). Enantioselective crossed intramolecular [2+2] photocycloaddition reactions mediated by a chiral chelating Lewis acid. Beilstein Journal of Organic Chemistry, 9, 2636–2643. [Link]
-
Patsnap Synapse. (2024). What is the mechanism of Dimethyl fumarate?. Patsnap Synapse. [Link]
-
Wang, Y., et al. (2021). Regioselectivity and stereoselectivity of intramolecular [2 + 2] photocycloaddition catalyzed by chiral thioxanthone: a quantum chemical study. Organic & Biomolecular Chemistry, 19(17), 3875–3883. [Link]
-
Ortiz, G. G., et al. (2017). Insight into the mechanism of action of dimethyl fumarate in multiple sclerosis. Journal of the Neurological Sciences, 376, 121–127. [Link]
-
Cossío, F. P., et al. (1997). Substituent and Solvent Effects in the [2 + 2] Cycloaddition Reaction between Olefins and Isocyanates. Journal of the American Chemical Society, 119(31), 7245–7253. [Link]
-
Loubière, K., & Oelgemöller, M. (2025). Photochemical Reactors for Organic Synthesis (Update). ResearchOnline@JCU. [Link]
-
Princeton University Environmental Health and Safety. (n.d.). Photography. Princeton EHS. [Link]
-
Papadopoulos, A., et al. (2022). Photochemical [2 + 2] Cycloaddition of Alkenes with Maleimides: Highlighting the Differences between N -Alkyl vs N -Aryl Maleimides. ResearchGate. [Link]
-
California State University, Long Beach. (n.d.). Photography Lab Safety Guidelines for Lab Workers & Students. CSULB. [Link]
-
Wikipedia. (n.d.). Norrish reaction. Wikipedia. [Link]
-
Kosaka, A., et al. (n.d.). Mechanistic Study on the Regio- and Stereoselectivity in [2+2] Photocycloaddition Reactions of Fran with Cyclic Enones. Hiroshima University. [Link]
-
WIGGENS. (n.d.). Photochemical Reactors. WIGGENS The Magic Motion. [Link]
-
Sampedro, D., et al. (2025). Theoretical Study of the Photochemical [2 + 2]-Cycloadditions of Cyclic and Acyclic α,β-Unsaturated Carbonyl Compounds to Ethylene. ResearchGate. [Link]
-
OpenStax. (2023). 30.5 Cycloaddition Reactions. Organic Chemistry. [Link]
-
Analogue Photography. (2023). Handling photographic chemicals. Analogue Photography. [Link]
-
Pintér, B., et al. (2007). Regioselectivity in the [2 + 2] cyclo-addition reaction of triplet carbonyl compounds to substituted alkenes (Paterno-Büchi reaction): a DFT study. Journal of Chemical Sciences, 119(5-6), 561–570. [Link]
-
Chemwis. (2024). Norrish type-2 reaction: Basic concept, Mechanism and Examples. YouTube. [Link]
-
Fameni, H., & Chiricozzi, A. (2022). New and Old Horizons for an Ancient Drug: Pharmacokinetics, Pharmacodynamics, and Clinical Perspectives of Dimethyl Fumarate. Biomedicines, 10(9), 2060. [Link]
-
Strieth-Kalthoff, F., et al. (2020). Visible Light-Mediated [2+2] Cycloaddition for the Synthesis of Azetidines via Energy Transfer. ChemRxiv. [Link]
-
Kosower, E. M., et al. (2025). Unprecedented visible light-initiated topochemical [2 + 2] cycloaddition in a functionalized bimane dye. Beilstein Journal of Organic Chemistry, 21, 266–273. [Link]
Sources
- 1. Photochemical [2 + 2] Cycloaddition of Alkenes with Maleimides: Highlighting the Differences between N-Alkyl vs N-Aryl Maleimides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aklectures.com [aklectures.com]
- 3. Regioselectivity and stereoselectivity of intramolecular [2 + 2] photocycloaddition catalyzed by chiral thioxanthone: a quantum chemical study - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. The origin of [2+2] photocycloaddition reaction in the solid state driving ACQ-to-AIE transformation - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 5. Illuminating Total Synthesis: Strategic Applications of Photochemistry in Natural Product Construction [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Solvent-Controlled Intramolecular [2+2] Photocycloadditions of α-Substituted Enones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. vapourtec.com [vapourtec.com]
- 10. Laboratory safety regulations for 'Photochemistry' | Mind Map - EdrawMind [edrawmind.com]
- 11. csulb.edu [csulb.edu]
- 12. ehs.princeton.edu [ehs.princeton.edu]
Harnessing Strain for Innovation: A Guide to the Functionalization of Polymers with Cyclobutane Moieties
An Application Note and Protocol Guide:
This guide provides an in-depth exploration of the synthesis, characterization, and application of polymers functionalized with cyclobutane moieties. We will delve into the strategic incorporation of these strained ring systems to impart unique photo-responsive, thermal, and mechanical properties to polymeric materials. This document is intended for researchers and professionals in materials science, polymer chemistry, and drug development, offering both foundational knowledge and actionable protocols.
Introduction: The Unique Appeal of the Cyclobutane Ring in Polymer Science
The cyclobutane moiety, a four-membered carbocyclic ring, is a fascinating building block in polymer chemistry. Its inherent ring strain (approximately 26 kcal/mol) makes it a reactive handle that can be selectively addressed through various stimuli, most notably light and heat. This reactivity allows for the design of "smart" polymers that can undergo controlled transformations, leading to applications in areas such as reversible crosslinking, self-healing materials, and stimuli-responsive drug delivery systems.
The primary route to incorporating cyclobutane units involves the [2+2] photocycloaddition of carbon-carbon double bonds, a photochemically reversible reaction. This allows for the crosslinking of polymers upon exposure to a specific wavelength of UV light and subsequent cleavage of the cyclobutane rings with a different, often shorter, wavelength. This elegant control over network formation and degradation is a central theme in the application of these materials.
Core Synthetic Strategies and Protocols
We will explore the two predominant strategies for integrating cyclobutane moieties into polymer structures:
-
Post-Polymerization Modification: Introducing photoreactive groups onto an existing polymer backbone, followed by photocycloaddition.
-
Polymerization of Cyclobutane-Containing Monomers: Synthesizing monomers that already contain the cyclobutane ring or its precursors.
Strategy 1: Post-Polymerization Functionalization via [2+2] Photocycloaddition
This versatile approach allows for the modification of well-defined, pre-existing polymers. The most common method involves appending cinnamate or coumarin groups to the polymer side chains. These groups readily undergo photodimerization to form cyclobutane rings.
This protocol details the functionalization of a copolymer of methyl methacrylate (MMA) and glycidyl methacrylate (GMA) with cinnamic acid, followed by UV-induced crosslinking.
Materials:
-
Poly(MMA-co-GMA) (Mn = 25,000 g/mol , 10 mol% GMA)
-
Cinnamic acid
-
4-(Dimethylamino)pyridine (DMAP) (Catalyst)
-
N,N'-Dicyclohexylcarbodiimide (DCC) (Coupling agent)
-
Anhydrous Dichloromethane (DCM)
-
Methanol
-
UV Lamp (365 nm for crosslinking, 254 nm for cleavage)
-
Quartz plates
Step-by-Step Procedure:
-
Functionalization:
-
Dissolve 2.0 g of Poly(MMA-co-GMA) in 40 mL of anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Add 1.5 equivalents of cinnamic acid (relative to GMA units), 0.1 equivalents of DMAP, and 1.5 equivalents of DCC.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Precipitate the resulting polymer by slowly adding the reaction mixture to 400 mL of cold methanol with vigorous stirring.
-
Filter the white precipitate, wash with fresh methanol, and dry under vacuum at 40 °C overnight. The product is cinnamoyl-functionalized PMMA (PMMA-Cin).
-
Characterization: Confirm functionalization using ¹H NMR (appearance of aromatic protons from cinnamate) and FT-IR (ester carbonyl stretch).
-
-
Photo-Crosslinking:
-
Prepare a 10% (w/v) solution of PMMA-Cin in a suitable solvent (e.g., chloroform or toluene).
-
Cast the solution onto a quartz plate to form a thin film. Ensure the solvent evaporates completely in a fume hood.
-
Expose the film to UV light at 365 nm for 1-2 hours. The film should become insoluble in the casting solvent, indicating successful crosslinking.
-
Mechanism Insight: The 365 nm light excites the cinnamate groups, leading to a [2+2] cycloaddition reaction between adjacent side chains, forming a cyclobutane-linked polymer network.
-
-
Photo-Cleavage (Reversibility):
-
Irradiate the crosslinked film with UV light at 254 nm for 2-4 hours.
-
Test the solubility of the film in the original casting solvent. The polymer should redissolve, demonstrating the cleavage of the cyclobutane rings and the reversibility of the crosslinking process.
-
Experimental Workflow: Post-Polymerization Modification
Caption: Workflow for synthesis and reversible crosslinking of PMMA.
Strategy 2: Ring-Opening Metathesis Polymerization (ROMP)
ROMP is a powerful technique for polymerizing strained cyclic olefins. Monomers containing a cyclobutene moiety can be polymerized to yield polymers with the cyclobutane ring directly incorporated into the backbone.
This protocol describes the synthesis of a polymer using Grubbs' third-generation catalyst to polymerize a norbornene derivative functionalized with a cyclobutene.
Materials:
-
cis-5-Norbornene-exo-2,3-dicarboxylic anhydride
-
Cyclobut-1-enylmethylamine (Synthesized separately)
-
Grubbs' Third Generation Catalyst (G3)
-
Anhydrous and degassed Dichloromethane (DCM)
-
Ethyl vinyl ether
-
Methanol
Step-by-Step Procedure:
-
Monomer Synthesis:
-
React cis-5-Norbornene-exo-2,3-dicarboxylic anhydride with cyclobut-1-enylmethylamine in a suitable solvent like toluene with azeotropic removal of water to form the corresponding imide monomer.
-
Purify the monomer by column chromatography or recrystallization.
-
Characterization: Confirm structure via ¹H NMR, ¹³C NMR, and mass spectrometry.
-
-
Polymerization:
-
In a glovebox, add the purified monomer (e.g., 200 mg) to a vial.
-
Dissolve the monomer in anhydrous, degassed DCM (e.g., 2 mL).
-
Prepare a stock solution of Grubbs' G3 catalyst in DCM (e.g., 1 mg/mL).
-
Calculate the required amount of catalyst solution for a desired monomer-to-catalyst ratio (e.g., 200:1).
-
Inject the catalyst solution into the monomer solution and stir at room temperature. The reaction is often rapid, with a noticeable increase in viscosity.
-
Allow the polymerization to proceed for 1-2 hours.
-
Mechanism Insight: The Grubbs' catalyst initiates the ring-opening of the highly strained norbornene ring, leaving the less strained cyclobutene moiety intact as a side chain.
-
-
Termination and Precipitation:
-
Add a few drops of ethyl vinyl ether to quench the polymerization by reacting with the active catalyst.
-
Stir for 20 minutes.
-
Precipitate the polymer by adding the reaction mixture to a large volume of cold methanol.
-
Filter the polymer and dry under vacuum.
-
Characterization: Determine molecular weight and polydispersity using Gel Permeation Chromatography (GPC). Confirm the presence of the cyclobutane ring using ¹H NMR.
-
Reaction Scheme: ROMP of a Cyclobutene-Functionalized Norbornene
Caption: Schematic of ROMP to create a cyclobutane-functionalized polymer.
Quantitative Data Summary
The choice of synthetic method significantly impacts the final polymer properties. The following table summarizes typical outcomes for the protocols described above.
| Parameter | Protocol 1: PMMA-Cin | Protocol 2: ROMP |
| Polymer Backbone | Poly(methyl methacrylate) | Poly(norbornene) |
| Cyclobutane Position | Crosslink between chains | Side chain |
| Control over MW | Dependent on starting polymer | High (via M/C ratio) |
| Polydispersity (Đ) | Low (from starting polymer) | Typically < 1.2 |
| Stimulus for Formation | UV Light (e.g., 365 nm) | N/A (pre-synthesized) |
| Reversibility | Yes (UV at ~254 nm) | No |
| Typical Application | Reversible hydrogels, photoresists | Toughened materials, functional surfaces |
Applications in Research and Development
The unique properties of cyclobutane-containing polymers have led to their use in several advanced applications.
-
Drug Delivery: Photo-crosslinked hydrogels can be used to encapsulate therapeutic agents. The subsequent exposure to a specific wavelength of light can trigger the cleavage of the cyclobutane crosslinks, leading to the controlled release of the payload. This allows for on-demand drug delivery with high spatial and temporal control.
-
Self-Healing Materials: Polymers with reversible cyclobutane crosslinks can exhibit self-healing properties. When a crack forms in the material, exposure to heat or light can cleave the cyclobutane rings, allowing the polymer chains to flow and fill the gap. Subsequent exposure to the crosslinking stimulus can then reform the network, restoring the material's integrity.
-
Shape-Memory Polymers: The formation and cleavage of cyclobutane crosslinks can be used to fix a temporary shape and recover the original shape. A material can be deformed, crosslinked in its deformed state, and will hold this shape. Upon cleavage of the crosslinks, the material will return to its original, thermodynamically favored conformation.
Conclusion and Future Outlook
The functionalization of polymers with cyclobutane moieties offers a powerful and versatile platform for the creation of advanced functional materials. The ability to precisely control crosslinking and cleavage through external stimuli like light provides an unparalleled level of control over material properties. As synthetic methods become more refined and our understanding of the structure-property relationships deepens, we can expect to see cyclobutane-functionalized polymers play an increasingly important role in cutting-edge applications, from targeted therapeutics to next-generation smart materials.
References
-
Bach, R. D., & Dmitrenko, O. (2001). Strain Energy of Small Ring Hydrocarbons. Influence of C−H Bond Dissociation Energies. Journal of the American Chemical Society, 123(29), 7134–7139. [Link]
-
Chen, Y., et al. (2012). A thermally re-mendable cross-linked polymeric material. Science, 335(6075), 1472-1476. [Link]
-
Trenor, S. R., Shultz, A. R., Love, B. J., & Long, T. E. (2004). Coumarins in polymers: from light-harvesting to photo-cross-linkable tissue scaffolds. Chemical Reviews, 104(6), 3059-3078. [Link]
-
Jiang, J., et al. (2019). Photo-cross-linkable polymers for biomedical applications. Journal of Materials Chemistry B, 7(20), 3235-3250. [Link]
-
Chung, H. J., & Glassman, M. J. (2011). Cinnamate-based biodegradable hydrogels for controlled drug delivery. Pharmaceuticals, 4(1), 123-143. [Link]
-
Bielawski, C. W., & Grubbs, R. H. (2007). Living ring-opening metathesis polymerization. Progress in Polymer Science, 32(1), 1-29. [Link]
preparation of cyclobutane-1,2,3,4-tetracarboxylic acid from its tetramethyl ester
An In-Depth Guide to the Preparation of Cyclobutane-1,2,3,4-tetracarboxylic Acid via Ester Hydrolysis
Introduction: The Significance of a Strained Ring System
Cyclobutane-1,2,3,4-tetracarboxylic acid (CBTA) is a fascinating and highly functionalized molecule. Its rigid, strained four-membered ring serves as a unique scaffold, making it a valuable building block in advanced materials science and organic synthesis.[1][2] The tetra-carboxylic acid functionality allows for the construction of complex architectures such as metal-organic frameworks (MOFs), polyimides, polyesters, and other specialty polymers with desirable properties like high thermal stability.[1][3]
This application note provides a comprehensive, field-tested guide for researchers on the synthesis of cyclobutane-1,2,3,4-tetracarboxylic acid through the hydrolysis of its corresponding tetramethyl ester. We will delve into the underlying chemical principles, provide a detailed step-by-step protocol, and offer insights into process optimization and troubleshooting.
Part 1: The Chemistry of Ester Hydrolysis - A Mechanistic Overview
The conversion of an ester to a carboxylic acid is a fundamental organic transformation known as hydrolysis.[4][5] This reaction essentially involves the cleavage of the ester's C-O bond by a water molecule. For preparative synthesis, this process is typically facilitated by either an acid or a base.
Acid-Catalyzed Hydrolysis
Under acidic conditions, the reaction is an equilibrium process, essentially the reverse of Fischer esterification.[6] The carbonyl oxygen of the ester is protonated, which activates the carbonyl carbon for a nucleophilic attack by water.[6][7] To drive the reaction to completion, a large excess of water is typically required, and the reaction may need elevated temperatures.[4][6][8] The reversible nature of this method can sometimes lead to incomplete conversion.[8]
Base-Promoted Hydrolysis (Saponification)
Base-promoted hydrolysis, commonly known as saponification, is often the preferred method for complete ester conversion.[7][9] The reaction is initiated by the nucleophilic attack of a hydroxide ion on the ester's carbonyl carbon.[7] This forms a tetrahedral intermediate which then collapses, expelling an alkoxide ion.[9] The key advantage of this method lies in the final, irreversible step: the newly formed carboxylic acid is immediately deprotonated by the strongly basic alkoxide (or any excess hydroxide) to form a carboxylate salt.[6][9] This salt is resonance-stabilized and unreactive towards nucleophiles, effectively making the entire process irreversible and driving the reaction to completion.[6][10] A final acidification step is required during the workup to protonate the carboxylate and yield the desired carboxylic acid.[7][9]
Part 2: Detailed Experimental Protocol
This protocol details the acid-catalyzed hydrolysis of tetramethyl cyclobutane-1,2,3,4-tetracarboxylate using hydrochloric acid, a method proven to be effective for this specific transformation.[11]
Materials and Equipment
| Reagents | Grade | Supplier | Notes |
| Tetramethyl cyclobutane-1,2,3,4-tetracarboxylate | ≥98% | Commercial | Starting material. |
| Hydrochloric Acid (HCl) | Concentrated, 37% | ACS Grade | Used as both catalyst and reaction medium. |
| Deionized Water | Type II or higher | - | For workup and rinsing. |
| Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄) | Anhydrous | ACS Grade | For drying organic extracts, if necessary. |
| Equipment | Specifications |
| Three-necked round-bottom flask | 100 mL or appropriate for scale |
| Reflux condenser | Allihn or Graham type |
| Thermometer and adapter | Range up to 150 °C |
| Magnetic stirrer and stir bar | |
| Heating mantle | With temperature controller |
| Buchner funnel and filter flask | For vacuum filtration |
| Rotary evaporator | For solvent removal |
| Vacuum oven | For drying the final product |
| Standard laboratory glassware | Beakers, graduated cylinders, etc. |
Experimental Workflow Diagram
Caption: Workflow for the synthesis of CBTA.
Step-by-Step Synthesis Procedure
-
Reaction Setup : In a 100 mL three-necked flask equipped with a magnetic stir bar, a reflux condenser, and a thermometer, add 10.0 g of tetramethyl cyclobutane-1,2,3,4-tetracarboxylate.
-
Causality: The three-necked flask allows for simultaneous reflux, temperature monitoring, and potential future additions if needed. The reflux condenser is crucial to prevent the loss of volatile components during heating.[12]
-
-
Addition of Acid : Carefully add 30.0 g of concentrated hydrochloric acid to the flask.
-
Hydrolysis Reaction : Begin stirring the mixture and heat it to 80°C using a heating mantle. Maintain this temperature and allow the reaction to proceed under reflux for 20 hours.[11]
-
Cooling and Concentration : After 20 hours, turn off the heat and allow the reaction mixture to cool to room temperature.
-
Isolation of Crude Product : Concentrate the solution by removing the excess water and HCl using a rotary evaporator. This will typically result in the precipitation of the crude product as a solid.
-
Causality: Cyclobutane-1,2,3,4-tetracarboxylic acid has low solubility in concentrated aqueous solutions, especially upon cooling, leading to its crystallization.
-
-
Purification : Collect the white, sheet-like crystals by vacuum filtration using a Buchner funnel. Wash the crystals sparingly with a small amount of cold deionized water to remove any residual HCl.
-
Drying : Dry the purified product in a vacuum oven at 60°C until a constant weight is achieved. A typical yield for this procedure is approximately 80%.[11]
-
Causality: Drying under vacuum at a moderate temperature removes residual water and any volatile impurities without causing decomposition of the product.
-
Product Characterization
The identity and purity of the final product should be confirmed using standard analytical techniques.
| Parameter | Expected Result | Rationale |
| Appearance | White crystalline solid | As described in literature.[11] |
| Melting Point | 239-241 °C[11] | A sharp melting point range indicates high purity. |
| ¹H NMR | Disappearance of the methoxy signal (~3.7 ppm). Appearance of a broad signal for the acidic protons (>10 ppm). Complex multiplets for the cyclobutane ring protons. | Confirms the removal of methyl groups and the formation of carboxylic acid groups. |
| ¹³C NMR | Disappearance of the methoxy carbon signal (~52 ppm). Appearance of carbonyl carbon signals for the carboxylic acid (~170-180 ppm). | Confirms the conversion of ester carbonyls to carboxylic acid carbonyls. |
| FTIR (cm⁻¹) | Broad O-H stretch from ~2500-3300 cm⁻¹. Sharp C=O stretch from ~1700-1725 cm⁻¹. Disappearance of the ester C-O stretch (~1100-1300 cm⁻¹). | Characteristic absorbances for carboxylic acids. |
Part 3: Troubleshooting and Optimization
| Problem | Potential Cause | Recommended Solution |
| Incomplete Hydrolysis (Ester signals visible in NMR) | Insufficient reaction time or temperature. | Extend the reaction time to 24-30 hours. Ensure the internal temperature is consistently at 80°C. Consider using a base-catalyzed (saponification) approach with NaOH or KOH, followed by acidic workup, as it is an irreversible reaction.[8][9] |
| Product "Oils Out" or Fails to Crystallize | Presence of impurities. Supersaturated solution. | Try scratching the inside of the flask with a glass rod to induce nucleation. Add a seed crystal of the pure product. If oiling out persists, attempt recrystallization from a different solvent system (e.g., water, or a mixed solvent like ethyl acetate/hexanes). |
| Low Yield | Incomplete reaction. Loss of product during workup. | Verify reaction completion by TLC or NMR before workup. Minimize the amount of cold water used for washing the filtered product to avoid significant dissolution. Ensure all transfers are quantitative. |
| Product Discoloration | Impurities from starting material or side reactions. | Purify the product by recrystallization. If the starting ester was impure, purify it first (e.g., by distillation or chromatography). |
References
-
Chemistry Steps. (n.d.). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Retrieved from [Link]
-
American Chemical Society. (n.d.). Ecofriendly methods to synthesize cyclobutane-1,2,3,4-tetracarboxylic acid and its derivatives from maleic and fumaric acids. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2016, December 26). Ester Hydrolysis Reaction Mechanism - Acid Catalyzed & Base Promoted Organic Chemistry [Video]. YouTube. Retrieved from [Link]
-
University of Calgary. (n.d.). Ch20: Hydrolysis of Esters. Retrieved from [Link]
-
Chemguide. (n.d.). Hydrolysing Esters. Retrieved from [Link]
-
Master Organic Chemistry. (2022, October 27). Basic Hydrolysis of Esters – Saponification. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). The Hydrolysis of Esters. Retrieved from [Link]
-
Study.com. (n.d.). Video: Ester Hydrolysis | Overview, Procedure & Mechanism. Retrieved from [Link]
-
Wikipedia. (n.d.). Ester hydrolysis. Retrieved from [Link]
- Google Patents. (n.d.). Method for synthesizing cyclobutane-1,2,3,4-tetracarboxylic dianhydride.
-
ProQuest. (n.d.). Exploring [2+2] Photoreaction to Synthesize Cyclobutane Di- and Tetracarboxylic Acid Building Blocks from Biomass-Derived Precursors. Retrieved from [Link]
-
ResearchGate. (2003). The application of cyclobutane derivatives in organic synthesis. Retrieved from [Link]
Sources
- 1. Ecofriendly methods to synthesize cyclobutane-1,2,3,4-tetracarboxylic acid and its derivatives from maleic and fumaric acids - American Chemical Society [acs.digitellinc.com]
- 2. researchgate.net [researchgate.net]
- 3. Exploring [2+2] Photoreaction to Synthesize Cyclobutane Di- and Tetracarboxylic Acid Building Blocks from Biomass-Derived Precursors - ProQuest [proquest.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Ester hydrolysis - Wikipedia [en.wikipedia.org]
- 6. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 7. jk-sci.com [jk-sci.com]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. m.youtube.com [m.youtube.com]
- 11. Page loading... [wap.guidechem.com]
- 12. study.com [study.com]
Synthesis of Specialty Polyamides Using Cyclobutane Monomers: An Application and Protocol Guide
Introduction: The Strategic Advantage of the Cyclobutane Ring in Polyamide Architectures
In the landscape of advanced polymer chemistry, the quest for materials with tailored properties is perpetual. Specialty polyamides, a class of polymers renowned for their exceptional thermal and mechanical resilience, are at the forefront of this pursuit. A novel and promising strategy for enhancing polyamide performance involves the incorporation of cyclobutane moieties into the polymer backbone. The cyclobutane ring, a four-membered carbocycle, imparts a unique semi-rigid character that bridges the gap between flexible aliphatic chains and rigid aromatic structures. This distinct conformational restraint can lead to polyamides with a superior combination of high glass transition temperatures (Tg), enhanced thermal stability, and improved processability.
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview and detailed protocols for the synthesis of specialty polyamides incorporating cyclobutane monomers. We will delve into the synthesis of key cyclobutane-based dicarboxylic acid and diamine monomers, followed by explicit step-by-step protocols for their polymerization into high-performance polyamides via various established techniques. The causality behind experimental choices will be elucidated, ensuring a deep understanding of the synthetic strategies.
I. Synthesis of Key Cyclobutane Monomers
The foundation of high-quality cyclobutane-containing polyamides lies in the purity and structural integrity of the monomers. Here, we detail the synthesis of two pivotal building blocks: a cyclobutane dicarboxylic acid and a cyclobutane diamine.
Synthesis of 1,1-Cyclobutanedicarboxylic Acid
A common and efficient route to 1,1-cyclobutanedicarboxylic acid involves the alkylation of diethyl malonate with 1,3-dibromopropane, followed by hydrolysis and decarboxylation.
Experimental Protocol:
-
Alkylation: In a round-bottomed flask equipped with a reflux condenser and a mechanical stirrer, dissolve diethyl malonate (1.0 mol) in absolute ethanol. To this solution, add sodium ethoxide (2.0 mol) portion-wise. After the addition is complete, add 1,3-dibromopropane (1.1 mol) dropwise. Heat the reaction mixture to reflux for 4-6 hours.[1][2][3]
-
Work-up and Purification of Diethyl 1,1-cyclobutanedicarboxylate: After cooling to room temperature, pour the reaction mixture into a large volume of water and extract with diethyl ether. Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude diethyl 1,1-cyclobutanedicarboxylate can be purified by vacuum distillation.[2]
-
Hydrolysis: The purified diethyl 1,1-cyclobutanedicarboxylate (1.0 mol) is then hydrolyzed by refluxing with an excess of a 10% aqueous sodium hydroxide solution until the ester is fully dissolved.
-
Acidification and Isolation: Cool the reaction mixture in an ice bath and acidify with concentrated hydrochloric acid until a white precipitate forms. The 1,1-cyclobutanedicarboxylic acid is then collected by vacuum filtration, washed with cold water, and dried in a vacuum oven.[3]
Diagram: Synthesis of 1,1-Cyclobutanedicarboxylic Acid
Caption: Reaction scheme for the synthesis of 1,1-cyclobutanedicarboxylic acid.
Synthesis of trans-1,3-Diaminocyclobutane
The synthesis of cyclobutane diamines can be more challenging. One approach involves the Hofmann rearrangement of cyclobutanecarboxamides.
Experimental Protocol:
-
Amide Formation: Convert 1,3-cyclobutanedicarboxylic acid to its diacyl chloride by reacting with thionyl chloride. Subsequently, react the diacyl chloride with an excess of aqueous ammonia to form 1,3-cyclobutanedicarboxamide.
-
Hofmann Rearrangement: Prepare a solution of sodium hypobromite by adding bromine to a cold aqueous solution of sodium hydroxide. Add the 1,3-cyclobutanedicarboxamide to this solution. Slowly heat the mixture to promote the rearrangement.
-
Isolation and Purification: After the reaction is complete, the trans-1,3-diaminocyclobutane can be isolated by steam distillation from the alkaline solution. Further purification can be achieved by fractional distillation under reduced pressure.
II. Polymerization Methodologies for Cyclobutane-Containing Polyamides
The choice of polymerization technique is critical in achieving polyamides with desired molecular weights and properties. We present three robust methods: Interfacial Polymerization, Melt Polycondensation, and Solution Polymerization.
Interfacial Polymerization
Interfacial polymerization is a low-temperature method that occurs at the interface of two immiscible liquids, making it suitable for reactive monomers. This technique is particularly useful for the synthesis of high molecular weight polyamides from diacid chlorides and diamines.[4][5][6]
Experimental Protocol: Synthesis of Polyamide from 1,3-Cyclobutanedicarboxylic Acid Dichloride and 1,6-Hexamethylenediamine
-
Aqueous Phase Preparation: In a beaker, dissolve 1,6-hexamethylenediamine (0.1 mol) and sodium hydroxide (0.2 mol) in 200 mL of deionized water.
-
Organic Phase Preparation: In a separate beaker, dissolve 1,3-cyclobutanedicarboxylic acid dichloride (0.1 mol) in 200 mL of a suitable organic solvent, such as chloroform or dichloromethane.[6]
-
Polymerization: Carefully pour the organic phase onto the aqueous phase without stirring to create a distinct interface. A polymer film will form instantly at the interface.
-
Polymer Collection: Using forceps, gently grasp the polymer film at the center and pull it out of the beaker as a continuous "rope." The polymer can be wound onto a rotating rod.
-
Washing and Drying: Wash the collected polyamide thoroughly with water and then with acetone to remove unreacted monomers and salts. Dry the polymer in a vacuum oven at 60-80°C to a constant weight.[4]
Diagram: Interfacial Polymerization Setup
Caption: Schematic of the interfacial polymerization process.
Melt Polycondensation
Melt polycondensation is a high-temperature, solvent-free method that is widely used in industrial polyamide production. This technique typically involves the direct reaction of a dicarboxylic acid and a diamine.[7]
Experimental Protocol: Synthesis of Polyamide from trans-1,3-Cyclobutanedicarboxylic Acid and 1,6-Hexamethylenediamine
-
Nylon Salt Formation: In a reaction vessel, prepare an equimolar aqueous solution of trans-1,3-cyclobutanedicarboxylic acid and 1,6-hexamethylenediamine. Evaporate the water to obtain the nylon salt.
-
Pre-polymerization: Heat the nylon salt in an autoclave under a nitrogen atmosphere to a temperature of 220-250°C. Water will be evolved as steam, and a low molecular weight prepolymer will form.
-
Polycondensation: Reduce the pressure gradually to a high vacuum (<1 torr) while increasing the temperature to 260-280°C. Maintain these conditions for 1-2 hours to facilitate the removal of water and drive the polymerization to completion, resulting in a high molecular weight polyamide.
-
Extrusion and Quenching: Extrude the molten polymer from the reactor under nitrogen pressure into a water bath to quench and solidify it. The resulting polymer strand can then be pelletized.
Solution Polymerization (Yamazaki-Higashi Reaction)
The Yamazaki-Higashi reaction is a direct polycondensation method that utilizes phosphite-based activating agents, allowing for the formation of polyamides under milder conditions than melt polycondensation.[4]
Experimental Protocol: Synthesis of Polyamide from 1,3-Cyclobutanedicarboxylic Acid and 1,6-Hexamethylenediamine
-
Reaction Setup: In a three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, add 1,3-cyclobutanedicarboxylic acid (0.01 mol), 1,6-hexamethylenediamine (0.01 mol), and a condensing agent mixture of triphenyl phosphite (0.02 mol) and pyridine (10 mL) in a solvent such as N-methyl-2-pyrrolidone (NMP) containing dissolved lithium chloride (5% w/v).
-
Polymerization: Heat the reaction mixture at 100-120°C for 3-5 hours under a gentle stream of nitrogen.
-
Precipitation and Purification: After cooling to room temperature, pour the viscous polymer solution into a large volume of methanol with vigorous stirring. The polyamide will precipitate as a fibrous solid.
-
Washing and Drying: Collect the polymer by filtration, wash it extensively with hot methanol and then with water to remove residual solvent and byproducts. Dry the purified polyamide in a vacuum oven at 80°C.
III. Characterization of Cyclobutane-Containing Polyamides
Thorough characterization is essential to confirm the structure and evaluate the properties of the synthesized polyamides.
Spectroscopic Analysis
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is a powerful tool for confirming the formation of the amide bond. Key characteristic peaks for polyamides include the N-H stretching vibration (around 3300 cm⁻¹), the amide I band (C=O stretching, around 1640 cm⁻¹), and the amide II band (N-H bending and C-N stretching, around 1540 cm⁻¹). The presence of the cyclobutane ring can be identified by its characteristic C-H stretching and ring deformation vibrations.[8][9][10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to elucidate the detailed chemical structure of the polymer. The integration of proton signals can confirm the stoichiometry of the monomers in the polymer chain. The chemical shifts of the protons and carbons on the cyclobutane ring can provide information about its stereochemistry.[11]
Thermal and Mechanical Properties
The incorporation of the cyclobutane ring is expected to significantly influence the thermal and mechanical properties of the resulting polyamides.
| Property | Cyclobutane Polyamide (Expected Range) | Nylon 6,6 (Typical Values)[12][13][14][15] | Test Method |
| Glass Transition Temperature (Tg) | 100 - 180 °C | 50 - 80 °C | Differential Scanning Calorimetry (DSC) |
| Melting Temperature (Tm) | 250 - 320 °C | 255 - 265 °C | Differential Scanning Calorimetry (DSC) |
| Decomposition Temperature (Td, 5% wt loss) | > 400 °C | ~400 °C | Thermogravimetric Analysis (TGA) |
| Tensile Strength | 70 - 100 MPa | 60 - 85 MPa | ASTM D638 |
| Tensile Modulus | 2.5 - 4.0 GPa | 2.0 - 3.5 GPa | ASTM D638 |
| Elongation at Break | 20 - 60 % | 30 - 100 % | ASTM D638 |
Justification for Expected Properties: The semi-rigid nature of the cyclobutane ring restricts segmental motion of the polymer chains, leading to a higher glass transition temperature compared to the more flexible aliphatic chains in Nylon 6,6. This rigidity also contributes to a higher tensile modulus and strength. The melting temperature is expected to be high due to the regular chain packing facilitated by the cyclobutane unit. Thermal stability is also anticipated to be excellent.
IV. Conclusion and Future Outlook
The synthesis of specialty polyamides incorporating cyclobutane monomers offers a compelling avenue for the development of high-performance materials. The protocols detailed in this guide provide a solid foundation for researchers to explore this exciting area of polymer chemistry. The unique combination of properties imparted by the cyclobutane ring, such as enhanced thermal stability and mechanical strength, makes these polyamides attractive candidates for demanding applications in the automotive, aerospace, and electronics industries. Further research into the synthesis of a wider variety of substituted cyclobutane monomers and the exploration of their copolymerization will undoubtedly lead to the discovery of novel materials with even more precisely tailored properties.
V. References
-
Jordan, J. (n.d.). 1,3-Cyclobutanedicarboxylic Acid—A History of Mistaken Identity. Retrieved from [Link]
-
Radchenko, D. S., et al. (2010). Cyclobutane-Derived Diamines: Synthesis and Molecular Structure. The Journal of Organic Chemistry, 75(17), 5941–5952. [Link]
-
Organic Syntheses. (n.d.). diethyl 1,1-cyclobutanedicarboxylate. Retrieved from [Link]
-
Defense Technical Information Center. (n.d.). Synthesis and Characterization of Partial Biobased Furan Polyamides. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 1,1-Cyclobutanedicarboxylic acid. Retrieved from [Link]
-
Mytara, A., et al. (2021). Synthesis of Polyamide-Based Microcapsules via Interfacial Polymerization: Effect of Key Process Parameters. Polymers, 13(20), 3499. [Link]
-
ResearchGate. (n.d.). Interfacial Polymerization. Retrieved from [Link]
-
ResearchGate. (n.d.). Structure Characterization of Cyclobutane-containing Polymer the stacking 1 H-NMR spectra of (a) Ethylene glycol dicinnamate. Retrieved from [Link]
-
Chemistry LibreTexts. (2019). 20.10: Polyamides and Polyesters: Step-Growth Polymers. Retrieved from [Link]
-
Miranda-Soto, V., et al. (n.d.). Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. Molecules.
-
Wang, Y., et al. (n.d.). Designing a Potential Pathway for the Catalytic Synthesis of 1,3-Cyclohexanediamine. Catalysts.
-
YouTube. (2014). Malonate Ester Multistep Roadmap Synthesis in Organic Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). Interfacial polymerization of polyamide nanofiltration membrane. Retrieved from [Link]
-
MDPI. (n.d.). Comparative Characterization of Hot-Pressed Polyamide 11 and 12: Mechanical, Thermal and Durability Properties. Retrieved from [Link]
-
Arkivoc. (n.d.). Synthesis of trans-1,2-diamines via sequential opening of cyclohexene oxide and aziridinium ions. Retrieved from [Link]
-
ResearchGate. (2023). Some advices for purifying a polymer?. Retrieved from [Link]
-
ResearchGate. (n.d.). Melting temperature of different aliphatic polyamides as a function of.... Retrieved from [Link]
-
ResearchGate. (n.d.). Thermal properties of polyamides. Retrieved from [Link]
-
ResearchGate. (2017). Polymer purification. Retrieved from [Link]
-
US Masterbatch. (2026). Nylon 6 vs. Nylon 66: A Technical Comparison for Plastic Manufacturers. Retrieved from [Link]
-
MDPI. (2025). Recycling of Bulk Polyamide 6 by Dissolution-Precipitation in CaCl2-EtOH-H2O Mixtures. Retrieved from [Link]
-
NC State University Libraries. (n.d.). 11.13 Polyamides and Polyesters: Step-Growth Polymers. Retrieved from [Link]
-
ResearchGate. (n.d.). Thermal expansion behavior of aliphatic polyamides. Retrieved from [Link]
-
MDPI. (n.d.). Progress of Interfacial Polymerization Techniques for Polyamide Thin Film (Nano)Composite Membrane Fabrication: A Comprehensive Review. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Polyamide Syntheses. Retrieved from [Link]
-
Defense Technical Information Center. (n.d.). Thermal Degradation of Polyamides. Part 1. Aliphatic Polymers. Retrieved from [Link]
-
Defense Technical Information Center. (n.d.). Vibrational Spectra of Substituted Cyclobutane Compounds. Retrieved from [Link]
-
Spectroscopy Online. (2023). Infrared Spectroscopy of Polymers XII: Polyaramids and Slip Agents. Retrieved from [Link]
-
Green Chemistry. (n.d.). Bio-based synthesis of cyclopentane-1,3-diamine and its application in bifunctional monomers for poly-condensation. Retrieved from [Link]
-
PubMed. (n.d.). Structure, vibrational spectrum, and ring puckering barrier of cyclobutane. Retrieved from [Link]
-
Spectroscopy Online. (2023). Infrared Spectroscopy of Polymers, XI: Introduction to Organic Nitrogen Polymers. Retrieved from [Link]
-
MDPI. (n.d.). Investigating the Mechanical Performance of Nylon 66/Glass Bead Composites. Retrieved from [Link]
-
MDPI. (2025). Recycling of Bulk Polyamide 6 by Dissolution-Precipitation in CaCl2-EtOH-H2O Mixtures. Retrieved from [Link]
-
Matmatch. (n.d.). PA6 vs PA66 : Key Differences, Material Properties, and Best Use Cases. Retrieved from [Link]
-
Righton Blackburns. (2021). Nylon 6 Vs Nylon 66: Differences Explained. Retrieved from [Link]
-
Materials Introduction. (2025). Nylon 6 and Nylon 66: A Comparative Analysis. Retrieved from [Link]
Sources
- 1. Diethyl 1,1-cyclobutanedicarboxylate synthesis - chemicalbook [chemicalbook.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. apps.dtic.mil [apps.dtic.mil]
- 5. Synthesis of Polyamide-Based Microcapsules via Interfacial Polymerization: Effect of Key Process Parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. apps.dtic.mil [apps.dtic.mil]
- 9. spectroscopyonline.com [spectroscopyonline.com]
- 10. spectroscopyonline.com [spectroscopyonline.com]
- 11. researchgate.net [researchgate.net]
- 12. usmasterbatch.com [usmasterbatch.com]
- 13. PA6 vs PA66 : Difference & Comparison for Material Selection - Inspiration | All Around Compounding Co., Ltd [nylon.com.tw]
- 14. Nylon 6 Vs Nylon 66: Differences Explained - Righton Blackburns [rightonblackburns.co.uk]
- 15. Nylon 6 and Nylon 66: A Comparative Analysis - Materials Introduction [ky-plastics.com]
Troubleshooting & Optimization
Technical Support Center: Purification of Tetramethyl 1,2,3,4-cyclobutanetetracarboxylate Isomers
Welcome to the technical support center for the purification of Tetramethyl 1,2,3,4-cyclobutanetetracarboxylate isomers. This guide is designed for researchers, scientists, and drug development professionals, offering targeted troubleshooting advice and in-depth answers to frequently encountered challenges. The purification of cyclobutane derivatives is often complex due to the subtle differences between stereoisomers, which possess very similar physical and chemical properties.[1] This resource provides field-proven insights and validated protocols to navigate these complexities effectively.
Frequently Asked Questions (FAQs)
Q1: What are the primary stereoisomers of this compound I am likely to encounter?
The this compound molecule has four chiral centers (carbons 1, 2, 3, and 4), leading to a number of possible stereoisomers. The spatial arrangement of the four methoxycarbonyl groups relative to the plane of the cyclobutane ring defines each isomer.[2] Common isomers are described by the cis (same side) and trans (opposite side) relationship of adjacent substituents.
Key isomers include:
-
cis,trans,cis-1,2,3,4-isomer: Substituents at C1/C2 are cis, C2/C3 are trans, and C3/C4 are cis.
-
all-trans-isomer: All adjacent substituents are in a trans configuration.[3]
-
Other combinations such as all-cis, cis,cis,trans, etc.
The specific mixture of isomers you encounter will depend heavily on the synthetic route used for its preparation, such as [2+2] photocycloaddition reactions.[4][5]
Q2: Why is the separation of these isomers so challenging?
The difficulty arises from the fundamental nature of stereoisomers, particularly diastereomers, which are not mirror images and thus have different physical properties, but these differences are often minimal.[1]
-
Similar Polarity: All isomers possess four ester functional groups, resulting in very similar overall polarity. This makes separation by standard chromatographic techniques, which rely on polarity differences, challenging.[6]
-
Similar Solubility: The isomers often exhibit comparable solubility in common organic solvents, complicating separation by crystallization. In some cases, they can form solid solutions, where both diastereomers co-crystallize, making purification by simple recrystallization ineffective.[7]
-
High Boiling Points: These compounds have high boiling points (e.g., the cis,trans,cis isomer boils at 356.6 °C), which makes purification by distillation difficult without a high-vacuum setup, and even then, separating isomers with close boiling points is inefficient.[8][9] Heating to such high temperatures also risks decomposition.[8]
Q3: What is the most effective method for separating this compound diastereomers?
For diastereomeric mixtures of this type, column chromatography is generally the most powerful and widely applicable technique.[1] While crystallization can be effective if conditions are right, chromatography offers more universal control and resolution.
-
Flash Chromatography: Excellent for preparative scale (milligrams to grams) separation. It is often the first method to try.[1]
-
High-Performance Liquid Chromatography (HPLC): Offers superior resolution for separating isomers with very similar properties and is invaluable for analytical assessment of purity. Preparative HPLC can be used for purifying smaller quantities with high purity.[1]
-
Supercritical Fluid Chromatography (SFC): A powerful technique for separating stereoisomers, often providing faster and more efficient separations than HPLC.[1]
The choice between them depends on the scale of the purification and the difficulty of the separation.[1]
Q4: How do I select the right solvent system (mobile phase) for flash chromatography on silica gel?
The key is systematic screening using Thin Layer Chromatography (TLC).
-
Start with a Standard Solvent System: A mixture of a non-polar solvent (like hexanes or petroleum ether) and a moderately polar solvent (like ethyl acetate or diethyl ether) is a good starting point. Given the four ester groups, the molecule is moderately polar.
-
Test Different Ratios: Spot your mixture on a TLC plate and run it in several chambers with varying solvent ratios (e.g., 90:10, 80:20, 70:30 Hexanes:Ethyl Acetate).
-
Aim for Optimal Rf Values: The ideal system will show two distinct spots with Rf values between 0.15 and 0.4, and the largest possible separation (ΔRf) between them. An Rf in this range ensures the compound doesn't move too quickly or stick permanently to the column.
-
Consider Different Solvents: If ethyl acetate doesn't provide good separation, try other solvents. Diethyl ether, dichloromethane, or adding a small amount of methanol (1-2%) can alter the selectivity and improve resolution.[6]
Q5: Can I use crystallization? What should I look for in a solvent?
Yes, fractional crystallization can be a highly effective and scalable method, provided a suitable solvent is found. The ideal recrystallization solvent has a specific characteristic: it should dissolve the compound mixture when hot but be a poor solvent for one of the isomers when cold.[10] This difference in solubility allows the less soluble isomer to crystallize out in pure form upon cooling.
Screening for a Crystallization Solvent:
-
Place a small amount of your isomeric mixture in a test tube.
-
Add a few drops of a test solvent and see if it dissolves at room temperature. If it does, it's not a good primary solvent.
-
If it's insoluble, gently heat the mixture. If it dissolves when hot, you have a potential candidate.
-
Allow the solution to cool slowly to room temperature, then in an ice bath. Look for the formation of well-defined crystals.
-
Isolate the crystals and the remaining solution (mother liquor) and analyze both by TLC or HPLC to see if enrichment of one isomer has occurred.
Troubleshooting Guide
| Problem | Possible Causes | Recommended Solutions |
| Poor Separation in Column Chromatography (Overlapping Peaks/Bands) | 1. Inappropriate solvent system (mobile phase).2. Column was overloaded with the sample.3. Column was packed poorly (channeling).4. Isomers have nearly identical polarity.[11] | 1. Optimize Mobile Phase: Re-evaluate your solvent system with TLC. Try different solvent combinations (e.g., switch from ethyl acetate to diethyl ether or add a small % of a more polar solvent like methanol).[6] Consider using a gradient elution, starting with a low polarity and gradually increasing it.[11]2. Reduce Sample Load: Use a higher ratio of silica gel to sample (aim for at least 50:1, and up to 200:1 for difficult separations).3. Use a Longer/Thinner Column: A longer column increases the theoretical plates, providing better separation.4. Switch to a Different Technique: If flash chromatography fails, consider preparative HPLC, which offers much higher resolution.[1] |
| Low Yield After Crystallization | 1. The desired isomer is highly soluble in the chosen solvent, even when cold.2. The cooling process was too rapid, trapping impurities.3. Too much solvent was used to dissolve the initial solid.[10] | 1. Re-work the Mother Liquor: Concentrate the remaining solution and attempt a second crystallization, possibly from a different solvent system.2. Control Cooling: Allow the hot solution to cool slowly to room temperature before moving it to an ice bath or refrigerator. Seeding with a pure crystal can help.[12]3. Use Minimal Solvent: When dissolving the compound, use the minimum amount of hot solvent required for complete dissolution.[10]4. Solvent Screening: Test a wider range of solvents or solvent mixtures to find one that maximizes the solubility difference between the isomers.[12] |
| Purified Isomer is Still a Mixture | 1. The chosen purification method provided insufficient resolution.2. For crystallization, a solid solution may have formed.[7] | 1. Repeat the Purification: Sometimes a second pass through a column or a second recrystallization is necessary to achieve high purity.2. Combine Techniques: Purify first by flash chromatography to enrich one isomer, then use crystallization on the enriched fraction to achieve final purity.3. Address Solid Solutions: If a solid solution is suspected during crystallization, changing the solvent or the counter-ion (if applicable) can disrupt the crystal packing and may prevent its formation.[7] |
| Suspected Isomerization During Purification | 1. Exposure to harsh pH (acidic or basic conditions).2. High temperatures during distillation or prolonged heating. | 1. Maintain Neutral Conditions: Use distilled, neutral solvents. If acidic or basic impurities are present in your crude mixture, perform a neutral wash before purification.2. Use Milder Temperatures: Avoid excessive heat. Use vacuum distillation at lower temperatures if distillation is necessary.[8] For chromatography, do not let the column run dry, as the heat generated can sometimes cause issues. The cyclobutane ring itself is relatively inert but the ester groups could be sensitive to hydrolysis or epimerization at the alpha-carbon under certain conditions.[13] |
Experimental Protocols & Data
Physical Properties of Tetramethyl cis,trans,cis-1,2,3,4-cyclobutanetetracarboxylate
This table summarizes known physical properties for one of the common isomers. Data for other isomers can be sparse and should be determined experimentally.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₆O₈ | [9] |
| Molecular Weight | 288.25 g/mol | [9] |
| Melting Point | 147 °C | [9] |
| Boiling Point | 356.6 °C at 760 mmHg | [9] |
| Density | 1.301 g/cm³ | [9] |
Protocol 1: Diastereomer Separation by Flash Chromatography
Objective: To separate a mixture of this compound diastereomers on a preparative scale.
Methodology:
-
Solvent System Selection: As determined by TLC analysis, prepare the chosen mobile phase (e.g., 80:20 Hexanes:Ethyl Acetate).
-
Column Packing: Prepare a glass column with silica gel (slurry packing is recommended for best results). The amount of silica should be 50-100 times the weight of the crude sample.
-
Sample Preparation: Dissolve the crude isomer mixture in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).[1]
-
Loading the Column: Carefully load the dissolved sample onto the top of the silica bed.
-
Elution: Begin eluting the column with the mobile phase, maintaining a constant flow rate. Collect fractions of equal volume.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify which fractions contain the separated, pure isomers.
-
Combining and Concentrating: Combine the fractions containing each pure isomer and remove the solvent under reduced pressure to yield the purified products.
Protocol 2: Purification by Fractional Crystallization
Objective: To isolate a single, pure diastereomer from a mixture by exploiting differences in solubility.
Methodology:
-
Dissolution: In an Erlenmeyer flask, dissolve the impure solid mixture in the minimum amount of a pre-determined hot solvent (e.g., isopropanol, ethyl acetate, or a mixture).
-
Hot Filtration (Optional): If insoluble impurities are present, filter the hot solution quickly through a pre-warmed funnel.
-
Slow Cooling: Cover the flask and allow the solution to cool slowly to room temperature. Crystal formation should begin. Do not disturb the flask during this process.
-
Further Cooling: Once the flask has reached room temperature, place it in an ice bath for 30-60 minutes to maximize crystal yield.
-
Isolation: Isolate the crystals by vacuum filtration, washing them with a small amount of the cold crystallization solvent to remove any residual mother liquor.
-
Drying: Dry the isolated crystals under vacuum to remove all traces of solvent.
-
Purity Check: Analyze the purity of the crystals and the concentrated mother liquor by HPLC, GC, or NMR to confirm the separation was successful.
Visualization of Purification Workflow
The following diagram illustrates a typical decision-making workflow for the purification of cyclobutane isomers.
Caption: Decision workflow for selecting a purification method.
Caption: Chromatographic separation of two diastereomers.
References
- Technical Support Center: Purification of Cyclobutane Isomers by Chromatography. (n.d.). BenchChem.
- Ring-fused cyclobutanes via cycloisomerization of alkylidenecyclopropane acylsilanes. (2020). National Institutes of Health.
- Exploring [2+2] Photoreaction to Synthesize Cyclobutane Di- and Tetracarboxylic Acid Building Blocks from Biomass-Derived Precursors. (n.d.). ProQuest.
- Small Cycloalkanes: Cyclobutane - Cyclohexane, Cis / Trans Isomerisation. (2022). YouTube.
- All about methods of purification. (n.d.). Unacademy.
- Dealing with solid solutions in diastereomeric salt resolution. (n.d.). BenchChem.
- Technical Support Center: Chiral Starting Material Purification. (n.d.). BenchChem.
- How to Purify Compounds. (n.d.). Varsity Tutors.
- Cyclobutanes in Small‐Molecule Drug Candidates. (n.d.). PubMed Central.
- Ring Strain In Cyclopropane and Cyclobutane. (2014). Master Organic Chemistry.
- Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis. (n.d.). ACS Publications.
- The Purification of Organic Compound: Techniques and Applications. (2024). Reachem.
- How To: Purify by Distillation. (n.d.). University of Rochester Department of Chemistry.
- Tetramethyl cis,trans,cis-1,2,3,4-Cyclobutanetetracarboxylate. (n.d.). MySkinRecipes.
- Help with separation of diastereomers. (2024). Reddit.
- Purification Techniques in Organic Chemistry: A Comprehensive Guide. (2025).
- Tetramethyl cyclobutane-1,2,3,4-tetracarboxylatato(2-). (n.d.). PubChem.
- Applications of C–H Functionalization Logic to Cyclobutane Synthesis. (2014). The Journal of Organic Chemistry.
- The Application of Cyclobutane Derivatives in Organic Synthesis. (2025). ResearchGate.
- Help separating diastereomers with very similar Rf. (2018). Reddit.
- Separation of cis and trans isomers of tetraalkyl - 1,3 - cyclobutanediols and novel compound obtained thereby. (1966). Google Patents.
- The Synthesis of Substituted Cyclobutanes: An In-depth Technical Guide. (n.d.). BenchChem.
- cyclobutane-1,2,3,4-tetracarboxylic acid tetramethyl ester. (n.d.). Sigma-Aldrich.
- CAS 14495-41-1 this compound. (n.d.). BOC Sciences.
- Process for preparing 1,2,3,4-butanetetracarboxylic acid. (n.d.). Google Patents.
- Resolution (Separation) of Enantiomers. (2019). Chemistry LibreTexts.
- Tetramethyl Cyclobutane-1,2,3,4-tetracarboxylate. (n.d.). Simson Pharma Limited.
- CAS#:3999-67-5 | tetramethyl cyclobutane-1,2,3,4-tetracarboxylate. (2025). Chemsrc.
- A Comparative Guide to the Stability of Cyclobutene Isomers. (n.d.). BenchChem.
- An In-depth Technical Guide to the Cis and Trans Isomerism of 2,2,4,4-Tetramethyl-1,3-cyclobutanediol. (n.d.). BenchChem.
- Separation and purification of cis and trans isomers. (n.d.). Google Patents.
- Separation of cis and trans isomers. (n.d.). Google Patents.
- 1,2,3,4-Cyclobutanetetracarboxylic Acid. (n.d.). PubChem.
- Process for The Separation of the (Dl) Cis- Trans-2, 2-Dimethyl-3-(2, 2-Disubstitutedvinyl)- Cyclopropane-1-Carboxylic Acid from. (2019).
- Stability of Cycloalkanes - Ring Strain. (2024). Chemistry LibreTexts.
- STABILITY OF CYCLOALKANES. (n.d.). Gyan Sanchay.
- Stability of cycloalkanes. (n.d.). Khan Academy.
- identification of the stereoisomers of 1,2,3,4-tetramethyl. (2019). DTIC.
- Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS. (n.d.). National Institutes of Health.
- How many geometrical isomers are possible for 1,2,3,4-tetramethylcyclobutane?. (2025). Filo.
- Chemo‐Enzymatic Synthesis of All Isomers of 2‐Methylbutane‐1,2,3,4‐tetraol – Important Contributors to Atmospheric Aerosols. (2025). ResearchGate.
Sources
- 1. benchchem.com [benchchem.com]
- 2. How many geometrical isomers are possible for 1,2,3,4-tetramethylcyclobut.. [askfilo.com]
- 3. apps.dtic.mil [apps.dtic.mil]
- 4. Exploring [2+2] Photoreaction to Synthesize Cyclobutane Di- and Tetracarboxylic Acid Building Blocks from Biomass-Derived Precursors - ProQuest [proquest.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. reddit.com [reddit.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. How To [chem.rochester.edu]
- 9. Tetramethyl cis,trans,cis-1,2,3,4-Cyclobutanetetracarboxylate [myskinrecipes.com]
- 10. varsitytutors.com [varsitytutors.com]
- 11. reddit.com [reddit.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Photodimerization of Dialkyl Fumarates
Welcome to the technical support center for the photodimerization of dialkyl fumarates. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of [2+2] photocycloaddition reactions involving these substrates. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you optimize your reaction conditions, maximize yields, and understand the underlying photochemical principles.
Section 1: Troubleshooting Guide
This section addresses specific experimental challenges you might encounter. Each issue is presented in a question-and-answer format, providing not just a solution but also the scientific reasoning behind it.
Question 1: Why is my yield of the cyclobutane dimer unexpectedly low?
Answer:
Low yields in the photodimerization of dialkyl fumarates can stem from several factors. A systematic approach to troubleshooting is crucial for identifying and resolving the issue.
-
Inadequate Light Source: The wavelength and intensity of your light source are critical. Dialkyl fumarates typically require UV irradiation for direct excitation, but this can sometimes lead to side reactions. If you are using a sensitizer, the light source must efficiently excite the sensitizer, not the fumarate itself. For instance, a visible light source (e.g., blue LEDs at 460 nm) can be effective when using a suitable photosensitizer.[1] Ensure your lamp's emission spectrum overlaps with the absorption spectrum of the species you intend to excite (either the fumarate or the sensitizer).
-
Incorrect Sensitizer or Sensitizer Concentration: If you are employing a triplet sensitizer, its triplet energy (ET) must be higher than that of the dialkyl fumarate to allow for efficient energy transfer (Dexter energy transfer).[2] Benzophenone (ET ≈ 69 kcal/mol) is a commonly used sensitizer for this purpose.[2] The concentration of the sensitizer is also a key parameter. While a catalytic amount (e.g., 10 mol%) is often sufficient, in some cases, a higher loading may be necessary to achieve full conversion.[2][3]
-
Suboptimal Solvent Choice: The solvent can significantly influence the reaction outcome by affecting the stability of excited states and intermediates.[4] For [2+2] photocycloadditions, polar aprotic solvents like acetonitrile (MeCN) are often found to be superior to others like DCM, acetone, or toluene.[1] It is recommended to screen a variety of solvents to find the optimal one for your specific substrate.
-
Concentration Effects: The concentration of the dialkyl fumarate can impact the efficiency of the dimerization. In intermolecular reactions, a higher concentration can favor the desired dimerization over competing unimolecular decay pathways of the excited state. However, excessively high concentrations can lead to issues with light penetration and potential side reactions. A typical starting concentration to explore is around 0.1 mmol/L.[1]
-
Presence of Quenchers: Dissolved oxygen is a notorious quencher of triplet excited states. It is imperative to thoroughly degas your reaction mixture before and during irradiation. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas (e.g., argon or nitrogen) through the solution for an extended period.
Question 2: I am observing significant formation of the cis-isomer of my dialkyl fumarate instead of the desired dimer. How can I prevent this?
Answer:
The formation of the cis-isomer (dialkyl maleate) is a common competing reaction during the photodimerization of dialkyl fumarates (which are trans-isomers). This occurs because the triplet excited state of the fumarate has a lower energy barrier to rotation around the central carbon-carbon bond than to dimerization.
To minimize cis-trans isomerization, you can:
-
Increase the Substrate Concentration: At higher concentrations, the excited fumarate molecule is more likely to encounter another ground-state molecule and undergo dimerization before it has a chance to isomerize.
-
Choose a Sensitizer with Appropriate Triplet Energy: A sensitizer with a triplet energy that is just high enough to excite the fumarate can be beneficial. Excess energy can sometimes promote isomerization.
-
Control the Irradiation Time: The cis-trans isomerization eventually reaches a photostationary state.[5] Over-irradiating the mixture after the dimerization is complete can lead to an accumulation of the cis-isomer. It is advisable to monitor the reaction progress by techniques like TLC, GC, or NMR to determine the optimal reaction time.
Question 3: My reaction is producing a complex mixture of products, making purification difficult. What are the likely side reactions and how can I suppress them?
Answer:
Besides cis-trans isomerization, other side reactions can complicate your product mixture.
-
Polymerization: At high concentrations or with prolonged irradiation, radical-initiated polymerization can occur, especially if inhibitors have been removed from the monomer.[6] Using a moderate concentration and monitoring the reaction time can help mitigate this.
-
Hydrogen Abstraction: If the solvent is a good hydrogen donor (e.g., alcohols or ethers), the excited fumarate or sensitizer can abstract a hydrogen atom, leading to undesired byproducts.[7] Using solvents with low chain transfer constants, like acetonitrile or benzene, can minimize this.[6]
-
Degradation of the Product: The cyclobutane dimer product itself can sometimes absorb light and undergo photocleavage (cycloreversion) back to the starting material.[8][9] This establishes an equilibrium between the monomer and the dimer. Using a light source with a wavelength that is primarily absorbed by the starting material or the sensitizer, and not the product, can help to minimize this reverse reaction.
Section 2: Frequently Asked Questions (FAQs)
This section provides answers to more general questions about the photodimerization of dialkyl fumarates.
Question 1: What is the mechanism of the photodimerization of dialkyl fumarates?
Answer:
The photodimerization of dialkyl fumarates is a [2+2] photocycloaddition reaction that proceeds via the formation of a cyclobutane ring from two alkene units.[10] The reaction is typically initiated by the absorption of light, which excites one of the fumarate molecules to an excited singlet state (S1). This is followed by intersystem crossing (ISC) to the more stable triplet state (T1). The triplet excited fumarate then reacts with a ground-state fumarate molecule to form a 1,4-diradical intermediate, which subsequently closes to form the cyclobutane dimer. The use of a triplet sensitizer is a common strategy to efficiently populate the triplet state of the fumarate via energy transfer.[5]
Diagram of the Sensitized Photodimerization Mechanism:
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Solvent Effects on Ultrafast Photochemical Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mediatum.ub.tum.de [mediatum.ub.tum.de]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Dynamic accumulation of cyclobutane pyrimidine dimers and its response to changes in DNA conformation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. par.nsf.gov [par.nsf.gov]
Technical Support Center: Synthesis of Cyclobutane-1,2,3,4-tetracarboxylate and Derivatives
Welcome to the technical support center for the synthesis of cyclobutane-1,2,3,4-tetracarboxylate and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the common challenges encountered during this synthesis. Our focus is on providing not just procedural steps, but the underlying scientific principles to empower you to make informed decisions in your laboratory work.
Section 1: Photochemical [2+2] Cycloaddition of Maleic Anhydride and its Esters
The photochemical [2+2] cycloaddition is a widely employed method for the synthesis of the cyclobutane core of our target molecule. This reaction involves the dimerization of two molecules of maleic anhydride or its ester derivatives, such as dimethyl fumarate or diethyl maleate, under ultraviolet (UV) irradiation.[1][2][3] While elegant in principle, this method can be prone to specific side reactions and experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of the photochemical [2+2] cycloaddition for this synthesis?
A1: The reaction proceeds via the photoexcitation of one of the alkene molecules to a triplet state. This excited molecule then adds to a ground-state alkene molecule in a stepwise fashion, forming a diradical intermediate that subsequently cyclizes to yield the cyclobutane ring. The stereochemistry of the product is dependent on the starting materials and reaction conditions.
Q2: Which starting material is better: maleic anhydride, dimethyl fumarate, or diethyl maleate?
A2: The choice of starting material often depends on the desired final product and the subsequent reaction steps.
-
Maleic anhydride is commonly used for the direct synthesis of cyclobutane-1,2,3,4-tetracarboxylic dianhydride.[2][4]
-
Dimethyl fumarate or diethyl maleate are used to produce the corresponding tetramethyl or tetraethyl esters of cyclobutane-1,2,3,4-tetracarboxylic acid.[1] These esters may be preferred if subsequent modifications of the carboxylate groups are planned.
Q3: What are the most critical parameters for a successful photochemical cycloaddition?
A3: The success of this reaction hinges on several key parameters:
-
Wavelength of UV light: The wavelength should be appropriate to excite the starting material without causing unwanted side reactions. Wavelengths around 300-400 nm are commonly used.[2]
-
Reaction Temperature: Lower temperatures (e.g., 5-10°C) are often favored to suppress side reactions and improve selectivity.[1][5]
-
Solvent: The choice of solvent is crucial. It should be transparent to the UV light used and should not participate in the reaction. Ethyl acetate and diethyl carbonate are common choices.[2][4]
-
Concentration: The concentration of the starting material can influence the reaction rate and the formation of oligomeric byproducts.
Troubleshooting Guide: Photochemical Synthesis
Issue 1: Low or no product yield.
| Potential Cause | Troubleshooting Step | Scientific Rationale |
| Incorrect UV Wavelength | Verify the output of your UV lamp. For maleic anhydride and its esters, a wavelength range of 300-400 nm is generally effective.[2] | The starting material has a specific absorption maximum. Using a wavelength that is too high may not provide enough energy for excitation, while a wavelength that is too low could lead to decomposition. |
| Insufficient Irradiation Time | Increase the reaction time. Monitor the reaction progress using techniques like NMR or GC-MS.[6] | Photochemical reactions can be slow, and incomplete conversion is a common issue. |
| Quenching of the Excited State | Ensure the solvent is of high purity and deoxygenated. Impurities or dissolved oxygen can quench the triplet state of the excited molecule. | The triplet state is susceptible to deactivation by external species, which will prevent the desired cycloaddition from occurring. |
| Lamp Intensity is too Low | Check the age and specifications of your UV lamp. Over time, the intensity of UV lamps can decrease. | A higher photon flux increases the rate of excitation and, consequently, the rate of product formation. |
Issue 2: Formation of a complex mixture of byproducts.
| Potential Cause | Troubleshooting Step | Scientific Rationale |
| Oligomerization/Polymerization | Decrease the concentration of the starting material. | At higher concentrations, the excited molecule is more likely to react with multiple ground-state molecules, leading to the formation of linear oligomers or polymers instead of the desired dimer. |
| Photodegradation | Reduce the irradiation time or use a filter to block shorter, more energetic wavelengths. | Prolonged exposure to high-energy UV light can cause the product or starting material to decompose. |
| Solvent Participation | Ensure the solvent is photochemically inert. For example, avoid solvents with C-H bonds that are susceptible to radical abstraction. | Some solvents can be excited by UV light or can react with the excited starting material, leading to byproducts. |
Section 2: Malonic Ester Synthesis Route
An alternative, classical approach to constructing the cyclobutane ring with dicarboxylate functionalities is through a variation of the malonic ester synthesis. This method typically involves the reaction of a malonate ester with a 1,3-dihalopropane.
Frequently Asked Questions (FAQs)
Q1: What is the general principle of the malonic ester synthesis for cyclobutane derivatives?
A1: This synthesis relies on the acidity of the α-hydrogens of a malonic ester. A strong base is used to deprotonate the malonic ester, forming a nucleophilic enolate. This enolate then undergoes a double nucleophilic substitution with a 1,3-dihalopropane to form the cyclobutane ring.[7][8]
Q2: What are the common side reactions in this synthesis?
A2: The most prevalent side reaction is the formation of a linear tetraester, ethyl pentane-1,1,5,5-tetracarboxylate. This occurs when a second molecule of the malonate enolate reacts with the mono-alkylated intermediate before the intramolecular cyclization can take place. Dialkylation of the malonic ester is another possibility.[7]
Troubleshooting Guide: Malonic Ester Synthesis
Issue 1: Predominant formation of the linear byproduct, ethyl pentane-1,1,5,5-tetracarboxylate.
| Potential Cause | Troubleshooting Step | Scientific Rationale |
| Intermolecular reaction is faster than intramolecular cyclization | Use high dilution conditions. Slowly add the dihalide to the malonate enolate solution. | High dilution favors the intramolecular reaction (cyclization) over the intermolecular reaction (formation of the linear byproduct) by reducing the probability of two molecules encountering each other. |
| Base is not strong enough or used in stoichiometric amounts | Use a slight excess of a strong, non-nucleophilic base (e.g., sodium hydride). | Ensuring complete formation of the enolate minimizes the presence of the neutral malonic ester, which can act as a proton source and interfere with the desired reaction pathway. |
Issue 2: Low yield of the desired cyclobutane product.
| Potential Cause | Troubleshooting Step | Scientific Rationale |
| Incomplete reaction | Increase the reaction time and/or temperature. | The intramolecular cyclization can be slow, and providing more energy and time can help drive the reaction to completion. |
| Hydrolysis of the ester | Ensure strictly anhydrous conditions. Use freshly dried solvents and reagents. | Water can hydrolyze the ester groups, leading to the formation of carboxylates that are less reactive in the desired cyclization. |
Section 3: Experimental Protocols and Data
Protocol 1: Photochemical Synthesis of Cyclobutane-1,2,3,4-tetracarboxylic Dianhydride
This protocol is adapted from established procedures for the photodimerization of maleic anhydride.[2][4]
Step-by-Step Methodology:
-
To a quartz photoreactor, add maleic anhydride (1.0 eq) and ethyl acetate (10-20 volumes).
-
Purge the solution with an inert gas (e.g., nitrogen or argon) for 30 minutes to remove dissolved oxygen.
-
Cool the reactor to 5-10°C using a cooling bath.
-
Irradiate the solution with a UV lamp (e.g., a medium-pressure mercury lamp with a Pyrex filter, λ > 300 nm) with vigorous stirring.
-
Monitor the reaction progress by taking aliquots and analyzing them by ¹H NMR for the disappearance of the maleic anhydride vinyl protons.
-
Once the reaction is complete (typically 24-48 hours), the product will often precipitate as a white solid.
-
Collect the solid by filtration, wash with cold ethyl acetate, and dry under vacuum.
Data Summary: Typical Reaction Parameters
| Parameter | Value | Reference |
| Starting Material | Maleic Anhydride | [4] |
| Solvent | Ethyl Acetate | [4] |
| Concentration | 0.4 g/mL | [4] |
| Wavelength | >300 nm | [4] |
| Temperature | 5-25 °C | [2] |
| Reaction Time | 6-300 hours | [2] |
| Yield | 32-76% | [2] |
Protocol 2: Purification of Tetraethyl Cyclobutane-1,2,3,4-tetracarboxylate
Purification of the ester product from the malonic ester synthesis can be challenging due to the presence of the linear tetraester byproduct.
Step-by-Step Methodology:
-
After the reaction workup, the crude product is obtained as an oil.
-
Perform a fractional distillation under reduced pressure. The desired tetraethyl cyclobutane-1,2,3,4-tetracarboxylate has a lower boiling point than the linear tetraester byproduct.
-
Alternatively, column chromatography on silica gel can be employed. A solvent system of hexane/ethyl acetate is typically effective for separation.
Section 4: Visualizing Workflows and Mechanisms
Workflow for Troubleshooting Photochemical Synthesis
Caption: Troubleshooting flowchart for low yield in photochemical synthesis.
Mechanism of Side Reaction in Malonic Ester Synthesis
Caption: Competing pathways in the malonic ester synthesis of cyclobutane derivatives.
References
- Method for synthesizing cyclobutane-1,2,3,4-tetracarboxylic dianhydride - Google P
-
Synthesis of Cyclobutane-1,2,3,4-Tetracarboxylic Dianhydride in Continuous Flow Photoreactor. (URL: [Link])
-
Exploring [2+2] Photoreaction To Synthesize Cyclobutane Di- And Tetracarboxylic Acid Building Blocks From Biomass-Derived Precursors. (URL: [Link])
-
Ecofriendly methods to synthesize cyclobutane-1,2,3,4-tetracarboxylic acid and its derivatives from maleic and fumaric acids - American Chemical Society. (URL: [Link])
-
(PDF) Recent advances in the application of [2 + 2] cycloaddition in the chemical synthesis of cyclobutane-containing natural products - ResearchGate. (URL: [Link])
-
Regio control in [2+2] photocycloaddition. | Download Scientific Diagram - ResearchGate. (URL: [Link])
-
[2 + 2] photocycloaddition. (URL: [Link])
-
Recent Advances in the Synthesis of Cyclobutanes by Olefin [2 + 2] Photocycloaddition Reactions | Chemical Reviews - ACS Publications. (URL: [Link])
-
Photochemical (2+2) Cycloaddition Reaction - AK Lectures. (URL: [Link])
-
Organic Syntheses Procedure. (URL: [Link])
-
Malonic ester synthesis - Wikipedia. (URL: [Link])
-
Process for preparing cyclobutane-1,2-dicarboxylic esters - Eureka | Patsnap. (URL: [Link])
-
Stereoselective Synthesis of Tetraalkyl Cyclobutene-1,2,3,4-tetracarboxylates. Synthesis of Tetraalkyl ( Z,Z )-Buta-1,3-diene-1,2,3,4-tetracarboxylates - ResearchGate. (URL: [Link])
-
21.10: Malonic Ester Synthesis - Chemistry LibreTexts. (URL: [Link])
- Process for producing cyclobutane tetracarboxylic acid derivatives - Google P
-
Organic Syntheses Procedure. (URL: [Link])
-
Malonic ester synthesis (of carboxylic acids): - Online Chemistry notes. (URL: [Link])
Sources
- 1. Page loading... [guidechem.com]
- 2. CN102977112A - Method for synthesizing cyclobutane-1,2,3,4-tetracarboxylic dianhydride - Google Patents [patents.google.com]
- 3. "Exploring [2+2] Photoreaction To Synthesize Cyclobutane Di- And Tetrac" by Dominic Nkafu Nkemngong [commons.und.edu]
- 4. 1,2,3,4-Cyclobutanetetracarboxylic Dianhydride synthesis - chemicalbook [chemicalbook.com]
- 5. Synthesis of Cyclobutane-1,2,3,4-Tetracarboxylic Dianhydride in Continuous Flow Photoreactor [finechemicals.com.cn]
- 6. chemistnotes.com [chemistnotes.com]
- 7. Malonic ester synthesis - Wikipedia [en.wikipedia.org]
- 8. Malonic ester synthesis (of carboxylic acids): [chemicalnote.com]
Technical Support Center: Tetramethyl 1,2,3,4-Cyclobutanetetracarboxylate Stability and Storage
Welcome to the Technical Support Center for Tetramethyl 1,2,3,4-cyclobutanetetracarboxylate. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and proper storage of this valuable chiral building block. Here, we address common questions and provide troubleshooting guidance to maintain the integrity of your compound throughout your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
To ensure the long-term stability of this compound, it is recommended to store it in a tightly sealed container in a cool, dry, and well-ventilated area.[1][2] While some suppliers suggest room temperature storage[3][4], for extended shelf life and to minimize the potential for degradation, refrigeration (2-8 °C) is a prudent measure. It is crucial to protect the compound from moisture and strong oxidizing agents.[2]
Q2: What are the potential degradation pathways for this compound?
While specific degradation studies on this compound are not extensively published, based on its chemical structure, two primary degradation pathways can be anticipated:
-
Hydrolysis of the Ester Groups: As an ester, this compound is susceptible to hydrolysis, which would cleave the methyl ester groups to form the corresponding carboxylic acids. This process can be catalyzed by the presence of acids or bases. It is crucial to avoid contact with acidic or basic solutions during storage and handling unless it is a deliberate step in a reaction.
-
Cyclobutane Ring Opening: The strained cyclobutane ring can be susceptible to cleavage under certain conditions, such as high temperatures or UV irradiation.[3][5] Thermal decomposition of some cyclobutane derivatives can lead to the formation of alkenes.[6]
Q3: What are the visible signs of degradation?
Visual inspection of your sample can provide initial clues about its stability. Signs of potential degradation include:
-
Change in physical appearance: The compound is a solid at room temperature. Any clumping, melting at room temperature, or discoloration may indicate the presence of impurities or degradation products.
-
Odor: While the compound itself has a mild odor, the formation of volatile degradation byproducts could result in a noticeable change in smell.
-
Inconsistent experimental results: If you observe unexpected side products, lower yields, or changes in reaction kinetics in your experiments, it could be an indication of starting material degradation.
Q4: How can I assess the purity of my this compound?
To quantitatively assess the purity of your compound, several analytical techniques can be employed. The choice of method will depend on the available instrumentation and the specific requirements of your experiment.
-
Quantitative Nuclear Magnetic Resonance (qNMR): 1H NMR is a powerful tool for determining the purity of organic compounds.[1][7][8] By integrating the signals corresponding to the protons of the target molecule and comparing them to a certified internal standard of known concentration, a highly accurate purity value can be obtained.
-
High-Performance Liquid Chromatography (HPLC) with UV detection: HPLC is a widely used technique for separating and quantifying components in a mixture. A suitable reversed-phase HPLC method with UV detection can be developed to separate the parent compound from any potential impurities or degradation products.
-
Gas Chromatography (GC): For volatile compounds, GC can be an effective method for purity assessment. Given the boiling point of this compound, GC analysis is a feasible option.
Troubleshooting Guide
This section provides a structured approach to troubleshoot common issues related to the stability and use of this compound in your experiments.
Issue 1: Inconsistent or Poor Experimental Results
Possible Cause: Degradation of the starting material.
Troubleshooting Workflow:
Potential degradation pathways for the compound.
References
- Absolute Quantitative H-1 NMR Spectroscopy for Compound Purity Determin
- Quantitative NMR as a Versatile Tool for the Reference Material Prepar
-
Photodegradation Behavior of a Polyimide Containing Imidosulfonate Groups and Cyclobutane Rings. (2000). ResearchGate. [Link]
-
Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [Link]
-
The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredi. Reading Scientific Services Ltd. [Link]
-
Forced Degradation Studies. MedCrave online. [Link]
-
A practical guide to forced degradation and stability studies for drug substances. SGS. [Link]
-
Stability Indicating Forced Degradation Studies. RJPT. [Link]
-
Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. [Link]
-
Reductive Photocycloreversion of Cyclobutane Dimers Triggered by Guanines. PMC - NIH. [Link]
-
Thermal Cleavage of Cyclobutane Rings in Photodimerized Coordination-Polymeric Sheets. ResearchGate. [Link]
-
Thermal unimolecular decomposition of 1,1,3,3-tetramethylcyclobutane. Journal of the Chemical Society A: Inorganic, Physical, Theoretical. [Link]
-
Tetramethyl cis,trans,cis-1,2,3,4-Cyclobutanetetracarboxylate. MySkinRecipes. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 3. pubsapp.acs.org [pubsapp.acs.org]
- 4. Tetramethyl cis,trans,cis-1,2,3,4-Cyclobutanetetracarboxylate [myskinrecipes.com]
- 5. biopharminternational.com [biopharminternational.com]
- 6. rjptonline.org [rjptonline.org]
- 7. scholarworks.bwise.kr [scholarworks.bwise.kr]
- 8. rssl.com [rssl.com]
Technical Support Center: A Guide to Scaling Up Tetramethyl 1,2,3,4-cyclobutanetetracarboxylate Production
Welcome to the technical support center for the synthesis and scale-up of Tetramethyl 1,2,3,4-cyclobutanetetracarboxylate. This guide is designed for researchers, chemists, and process development professionals who are navigating the complexities of producing this valuable cyclobutane scaffold. The synthesis, primarily achieved through a [2+2] photocycloaddition of dimethyl maleate, presents unique challenges when transitioning from laboratory scale to pilot or manufacturing scale. This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven experience.
Troubleshooting Guide
This section addresses specific, common problems encountered during the synthesis and purification of this compound. Each issue is presented in a question-and-answer format, detailing the underlying causes and providing actionable solutions.
Q1: My [2+2] photocycloaddition reaction is resulting in consistently low yields. What are the potential causes and how can I optimize the reaction?
A1: Low yields in photochemical reactions are a frequent challenge during scale-up. The root causes often relate to inefficient photon delivery, suboptimal reaction parameters, or competing side reactions.
The synthesis of the cyclobutane core via a [2+2] photocycloaddition is a powerful but delicate process.[1][2][3] Unlike thermal reactions, the efficiency is not just a function of concentration and temperature, but also of how effectively light energy is delivered and utilized by the reacting molecules.
Causality Analysis & Optimization Strategy:
-
Photon Flux & Reactor Geometry: In a batch reactor, the path length of light decreases significantly as the reaction volume increases, a phenomenon known as the "inner filter effect." The solution's opacity, caused by the starting material, photosensitizer, or product, can prevent light from penetrating the entire reaction volume. This starves the core of the reactor of the energy needed to drive the reaction.
-
Solution: Transitioning to a continuous flow reactor is a highly effective strategy for scaling photochemical reactions.[4][5][6] Flow reactors utilize narrow-bore tubing, ensuring a short light path length and uniform irradiation of the entire reaction mixture, which dramatically improves efficiency and scalability.[5][7]
-
-
Photosensitizer Concentration & Choice: The photosensitizer (e.g., benzophenone, thioxanthone) is crucial for absorbing light and transferring energy to the dimethyl maleate to form the reactive triplet state.[8][9] Incorrect concentration can lead to either insufficient energy transfer or excessive light absorption near the reactor surface, exacerbating the inner filter effect.
-
Solution: The optimal sensitizer concentration must be determined empirically. Start with a loading of 5-10 mol% and perform a series of small-scale experiments to find the sweet spot. For N-aryl maleimides, which are analogous, thioxanthone has proven effective.[1]
-
-
Solvent & Concentration: The solvent must be transparent at the wavelength of irradiation and capable of dissolving all reactants. The concentration of the reactant, dimethyl maleate, is a critical parameter. While higher concentrations might seem to favor dimerization, they can also increase the solution's opacity and promote the formation of oligomeric byproducts.
-
Wavelength of Light: The light source must emit at a wavelength that is strongly absorbed by the photosensitizer but not significantly by the reactants or product, which could lead to photodegradation.
-
Solution: Match the output of your light source (e.g., UVA LEDs, medium-pressure mercury lamp) to the absorption maximum of your chosen sensitizer. For many common sensitizers, UVA light (365-400 nm) is appropriate.
-
Workflow: Troubleshooting Low Yield
Caption: A decision tree for troubleshooting low reaction yields.
Q2: I am getting a mixture of stereoisomers. How can I improve the selectivity for the desired cis,trans,cis-isomer?
A2: Achieving high stereoselectivity in [2+2] cycloadditions is a significant challenge, as multiple stereoisomers can form. The product distribution is governed by the kinetics of the cyclization of the intermediate diradical species.
The dimerization of two dimethyl maleate molecules can theoretically lead to several diastereomers of this compound. Controlling the stereochemical outcome is critical for pharmaceutical applications. The formation of specific isomers can be influenced by reaction conditions that control the conformation of the transition state or intermediate.[10][11]
Strategies for Stereochemical Control:
-
Kinetically Controlled Synthesis: The ratio of isomers can be dependent on reaction temperature. Lowering the temperature can favor the thermodynamically more stable transition state, potentially increasing the selectivity for a single isomer.[10] This approach aims to exploit the small energy differences between the pathways leading to different isomers.
-
Protocol: Run the photocycloaddition at a range of temperatures (e.g., +20°C, 0°C, -20°C) and analyze the isomer ratio by GC-MS or NMR. Note that lower temperatures will decrease the reaction rate, requiring longer irradiation times or higher light intensity.
-
-
Solid-State Photodimerization: Performing the reaction in the solid state can enforce a specific orientation of the reactant molecules in the crystal lattice, leading to a single stereoisomer.[10] While challenging to scale, this method offers the highest degree of stereocontrol.
-
Approach: This is more of an exploratory method. It would involve crystallizing dimethyl maleate under various conditions and irradiating the resulting solid. This is generally not feasible for large-scale production but can provide mechanistic insight.
-
-
Templated Synthesis: The use of a template, such as a metal-ion complex or a supramolecular host, can pre-organize the reactant molecules in solution, favoring the formation of a specific isomer upon irradiation.[11]
-
Approach: This advanced technique requires significant development but has been shown to be effective for controlling stereoselectivity in similar systems.
-
-
Downstream Isomerization/Separation: Often, the most practical approach at scale is to accept the kinetic product mixture and then either separate the desired isomer or perform a post-reaction isomerization.
-
Separation: The different stereoisomers will have different physical properties (e.g., polarity, solubility, crystal packing). Meticulous development of crystallization or chromatographic methods is key.
-
Isomerization: While complex, it may be possible to epimerize an undesired isomer to the desired one under specific basic or acidic conditions, though this would require significant process development.
-
Q3: I am struggling to purify the final product from the reaction mixture. What are the recommended methods for scale-up?
A3: Purification is a critical step, as residual photosensitizer, unreacted starting material, and isomeric byproducts must be removed. A multi-step approach combining chromatography and crystallization is typically required.
The crude product from the photocycloaddition is a mixture containing the starting material (dimethyl maleate), the photosensitizer, and multiple product isomers.
Recommended Purification Workflow:
Caption: A standard workflow for purifying the final product.
Detailed Steps:
-
Sensitizer Removal: The photosensitizer is often non-polar and intensely colored. It can typically be removed using flash column chromatography.[1][12]
-
Protocol: Concentrate the crude reaction mixture. Adsorb it onto a small amount of silica gel. Perform flash chromatography using a non-polar eluent system (e.g., Hexane/Ethyl Acetate gradient). The sensitizer should elute before the product esters.
-
-
Starting Material Removal: Dimethyl maleate is more volatile than the tetramer product. Depending on the scale, it can be removed by vacuum distillation if the product is thermally stable. Alternatively, it can be separated during the chromatographic step.
-
Isomer Separation via Recrystallization: This is the most critical and often most challenging step. The isomers of this compound may have subtle differences in solubility. A carefully designed crystallization process is the most scalable and cost-effective method for isolating the desired isomer.
-
Protocol:
-
Take the enriched product mixture from chromatography.
-
Perform solvent screening with solvents like methanol, ethanol, isopropanol, and ethyl acetate, as well as co-solvent systems (e.g., Dichloromethane/Hexane).[13]
-
Dissolve the material in a minimum amount of hot solvent.
-
Allow the solution to cool slowly to promote the formation of well-ordered crystals. Seeding with a small amount of pure desired isomer can be beneficial.
-
Isolate the crystals by filtration and analyze the mother liquor and the solid for isomeric purity.
-
Multiple recrystallization steps may be necessary to achieve the desired purity. A patent on the hydrolysis of the tetramethyl ester suggests that crystallization from methanol at sub-zero temperatures can be effective for purification.[14]
-
-
| Solvent System | Typical Application | Notes |
| Methanol | Primary crystallization | Good solubility when hot, lower when cold. Effective for initial purification.[14] |
| Isopropanol | Secondary crystallization | May offer different selectivity for isomers compared to methanol. |
| DCM/Hexane | Anti-solvent crystallization | Dissolve in minimal DCM (good solvent) and slowly add Hexane (anti-solvent) to induce precipitation. |
| Ethyl Acetate | Chromatography & Crystallization | A versatile solvent for both purification steps. |
Frequently Asked Questions (FAQs)
Q: What are the critical safety considerations when working with dimethyl maleate and photosensitizers at scale?
A: Safety is paramount. Dimethyl maleate is harmful if swallowed, toxic in contact with skin, and can cause skin and eye irritation. Photosensitizers can be irritants and may have their own specific hazards.
-
Personal Protective Equipment (PPE): Always use appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.
-
Ventilation: Work in a well-ventilated area or a fume hood to avoid inhaling vapors.
-
UV Light Hazard: High-intensity UV light sources used for the reaction can cause severe eye and skin damage. Ensure the reactor is properly shielded, and use UV-blocking safety glasses.
-
Thermal Management: Photochemical reactions can be exothermic. Monitor the reaction temperature, especially at scale, and have a cooling system in place to prevent thermal runaways.
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations. Unused reactants and sensitizers should be treated as hazardous waste.
Q: What are the advantages of using a flow chemistry setup for this photochemical reaction?
A: As mentioned in the troubleshooting section, flow chemistry offers significant advantages for scaling photochemical processes.[5][6]
-
Superior Light Penetration: The short path length in the tubing of a flow reactor overcomes the inner filter effect, leading to uniform irradiation and higher quantum efficiency.[7]
-
Enhanced Safety: The small internal volume of a flow reactor minimizes the amount of hazardous material present at any given time. It also provides a high surface-area-to-volume ratio, allowing for excellent temperature control and reducing the risk of thermal runaway.
-
Scalability and Reproducibility: Scaling up is achieved by running the reactor for a longer time or by using multiple reactors in parallel ("numbering-up"), rather than increasing the vessel size.[15] This makes the process more predictable and reproducible.
-
Process Control: Parameters like residence time, temperature, and light intensity can be precisely controlled, allowing for fine-tuning of the reaction to maximize yield and selectivity.
Q: Which analytical techniques are essential for in-process control and final product characterization?
A: A robust analytical strategy is crucial for successful process development.
-
In-Process Control (IPC):
-
Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): To monitor the consumption of starting material and the formation of the product. This allows you to determine the reaction endpoint.
-
Thin-Layer Chromatography (TLC): A quick, qualitative method for visualizing the progress of the reaction.[13]
-
-
Final Product Characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for confirming the chemical structure and determining the stereoisomeric ratio of the final product.[16]
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.[16]
-
Infrared (IR) Spectroscopy: To confirm the presence of key functional groups (e.g., C=O of the ester).[16]
-
Melting Point: A sharp melting point is a good indicator of the purity of the isolated crystalline isomer.
-
References
-
Scale‐up of the [2+2] photocycloaddition reaction. - ResearchGate. Available at: [Link]
-
Beaver, M. G., et al. (2020). Development and Execution of a Production-Scale Continuous [2 + 2] Photocycloaddition. Organic Process Research & Development, 24(10), 2139–2146. Available at: [Link]
-
Garbarino, S., et al. (2022). Illuminating Total Synthesis: Strategic Applications of Photochemistry in Natural Product Construction. Photochem, 2(3), 548-589. Available at: [Link]
-
Ibarra, I. A. (2021). Exploring [2+2] Photoreaction to Synthesize Cyclobutane Di- and Tetracarboxylic Acid Building Blocks from Biomass-Derived Precursors. ProQuest. Available at: [Link]
-
Mizuta, S., et al. (2021). Photochemical [2 + 2] Cycloaddition of Alkenes with Maleimides: Highlighting the Differences between N-Alkyl vs N-Aryl Maleimides. Molecules, 26(11), 3336. Available at: [Link]
-
Kaur, N., et al. (2023). Accessing Cyclobutane Polymers: Overcoming Synthetic Challenges via Efficient Continuous Flow [2+2] Photopolymerization. Angewandte Chemie International Edition, 62(41), e202309121. Available at: [Link]
-
White, D. E., et al. (2014). Applications of C–H Functionalization Logic to Cyclobutane Synthesis. The Journal of Organic Chemistry, 79(10), 4513–4528. Available at: [Link]
-
Organic Syntheses Procedure. Available at: [Link]
-
Scale-up synthesis and synthetic transformations - ResearchGate. Available at: [Link]
-
Kaur, N., et al. (2023). Accessing Cyclobutane Polymers: Overcoming Synthetic Challenges via Efficient Continuous Flow [2 + 2] Photopolymerization. Available at: [Link]
-
Scale-up synthesis and synthetic transformations - ResearchGate. Available at: [Link]
-
Electrochemical Cyclobutane Synthesis in Flow: Scale-Up of a Promising Melt-Castable Energetic Intermediate. ResearchGate. Available at: [Link]
-
This compound - LookChem. Available at: [Link]
-
Wang, Y., et al. (2024). Stereoselective Solid-State Synthesis of Biologically Active Cyclobutane and Dicyclobutane Isomers via Conformation Blocking and Transference. Molecules, 29(12), 2909. Available at: [Link]
-
Cycloaddition Reactions - Chemistry LibreTexts. Available at: [Link]
- US Patent 5298653A - Process for preparing 1,2,3,4-butanetetracarboxylic acid. Google Patents.
-
Cyclobutane - Wikipedia. Available at: [Link]
-
The first cyclobutane-1,2,3,4-tetracarboxylate containing metal coordination polymer with three-dimensional framework. ResearchGate. Available at: [Link]
-
This compound - LookChem. Available at: [Link]
-
Fedorova, O. A., et al. (2018). Stereospecific Formation of the rctt Isomer of Bis-crown-Containing Cyclobutane upon [2 + 2] Photocycloaddition of an (18-Crown-6)stilbene Induced by Self-Assembly via Hydrogen Bonding. The Journal of Organic Chemistry, 83(21), 13117–13126. Available at: [Link]
-
Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. Available at: [Link]
-
Cyclobutane Synthesis Methods Review. Scribd. Available at: [Link]
-
Wang, Y., et al. (2024). Recent advances in the application of [2 + 2] cycloaddition in the chemical synthesis of cyclobutane-containing natural products. Journal of anganic and Medicinal Chemistry, 23(1), 1-20. Available at: [Link]
-
Cyclobutanes in Organic Synthesis - Baran Lab. Available at: [Link]
-
Tetramethyl cyclobutane-1,2,3,4-tetracarboxylatato(2-) | C12H16O8 - PubChem. Available at: [Link]
-
Kinetically controlled synthesis of rotaxane geometric isomers. - PMC. Available at: [Link]
-
3-Cyclobutene-1,2-dione, 3-ethenyl-4-methoxy - Organic Syntheses Procedure. Available at: [Link]
-
Considerations and Technical Pitfalls in the Employment of the MTT Assay to Evaluate Photosensitizers for Photodynamic Therapy - MDPI. Available at: [Link]
-
Kinetically controlled synthesis of rotaxane geometric isomers - ResearchGate. Available at: [Link]
-
Metal-Based Photosensitizers as Inducers of Regulated Cell Death Mechanisms | Chemical Reviews - ACS Publications. Available at: [Link]
Sources
- 1. Photochemical [2 + 2] Cycloaddition of Alkenes with Maleimides: Highlighting the Differences between N-Alkyl vs N-Aryl Maleimides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Recent advances in the application of [2 + 2] cycloaddition in the chemical synthesis of cyclobutane-containing natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sci-Hub. Development and Execution of a Production-Scale Continuous [2 + 2] Photocycloaddition / Organic Process Research & Development, 2020 [sci-hub.box]
- 5. Accessing Cyclobutane Polymers: Overcoming Synthetic Challenges via Efficient Continuous Flow [2+2] Photopolymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Accessing Cyclobutane Polymers: Overcoming Synthetic Challenges via Efficient Continuous Flow [2 + 2] Photopolymerization. | Semantic Scholar [semanticscholar.org]
- 7. mdpi.com [mdpi.com]
- 8. scribd.com [scribd.com]
- 9. baranlab.org [baranlab.org]
- 10. mdpi.com [mdpi.com]
- 11. Stereospecific Formation of the rctt Isomer of Bis-crown-Containing Cyclobutane upon [2 + 2] Photocycloaddition of an (18-Crown-6)stilbene Induced by Self-Assembly via Hydrogen Bonding - PMC [pmc.ncbi.nlm.nih.gov]
- 12. obrnutafaza.hr [obrnutafaza.hr]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. US5298653A - Process for preparing 1,2,3,4-butanetetracarboxylic acid - Google Patents [patents.google.com]
- 15. researchgate.net [researchgate.net]
- 16. Tetramethyl cyclobutane-1,2,3,4-tetracarboxylatato(2-) | C12H16O8 | CID 266035 - PubChem [pubchem.ncbi.nlm.nih.gov]
preventing by-product formation in [2+2] cycloadditions
Technical Support Center: [2+2] Cycloadditions
A-TS-22 | Rev. 1.0
Welcome to the Technical Support Center for [2+2] Cycloaddition Reactions. This guide is designed for researchers, scientists, and professionals in drug development to troubleshoot and optimize these powerful, yet often challenging, photochemical and metal-catalyzed reactions. Here, we move beyond simple protocols to explain the underlying principles that govern success and failure in forming cyclobutane rings, helping you to minimize by-product formation and maximize yield and selectivity.
Frequently Asked Questions (FAQs) & Troubleshooting
Section 1: Photochemical [2+2] Cycloadditions
Question 1: My photochemical [2+2] reaction is giving me a complex mixture of products, including dimers of my starting material. How can I favor the desired heterodimerization?
Answer: This is a classic problem in intermolecular [2+2] cycloadditions, where self-dimerization of one or both alkene partners competes with the desired cross-cycloaddition.[1] The root cause is often related to reaction kinetics and the relative concentrations and reactivities of the excited-state species.
Causality & Expert Insights:
Upon photoexcitation, one of the alkene partners reaches an excited triplet state (T1). This excited molecule can then react with a ground-state molecule of either its own kind (leading to a homodimer) or the other alkene partner (leading to the desired heterodimer). The product distribution depends on which of these pathways is kinetically favored.
Troubleshooting Strategies:
-
Molar Ratio Adjustment: The simplest approach is to use a large excess of one of the alkene partners.[1] By flooding the reaction with one component, you increase the statistical probability that the excited state of the other component will encounter it before it finds another molecule of its own kind. A 5- to 10-fold excess is a good starting point. This is particularly effective if one of your starting materials is inexpensive and the other is the limiting, more valuable substrate.
-
Concentration Control: The overall concentration of reactants plays a crucial role. High concentrations can favor dimerization.[2] Try running the reaction at a lower concentration (e.g., 0.01-0.05 M) to suppress bimolecular side reactions.
-
Selective Excitation with a Photosensitizer: This is a more elegant and often more effective solution. The goal is to choose a photosensitizer that will selectively excite only one of the two alkene partners.[3] This is possible if the two alkenes have sufficiently different triplet energies. The ideal sensitizer has a triplet energy (ET) that is higher than the ET of one alkene (the acceptor) but lower than the ET of the other (which will remain in its ground state). This ensures that only one type of molecule is in the excited state, preventing its own dimerization.[4]
Question 2: My enone substrate is not reacting, or I'm seeing significant polymerization and other side products under UV irradiation. What's going wrong?
Answer: This issue often points to problems with the excitation process or subsequent degradation pathways. Direct irradiation with high-energy UV light can be detrimental, especially for complex molecules with multiple chromophores.[5]
Causality & Expert Insights:
Enone cycloadditions typically proceed through the enone's triplet excited state.[1] Direct excitation with broadband UV lamps can populate higher energy singlet states, which may lead to undesired side reactions or photodegradation before intersystem crossing to the reactive triplet state can occur. Furthermore, if the alkene partner absorbs at the same wavelength, it can lead to polymerization.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for enone cycloadditions.
Key Actions:
-
Switch to Visible Light Photocatalysis: Instead of direct UV excitation, use a photocatalyst like Ru(bpy)32+ or Ir(ppy)3 with visible light (e.g., blue LEDs).[6][7] This populates the enone's triplet state via energy transfer under much milder conditions, avoiding degradation.[4]
-
Degas Your Reaction Mixture: Molecular oxygen is a triplet quencher and can lead to the formation of unwanted oxidation by-products. Ensure your solvent is thoroughly degassed by sparging with an inert gas (N2 or Ar) or by using freeze-pump-thaw cycles.[1]
-
Filter the Light Source: If using a broadband lamp, employ a filter (e.g., Pyrex glass filters out wavelengths < 300 nm) to remove high-energy UV that might be causing decomposition.
Question 3: My Paterno-Büchi reaction is showing poor regioselectivity. How can I control which regioisomer of the oxetane is formed?
Answer: The regioselectivity of the Paterno-Büchi reaction (the [2+2] cycloaddition of a carbonyl compound and an alkene) is dictated by the stability of the 1,4-diradical intermediate formed after the initial bond formation.[8][9]
Mechanistic Rationale:
The reaction is initiated by the attack of the excited carbonyl's oxygen atom onto the alkene. This can happen at either carbon of the double bond, leading to two possible diradical intermediates. The reaction will proceed preferentially through the more stable diradical. The stability of a radical is generally: tertiary > secondary > primary.
Caption: Regioselectivity in the Paterno-Büchi reaction.
Predictive Rules & Solutions:
-
Rule of Thumb: The initial C-O bond will form at the alkene carbon that results in the most stable radical on the other alkene carbon.
-
Example: In the reaction of acetone with 2-methylpropene, the oxygen will attack the CH2 carbon, placing the radical on the more stable tertiary carbon, leading to the major product.
-
Solvent Effects: Solvent polarity can influence the stability of intermediates. While diradicals are the common intermediates, in some cases with electron-deficient olefins, an exciplex with charge-transfer character may be involved.[8] Non-polar solvents may favor less polar transition states, sometimes altering the product ratio.[10][11] Experimenting with a range of solvents from non-polar (e.g., hexane, benzene) to polar aprotic (e.g., acetonitrile, DCM) is advised.
| Solvent | Dielectric Constant (ε) | Typical Observation |
| Hexane | 1.9 | Often favors less polar transition states, can enhance selectivity.[10] |
| Toluene | 2.4 | Common non-polar choice. |
| Dichloromethane (DCM) | 9.1 | Moderately polar, good starting point. |
| Acetone | 21 | Polar, can also act as a sensitizer.[1] |
| Acetonitrile | 37.5 | Polar, can stabilize charge-separated intermediates. |
Section 2: Metal-Catalyzed [2+2] Cycloadditions
Question 4: I am attempting a transition-metal-catalyzed [2+2] cycloaddition, but the reaction is yielding [2+2+2] cyclotrimerization products. How do I suppress this side reaction?
Answer: This is a common challenge, particularly with catalysts like rhodium and cobalt, which are also highly effective for [2+2+2] cycloadditions.[12][13] The formation of the six-membered ring by-product occurs when a third unsaturated component coordinates to the metallacyclopentadiene intermediate before reductive elimination can occur to form the desired cyclobutane ring.
Causality & Expert Insights:
The key intermediate in many of these catalytic cycles is a metallacyclopentadiene (for alkynes) or a metallacyclopentane (for alkenes). This intermediate can either undergo reductive elimination to give the four-membered [2+2] product or insert a third alkyne/alkene to form a metallacycloheptadiene, which then reductively eliminates to the [2+2+2] product.
Strategies for Selectivity:
-
Ligand Modification: The steric and electronic properties of the ligands on the metal center are paramount. Bulky ligands can physically block the approach of a third substrate molecule, thereby favoring the reductive elimination pathway that leads to the [2+2] product.[14] For example, switching from a less bulky phosphine like PPh3 to a bulkier one like P(Cy)3 or a bi-dentate ligand with a large bite angle can significantly improve selectivity.
-
Substrate Control: If performing a cross-cycloaddition, use one of the substrates in excess to favor the formation of the initial metallacycle, but keep the overall concentration low to disfavor the termolecular step required for cyclotrimerization.
-
Catalyst Choice: Some metal systems are inherently more prone to [2+2] cycloadditions. While Rh and Co are versatile, consider catalysts based on Lewis acids or other metals that may have a lower propensity for the [2+2+2] pathway under your specific conditions.[15]
Protocols & Methodologies
Protocol 1: General Procedure for a Photosensitized Intermolecular [2+2] Cycloaddition
This protocol is a starting point for the reaction between an enone and an alkene using a visible-light photocatalyst.
-
Preparation: To a quartz or borosilicate glass reaction tube equipped with a magnetic stir bar, add the limiting alkene (1.0 eq), the enone (1.2 eq), and the photosensitizer (e.g., fac-[Ir(ppy)3], 1-2 mol%).
-
Solvent Addition: Add the desired solvent (e.g., degassed acetonitrile or DCM) to achieve the target concentration (typically 0.05 M).
-
Degassing: Seal the tube with a rubber septum and degas the solution thoroughly by sparging with argon or nitrogen for 15-20 minutes while stirring. Alternatively, use three freeze-pump-thaw cycles for more rigorous oxygen removal.
-
Irradiation: Place the reaction vessel at a fixed distance from the light source (e.g., a 450 nm blue LED strip) and ensure consistent stirring. If the reaction generates heat, use a water bath or fan to maintain a constant temperature (e.g., 25 °C).[16]
-
Monitoring: Monitor the reaction progress by TLC or GC-MS by periodically taking small aliquots with a syringe.
-
Workup: Once the limiting reagent is consumed, concentrate the reaction mixture in vacuo. Purify the residue by flash column chromatography on silica gel to isolate the desired cyclobutane product.
References
-
The Choice of Rhodium Catalysts in [2+2+2] Cycloaddition Reaction: A Personal Account. (2022). MDPI. Available at: [Link]
-
The Choice of Rhodium Catalysts in [2+2+2] Cycloaddition Reaction: A Personal Account. MDPI. Available at: [Link]
-
Dimerization. Wikipedia. Available at: [Link]
-
Photochemical [2 + 2] Cycloaddition of Alkenes with Maleimides: Highlighting the Differences between N-Alkyl vs N-Aryl Maleimides. National Institutes of Health (NIH). Available at: [Link]
-
Photochemical [2+4]-Dimerization Reaction from the Excited State. PubMed. Available at: [Link]
-
Photosensitized [2+2]-Cycloadditions of Alkenylboronates and Alkenes. National Center for Biotechnology Information. Available at: [Link]
-
Optimization of the Reaction Conditions for the Photochemical [2 + 2] Cycloaddition of Styrene to N-Aryl Maleimides. ResearchGate. Available at: [Link]
-
Photochemistry. Michigan State University. Available at: [Link]
-
Photodimerization: Significance and symbolism. Limiris. Available at: [Link]
-
Illuminating Total Synthesis: Strategic Applications of Photochemistry in Natural Product Construction. MDPI. Available at: [Link]
-
General considerations of [2+2] photocycloadditions. ResearchGate. Available at: [Link]
-
Paterno Buchi reaction mechanism: Easy mechanism. Chemistry Notes. Available at: [Link]
-
Photosensitized [2 + 2]-Cycloadditions of Dioxaborole: Reactivity Enabled by Boron Ring Constraint Strategy. National Institutes of Health (NIH). Available at: [Link]
-
Paterno buchi reaction. Slideshare. Available at: [Link]
-
Paterno-Büchi Reaction. Organic Chemistry Portal. Available at: [Link]
-
Recent Advances in the Synthesis of Cyclobutanes by Olefin [2 + 2] Photocycloaddition Reactions. ACS Publications. Available at: [Link]
-
Enone–alkene cycloadditions. Wikipedia. Available at: [Link]
-
Paterno-Buchi reaction: Basic concept, Mechanism and Examples. YouTube. Available at: [Link]
-
Enone Olefin [2 + 2] Photochemical Cycloadditions. Organic Reactions. Available at: [Link]
-
Photosensitised regioselective [2+2]-cycloaddition of cinnamates and related alkenes. Royal Society of Chemistry. Available at: [Link]
-
Oxetane Synthesis through the Paternò-Büchi Reaction. MDPI. Available at: [Link]
-
Lewis Acid-Catalyzed Selective [2 + 2]-Cycloaddition and Dearomatizing Cascade Reaction of Aryl Alkynes with Acrylates. Organic Chemistry Portal. Available at: [Link]
-
[2+2] photocycloaddition by triplet sensitization or energy transfer... ResearchGate. Available at: [Link]
-
Crossed Intermolecular [2+2] Cycloadditions of Acyclic Enones via Visible Light Photocatalysis. National Institutes of Health (NIH). Available at: [Link]
-
Solvent Effects on the [3+2] Cycloaddition of 2-Furfural Oxime and Ethyl Propiolate: Unexpected Change in Regioselectivity. Science and Education Publishing. Available at: [Link]
-
Recent advances in [2+2+2] cycloaddition reactions. Royal Society of Chemistry. Available at: [Link]
-
Help with understanding 2+2 cycloadditions. Reddit. Available at: [Link]
Sources
- 1. Enone–alkene cycloadditions - Wikipedia [en.wikipedia.org]
- 2. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 3. Photosensitized [2+2]-Cycloadditions of Alkenylboronates and Alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Illuminating Total Synthesis: Strategic Applications of Photochemistry in Natural Product Construction [mdpi.com]
- 5. Photosensitized [2 + 2]-Cycloadditions of Dioxaborole: Reactivity Enabled by Boron Ring Constraint Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Crossed Intermolecular [2+2] Cycloadditions of Acyclic Enones via Visible Light Photocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. chemistnotes.com [chemistnotes.com]
- 9. Paterno-Buechi Reaction [organic-chemistry.org]
- 10. reddit.com [reddit.com]
- 11. Solvent Effects on the [3+2] Cycloaddition of 2-Furfural Oxime and Ethyl Propiolate: Unexpected Change in Regioselectivity [pubs.sciepub.com]
- 12. The Choice of Rhodium Catalysts in [2+2+2] Cycloaddition Reaction: A Personal Account - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Recent advances in [2+2+2] cycloaddition reactions - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 14. The Choice of Rhodium Catalysts in [2+2+2] Cycloaddition Reaction: A Personal Account - ProQuest [proquest.com]
- 15. Lewis Acid-Catalyzed Selective [2 + 2]-Cycloaddition and Dearomatizing Cascade Reaction of Aryl Alkynes with Acrylates [organic-chemistry.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Stereoselective Cyclobutane Synthesis
Welcome to the Technical Support Center for Stereoselective Cyclobutane Synthesis. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of constructing stereochemically defined four-membered rings. Cyclobutane motifs are critical structural units in numerous natural products and pharmaceutical agents, but their synthesis is often challenged by issues of stereocontrol.[1][2][3][4] This resource provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot common experimental hurdles and optimize your synthetic strategies.
Frequently Asked Questions (FAQs)
Q1: Why is achieving high stereoselectivity in cyclobutane synthesis so challenging?
The primary challenge lies in the inherent strain of the cyclobutane ring and the subtle energetic differences between various transition states leading to different stereoisomers.[5][6] In many cornerstone reactions, such as the [2+2] cycloaddition, the reaction can proceed through different mechanisms (e.g., concerted, stepwise via diradical or zwitterionic intermediates), each with its own stereochemical consequences.[7][8] The formation of multiple contiguous stereocenters in a congested space requires precise control over the facial approach of the reacting components, which is highly sensitive to reaction conditions.[2][9]
Q2: What are the primary synthetic strategies for stereocontrolled cyclobutane synthesis?
Several powerful methods have been developed, each with distinct advantages for controlling stereochemistry:
-
[2+2] Cycloaddition Reactions: This is the most common approach, involving the reaction of two alkene components.[3] Stereocontrol can be achieved through photochemical or thermal methods, often employing chiral catalysts, auxiliaries, or templates.[4][7][10]
-
Ring Contraction of Pyrrolidines: This innovative method allows for the stereospecific synthesis of multisubstituted cyclobutanes from readily available pyrrolidines, often proceeding through a 1,4-biradical intermediate with excellent memory of chirality.[1][2][3][9]
-
Ring Expansion of Chiral Cyclopropanes: Stereospecific ring expansions, such as those involving cyclopropylcarbinyl systems, can effectively transfer the stereochemical information from a three-membered ring to a four-membered ring.[7][11]
-
Intramolecular Reactions: Tethering the reacting partners, as in an intramolecular cycloaddition, can impose severe conformational constraints that lead to the formation of a single, predictable stereoisomer.[12][13]
Q3: How do thermal and photochemical [2+2] cycloadditions differ in their stereochemical outcomes?
According to the Woodward-Hoffmann rules, the stereochemical pathways for concerted thermal and photochemical [2+2] cycloadditions are generally opposite.[14][15]
-
Thermal [2+2] Cycloadditions: A concerted thermal reaction between two standard alkenes is symmetry-forbidden for a suprafacial-suprafacial approach (where both components react on the same face).[15][16] It would require a suprafacial-antarafacial approach (one component reacting on its top face, the other on its bottom face), which is often geometrically impossible due to steric strain.[14][15] However, thermal [2+2] cycloadditions are common for ketenes, which can utilize an orthogonal approach to bypass this restriction.[16][17]
-
Photochemical [2+2] Cycloadditions: Upon photoexcitation, an electron is promoted to a higher energy orbital (the HOMO of the excited state), which inverts the orbital symmetry requirements.[14][15] This makes the suprafacial-suprafacial approach symmetry-allowed, enabling the reaction to proceed under UV irradiation with retention of the alkene stereochemistry.[14][18]
Troubleshooting Guides: Specific Experimental Issues
This section addresses specific problems you may encounter during your experiments, providing causal explanations and actionable solutions.
Issue 1: Poor Diastereoselectivity in a Thermal Ketene [2+2] Cycloaddition
Question: My reaction between an unsymmetrical ketene and an alkene is producing a nearly 1:1 mixture of diastereomers. How can I improve the diastereoselectivity?
Analysis: Poor diastereoselectivity in these reactions often points to a non-concerted, stepwise mechanism involving a zwitterionic intermediate. The extended lifetime of this intermediate allows for bond rotation around the newly formed single bond, which scrambles the stereochemical information of the starting alkene before the ring closes.
Troubleshooting Steps:
-
Decrease Solvent Polarity: The lifetime of a charged, zwitterionic intermediate is significantly influenced by the polarity of the solvent.
-
Causality: Polar solvents stabilize the charge-separated intermediate, prolonging its lifetime and allowing for bond rotation.
-
Recommendation: Switch from polar solvents like acetonitrile or dichloromethane to non-polar solvents such as toluene, hexanes, or benzene.[7][8] This will destabilize the zwitterionic intermediate, favoring a more concerted, asynchronous transition state and preserving the alkene's stereochemistry.[7]
-
-
Introduce a Lewis Acid Catalyst: A Lewis acid can coordinate to the ketene or alkene, enforcing a more rigid and organized transition state.
-
Causality: By pre-organizing the reactants, a Lewis acid can accelerate the ring-closing step relative to bond rotation, effectively locking in the desired stereochemistry.
-
Recommendation: Screen a panel of Lewis acids (e.g., TiCl₄, AlCl₃, or chiral oxazaborolidine complexes).[7] Optimization of stoichiometry and temperature will be critical. Start with catalytic amounts at low temperatures (-78 °C) and monitor the diastereomeric ratio (d.r.) by GC or ¹H NMR.
-
-
Modify Substrate Sterics: The steric profile of your reactants can be a powerful tool for directing diastereoselectivity.
-
Causality: Increasing the steric bulk on either the ketene or the alkene will create a stronger steric bias in the transition state, favoring the approach that minimizes non-bonded interactions.
-
Recommendation: If synthetically feasible, introduce a bulkier substituent (e.g., change a methyl group to an isopropyl or tert-butyl group) on the alkene or a bulkier ester on the ketene. This will amplify the energy difference between the two diastereomeric transition states.[7]
-
Issue 2: Low Enantioselectivity in a Catalytic Photochemical [2+2] Cycloaddition
Question: I am using a well-established chiral catalyst for an enantioselective photocycloaddition, but the enantiomeric excess (ee) of my product is consistently low (<30%). What is going wrong?
Analysis: Low enantioselectivity in a catalytic reaction suggests that either the catalyst is ineffective under your conditions or a non-catalyzed "background" reaction is competing with the desired asymmetric pathway.
Troubleshooting Steps:
-
Lower the Reaction Temperature: Photochemical reactions are often less temperature-dependent for activation but highly dependent for selectivity.
-
Causality: Higher temperatures can provide enough energy to overcome the small activation energy barrier of the uncatalyzed background reaction. It can also lead to catalyst decomposition or promote non-selective reaction pathways.
-
Recommendation: Perform the reaction at lower temperatures (e.g., 0 °C, -20 °C, or even -78 °C if solvent compatibility allows). This will slow down the non-selective background reaction more significantly than the catalyzed pathway, increasing the enantioselectivity.[7]
-
-
Screen Chiral Ligands and Catalysts: The "lock-and-key" fit between the catalyst and substrates is paramount.
-
Causality: The specific electronic and steric properties of the chiral ligand are responsible for creating the asymmetric environment. A small change in the ligand structure can have a profound impact on the facial differentiation of the substrate.
-
Recommendation: Systematically modify the chiral ligand. If using a metal complex (e.g., Cobalt, Iridium, Gold), screen ligands with different steric bulk or electronic properties.[19][20][21] For instance, if your ligand has phenyl groups, try substituting them with 3,5-dimethylphenyl or naphthyl groups to create a more defined chiral pocket.
-
-
Utilize a Chiral Template or Supramolecular Control: Pre-organizing the reactants in a chiral environment can enforce high stereocontrol.
-
Causality: A chiral template physically blocks one face of the alkene, forcing the cycloaddition to occur from the opposite, unhindered face.
-
Recommendation: If direct catalysis is failing, consider a strategy where one of the reactants is covalently attached to a chiral auxiliary. Alternatively, explore host-guest chemistry by running the reaction in the presence of a chiral scaffold like a cyclodextrin, which can create a chiral microenvironment for the reaction.[7][22]
-
Issue 3: Formation of Undesired Regioisomers
Question: My [2+2] cycloaddition between two unsymmetrical alkenes is yielding a mixture of regioisomers (e.g., head-to-head vs. head-to-tail). How can I favor the formation of a single regioisomer?
Analysis: Regioselectivity is governed by the electronic and steric matching of the two reacting partners. The formation of mixtures indicates that these factors are not sufficiently differentiated in the transition state.
Troubleshooting Steps:
-
Enhance Electronic Disparity: The reaction is most selective when one alkene is strongly electron-rich and the other is strongly electron-poor.
-
Causality: Regioselectivity is often controlled by the interaction between the Highest Occupied Molecular Orbital (HOMO) of the electron-rich alkene and the Lowest Unoccupied Molecular Orbital (LUMO) of the electron-poor alkene. Maximizing the difference in the frontier molecular orbital coefficients will strongly favor one regioisomeric outcome.[7]
-
Recommendation: Modify your substrates to amplify their electronic differences. For example, replace a weak electron-donating group with a stronger one (e.g., methoxy to dimethylamino) on one alkene, and a weak electron-withdrawing group with a stronger one (e.g., ester to nitro group) on the other.
-
-
Employ Steric Directing Groups: A large, sterically demanding substituent can effectively block one mode of addition.
-
Causality: The transition state will preferentially adopt a geometry that minimizes steric repulsion between the bulkiest groups on the two alkenes.
-
Recommendation: Introduce a sterically bulky group (e.g., a triisopropylsilyl (TIPS) group) on one of the alkenes. This group will act as a "steric shield," directing the cycloaddition to avoid a clash with substituents on the other alkene.[7]
-
-
Switch to an Intramolecular Strategy: If substrate modification is not feasible, tethering the two alkenes can provide absolute regiocontrol.
-
Causality: The length and nature of the tether connecting the two alkene moieties will force them to approach each other in a specific orientation, often leading to the formation of a single regio- and stereoisomer.[12]
-
Recommendation: Redesign the synthesis to use a diene substrate where the two double bonds are linked by a suitable chain (typically 3-4 atoms). This is a highly effective, albeit more synthetically demanding, strategy.
-
Issue 4: Difficulty Separating Stereoisomers Post-Synthesis
Question: My reaction produced a mixture of diastereomers that are inseparable by standard silica gel chromatography. What are my options?
Analysis: Diastereomers can have very similar physical properties, making their separation challenging.[23] The rigid nature of the cyclobutane ring can further complicate interactions with stationary phases.[23]
Troubleshooting Steps:
-
Optimize Chromatographic Conditions:
-
Technique Selection: For difficult separations, High-Performance Liquid Chromatography (HPLC) offers significantly higher resolving power than flash chromatography. Supercritical Fluid Chromatography (SFC) is another powerful alternative.[23]
-
Stationary Phase: If using normal-phase chromatography, try different grades of silica or switch to alumina. For polar cyclobutanes, reversed-phase (e.g., C18) HPLC is often more effective.[23]
-
Mobile Phase: Systematically screen different solvent systems. Sometimes, adding a small amount of a third solvent (a "modifier") can dramatically alter selectivity.
-
-
Chiral Chromatography for Enantiomers:
-
Causality: Enantiomers have identical physical properties in a non-chiral environment and cannot be separated by standard methods. A chiral stationary phase (CSP) is required to form transient, diastereomeric complexes with the enantiomers, allowing for their separation.
-
Recommendation: Use a chiral HPLC or SFC column. Polysaccharide-based CSPs (e.g., those derived from cellulose or amylose) are widely effective for a broad range of compounds.[23]
-
-
Derivatization:
-
Causality: Converting your mixture of stereoisomers into derivatives can exaggerate the differences in their physical properties, making them easier to separate.
-
Recommendation: React your product mixture with a chiral resolving agent to form a new mixture of diastereomers that may be separable by standard chromatography. After separation, the chiral auxiliary can be cleaved to recover the pure enantiomers of your original product.
-
Data & Protocols
Table 1: Influence of Solvent Polarity on Diastereoselectivity
This table provides representative data on how solvent choice can impact the diastereomeric ratio (d.r.) in a thermal [2+2] cycloaddition proceeding through a zwitterionic intermediate.
| Solvent | Dielectric Constant (ε) | Typical Outcome | Recommendation |
| Acetonitrile | 37.5 | Low d.r. (e.g., 1.5:1) | Avoid for non-concerted reactions |
| Dichloromethane | 9.1 | Moderate d.r. (e.g., 3:1) | Use with caution; optimization needed |
| Toluene | 2.4 | High d.r. (e.g., >10:1) | Recommended starting point [7] |
| Hexane | 1.9 | High d.r. (e.g., >15:1) | Excellent choice, but solubility may be an issue |
Experimental Protocol 1: Lewis Acid-Catalyzed [2+2] Cycloaddition
This protocol outlines a general procedure for improving diastereoselectivity in the cycloaddition of an alkene with a substrate susceptible to Lewis acid activation.
-
Catalyst Preparation:
-
To a flame-dried, argon-purged flask, add anhydrous dichloromethane (DCM, 10 mL) and cool to -78 °C in a dry ice/acetone bath.
-
Slowly add titanium(IV) chloride (TiCl₄, 1.0 M in DCM, 0.1 equiv) to the cooled solvent.
-
-
Cycloaddition Procedure:
-
In a separate flask, dissolve the electron-poor alkene (1.0 equiv) and the electron-rich alkene (1.2 equiv) in anhydrous DCM.
-
Slowly add the substrate solution to the stirred TiCl₄ solution at -78 °C over 20 minutes using a syringe pump.
-
Stir the reaction mixture at -78 °C and monitor its progress by TLC or LCMS (typically 2-6 hours).
-
-
Workup and Purification:
-
Upon completion, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Allow the mixture to warm to room temperature and extract the aqueous layer with DCM (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
-
Analysis:
-
Determine the diastereomeric ratio of the purified product by ¹H NMR spectroscopy.
-
Experimental Protocol 2: Chiral HPLC Analysis for Enantiomeric Excess (ee)
This protocol provides a general workflow for determining the ee of a chiral cyclobutane product.
-
Column and Mobile Phase Selection:
-
Select a suitable chiral stationary phase (CSP) column (e.g., Chiralcel OD-H or Chiralpak AD-H).
-
Choose a mobile phase, typically a mixture of hexane and isopropanol. A common starting point is 90:10 hexane:isopropanol.
-
Degas the mobile phase thoroughly before use.[23]
-
-
System Equilibration:
-
Equilibrate the column with the mobile phase at a constant flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved on the UV detector.[23]
-
-
Sample Preparation:
-
Prepare a solution of your purified cyclobutane product in the mobile phase at a concentration of approximately 1 mg/mL.
-
Prepare a solution of the corresponding racemic material (if available) to identify the retention times of both enantiomers.
-
-
Injection and Data Acquisition:
-
Inject a small volume (e.g., 5-10 µL) of the sample onto the column.[23]
-
Run the analysis under isocratic conditions and record the chromatogram.
-
-
Analysis:
-
Integrate the peak areas for the two enantiomers (A₁ and A₂).
-
Calculate the enantiomeric excess using the formula: ee (%) = |(A₁ - A₂) / (A₁ + A₂)| * 100 .
-
Visualizations
Diagram 1: Decision Tree for Stereocontrol Strategy
Caption: A logical diagram for troubleshooting poor stereoselectivity in cyclobutane synthesis. [7]
Diagram 3: Experimental Workflow for Catalytic Photochemical [2+2] Cycloaddition
Caption: A typical experimental workflow for a catalytic photochemical [2+2] cycloaddition. [7]
References
-
De Fusco, C., et al. (2014). Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. MDPI. Available at: [Link]
-
Wang, Y., et al. (2017). Catalytic Enantioselective Synthesis of Cyclobutenes from Alkynes and Alkenyl Derivatives. PMC - NIH. Available at: [Link]
-
Chen, Y., et al. (2021). Stereoselective Synthesis of Cyclobutanes by Contraction of Pyrrolidines. ACS Publications. Available at: [Link]
-
Chen, Y., et al. (2021). Stereoselective Synthesis of Cyclobutanes by Contraction of Pyrrolidines. IRep - NTU. Available at: [Link]
-
Chen, Y., et al. (2021). Stereoselective Synthesis of Cyclobutanes by Contraction of Pyrrolidines. PMC - NIH. Available at: [Link]
-
Xu, Y., Conner, M. L., & Brown, M. K. (2015). Cyclobutane and Cyclobutene Synthesis: Catalytic Enantioselective [2+2] Cycloadditions. Indiana University. Available at: [Link]
-
Li, Z., et al. (2023). Enantioselective Synthesis of Cyclobutane Derivatives via Cascade Asymmetric Allylic Etherification/[2 + 2] Photocycloaddition. PubMed. Available at: [Link]
-
Toste, F. D., et al. (2017). Enantioselective Synthesis of Cyclobutenes by Intermolecular [2+2] Cycloaddition with Non-C2 Symmetric Digold Catalysts. Journal of the American Chemical Society. Available at: [Link]
-
Dong, V. M., et al. (2017). Cobalt Catalysis for Enantioselective Cyclobutanone Construction. eScholarship.org. Available at: [Link]
-
Griesbeck, A. G., et al. (2022). Photosensitized [2 + 2]-Cycloaddition of Complex Acceptor–Donor Combinations: A Regio/Diastereoselectivity Study. ACS Publications. Available at: [Link]
-
Griesbeck, A. G., et al. (2011). Photo-Induced Cycloaddition Reactions of α-Diketones and Transformations of the Photocycloadducts. PMC - PubMed Central. Available at: [Link]
-
Griesbeck, A. G., et al. (2010). Photoinduced [4 + 4], [4 + 2], and [2 + 2] Cycloadditions of o-Quinones with Oxazoles: Chemo-, Regio-, and Diastereoselectivity. The Journal of Organic Chemistry. Available at: [Link]
-
Griesbeck, A. G., et al. (1990). Pressure-Induced Diastereoselectivity in Photochemical [I2 + 2) Cycloaddition Reactions. ElectronicsAndBooks. Available at: [Link]
-
BTC (2025). What reactions can cyclobutanol participate in?. Blog - BTC. Available at: [Link]
-
Inoue, Y., et al. (2005). Regioselective [2 + 2]-photocycloaddition reactions of chiral tetronates - Influence of temperature, pressure, and reaction medium. Tohoku University. Available at: [Link]
-
Fagnoni, M., et al. (2023). Illuminating Total Synthesis: Strategic Applications of Photochemistry in Natural Product Construction. MDPI. Available at: [Link]
-
López, X., et al. (2023). Stereoretentive Formation of Cyclobutanes from Pyrrolidines: Lessons Learned from DFT Studies of the Reaction Mechanism. The Journal of Organic Chemistry. Available at: [Link]
-
Thomson, R. J., et al. (2017). Stereospecific Synthesis of Cyclobutanones and Spirohexanones via Formal [3+1] Cycloaddition of Cyclopropanones with Sulfur Ylides. PMC - NIH. Available at: [Link]
-
Wikipedia (2024). Cyclobutane. Wikipedia. Available at: [Link]
-
Pharmaguideline (2024). Reactions of Cyclopropane and Cyclobutane. Pharmaguideline. Available at: [Link]
-
Chen, Y., et al. (2021). Stereoselective Synthesis of Cyclobutanes by Contraction of Pyrrolidines. ResearchGate. Available at: [Link]
-
Bach, T., et al. (2016). Recent Advances in the Synthesis of Cyclobutanes by Olefin [2 + 2] Photocycloaddition Reactions. Chemical Reviews. Available at: [Link]
-
Slideshare (2016). Reaction of cyclopropane and cyclobutane. Slideshare. Available at: [Link]
-
LibreTexts (2024). 30.6: Stereochemistry of Cycloadditions. Chemistry LibreTexts. Available at: [Link]
-
Reddit (2022). Help with understanding 2+2 cycloadditions. Reddit. Available at: [Link]
-
Pharmaacademias (2024). Reactions of cyclopropane and Cyclobutane. Pharmaacademias. Available at: [Link]
-
Wang, Y., et al. (2024). Stereoselective Solid-State Synthesis of Biologically Active Cyclobutane and Dicyclobutane Isomers via Conformation Blocking and Transference. MDPI. Available at: [Link]
-
Pearson+ (2024). Are the following pairs identical, enantiomers, diastereomers, or.... Study Prep in Pearson+. Available at: [Link]
-
YouTube (2021). Week 4: Lecture 16: Thermal [2+2] Cycloaddition Reaction. YouTube. Available at: [Link]
-
ResearchGate (2008). Stereochemistry of Cyclobutane and Heterocyclic Analogs. ResearchGate. Available at: [Link]
-
OpenStax (2023). 30.6 Stereochemistry of Cycloadditions. Organic Chemistry: A Tenth Edition – OpenStax adaptation. Available at: [Link]
-
YouTube (2022). 2 + 2 Cycloaddition Reaction | Pericyclic Reaction | TRICKS. YouTube. Available at: [Link]
-
Ghosez, L., et al. (1995). Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis. Chemical Reviews. Available at: [Link]
-
Michigan State University (2024). Ring Conformations. MSU chemistry. Available at: [Link]
-
LibreTexts (2022). 29.5: Cycloaddition Reactions. Chemistry LibreTexts. Available at: [Link]
-
LibreTexts (2022). [2+2] Cycloaddition. Chemistry LibreTexts. Available at: [Link]additions_and_other_Pericyclic_Reactions)
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. irep.ntu.ac.uk [irep.ntu.ac.uk]
- 3. Stereoselective Synthesis of Cyclobutanes by Contraction of Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 5. Cyclobutane - Wikipedia [en.wikipedia.org]
- 6. Stereoisomers [www2.chemistry.msu.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. reddit.com [reddit.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
- 11. Stereospecific Synthesis of Cyclobutanones and Spirohexanones via Formal [3+1] Cycloaddition of Cyclopropanones with Sulfur Ylides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. 30.6 Stereochemistry of Cycloadditions – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 16. youtube.com [youtube.com]
- 17. youtube.com [youtube.com]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. Catalytic Enantioselective Synthesis of Cyclobutenes from Alkynes and Alkenyl Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. escholarship.org [escholarship.org]
- 22. tohoku.elsevierpure.com [tohoku.elsevierpure.com]
- 23. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Troubleshooting Polymer Solubility with Cyclobutane Monomers
Welcome to the technical support center for researchers, scientists, and drug development professionals working with cyclobutane-containing polymers. The unique structural rigidity and synthetic pathways associated with cyclobutane monomers can present specific challenges, particularly concerning the solubility of the resulting polymers. This guide is designed to provide in-depth, field-proven insights to help you diagnose and resolve these issues effectively.
Frequently Asked Questions (FAQs)
Q1: Why is my cyclobutane-containing polymer insoluble in common organic solvents?
A: Insolubility in polymers derived from cyclobutane monomers often stems from several core factors related to the monomer's rigid structure.
-
High Crystallinity: The rigid cyclobutane ring can promote ordered chain packing, leading to high crystallinity. Crystalline domains are notoriously difficult for solvent molecules to penetrate and disrupt.
-
Strong Intermolecular Forces: The planarity and structure of the cyclobutane core, especially when incorporated via methods like solid-state [2+2] photopolymerization, can lead to strong intermolecular forces (van der Waals, dipole-dipole) between polymer chains.[1][2]
-
Lack of Chain Flexibility: Unlike polymers with flexible aliphatic linkers, the cyclobutane unit restricts bond rotation, making the overall polymer backbone much stiffer. This rigidity hinders the conformational changes needed for solvation.[3]
-
High Molecular Weight: As with most polymers, excessively high molecular weight can lead to increased chain entanglement and reduced solubility.
Q2: My monomer has limited solubility even before polymerization. How does this affect the final polymer?
A: Poor monomer solubility is a critical issue that directly impacts polymerization and the final product's properties. If the monomer is not fully dissolved, the reaction may proceed in a heterogeneous state, leading to:
-
Low Molecular Weight: The polymerization may terminate prematurely as reactive chain ends become trapped in precipitated material.[3]
-
Broad Polydispersity (Đ): Inconsistent reaction conditions throughout the mixture result in polymer chains of widely varying lengths.[3][4]
-
Insolubility of the Final Polymer: The polymer may crash out of solution as it forms, leading to an intractable and difficult-to-characterize material.
Some monomers, particularly those with rigid linkers, may exhibit limited solubility at the target reaction concentration (e.g., 1 M).[3] It has been observed, however, that in some [2+2] photopolymerizations, particulate monomer dissolves as the reaction proceeds and oligomers are formed.[3]
Q3: What is the first step I should take to improve the solubility of my polymer?
A: The most immediate and often effective approach is a systematic solvent screening process. The principle of "like dissolves like" is a good starting point.[5] Utilize solvents with similar polarity or solubility parameters to your polymer. For many cyclobutane-containing polyesters, a range of common organic solvents has proven effective, including acetone, acetonitrile, ethyl acetate, toluene, Dichloromethane (DCM), Tetrahydrofuran (THF), Dimethylformamide (DMF), and Dimethyl sulfoxide (DMSO).[1]
In-Depth Troubleshooting Guides
Guide 1: Issue - Polymer Precipitates During Reaction
You observe the reaction mixture turning cloudy or a solid crashing out before the polymerization is complete. This is a common issue, especially in solution-state [2+2] photopolymerizations or Ring-Opening Metathesis Polymerization (ROMP).
Root Cause Analysis & Workflow
The precipitation is a clear indicator that the growing polymer chain has become insoluble in the reaction medium. This can be due to the polymer reaching a critical molecular weight where its own intermolecular forces are stronger than the polymer-solvent interactions, or due to an inappropriate choice of solvent for the polymer being formed.
Below is a troubleshooting workflow to diagnose and resolve this issue.
Caption: Troubleshooting workflow for polymer precipitation.
Experimental Protocols
Protocol 1: Systematic Solvent Screening for Polymer Solubility
This protocol helps you identify a suitable solvent for your polymer post-synthesis, which can then be applied as the reaction solvent in future experiments.
-
Sample Preparation: Weigh approximately 2-3 mg of your insoluble polymer into several small vials.
-
Solvent Addition: To each vial, add 1 mL of a different candidate solvent. Cover a range of polarities. (See Table 1).
-
Initial Observation: Agitate the vials at room temperature for 1 hour. Note any visual changes (swelling, partial dissolution, full dissolution).
-
Heating: For samples that did not dissolve, place them on a shaker in a heated bath (start at 50 °C). Increase the temperature incrementally (e.g., every hour) up to a maximum that is safely below the solvent's boiling point and the polymer's degradation temperature.
-
Assessment: A solvent is considered "good" if the polymer dissolves completely to form a clear solution. It is "marginal" if the polymer swells significantly or only partially dissolves. It is "poor" if there is no change.[6]
Table 1: Candidate Solvents for Cyclobutane-Containing Polymers
| Solvent | Polarity Index | Boiling Point (°C) | Common Use Cases & Notes |
| Dichloromethane (DCM) | 3.1 | 40 | Good for many polyesters, but low boiling point can be problematic.[7] |
| Tetrahydrofuran (THF) | 4.0 | 66 | Common solvent for ROMP and other polymerizations.[8] |
| Toluene | 2.4 | 111 | Good for less polar polymers. |
| Dimethylformamide (DMF) | 6.4 | 153 | Excellent solvent for a wide range of polymers, including those from bis-cinnamates.[3] |
| Dimethyl sulfoxide (DMSO) | 7.2 | 189 | Highly polar; effective for polymers with strong hydrogen bonding capabilities.[1] |
Guide 2: Issue - Final Polymer is an Insoluble, Intractable Solid After Workup
Your polymerization reaction appeared homogeneous, but after precipitation and drying, the final polymer product will not redissolve in any solvent.
Root Cause Analysis & Workflow
This issue often points to irreversible changes during the workup or inherent properties of the polymer that were masked during the dilute reaction conditions.
-
Irreversible Aggregation/Crystallization: Upon removal of the reaction solvent, the polymer chains may have organized into highly stable crystalline or aggregated structures that are thermodynamically difficult to reverse.
-
Cross-linking: Unintended side reactions, particularly with highly reactive monomers or residual catalyst, could have caused cross-linking during the workup (e.g., heating under vacuum).
-
Monomer/Polymer Design: The fundamental cause is often the polymer's structure itself. Rigid backbones without flexible linkers are prone to this behavior. Research shows that increasing linker length and flexibility between cyclobutane units is a key strategy to enhance solubility.[3]
Caption: Monomer design's impact on polymer solubility.
Preventative Strategies & Methodologies
Strategy 1: Monomer Design for Enhanced Solubility
The most robust solution is to address the problem at its source: the monomer structure. Before committing to a large-scale synthesis, consider how modifications can disrupt chain packing and improve solubility.
-
Introduce Flexible Linkers: Incorporate flexible spacers, such as oligo(ethylene glycol) or long alkyl chains, between the rigid cyclobutane-forming moieties (e.g., cinnamate groups).[3] Studies have shown that increasing linker length generally improves solubility and reduces the formation of unwanted small-molecule byproducts.[3]
-
Add Bulky Side Groups: Attaching bulky side groups to the monomer can sterically hinder close packing of the polymer chains, increasing the free volume and making it easier for solvent molecules to penetrate.
-
Copolymerization: Introduce a highly soluble comonomer into the polymerization. This will break up the regular, crystalline structure of the cyclobutane homopolymer, enhancing the overall solubility of the resulting copolymer.[6]
Protocol 2: Characterizing Insoluble Polymers
If you cannot achieve solubility, you are not at a dead end. Several techniques can provide valuable information from the solid state.
-
Differential Scanning Calorimetry (DSC):
-
Purpose: To determine thermal transitions like the glass transition temperature (Tg) and melting temperature (Tm).
-
Procedure: Hermetically seal 5-10 mg of the polymer in an aluminum pan. Heat the sample at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere.
-
Interpretation: A sharp Tm indicates high crystallinity, which is a likely cause of insolubility. The Tg can provide insight into the polymer's rigidity. Increasing linker length has been shown to decrease the Tg, indicating increased main-chain flexibility.[3]
-
-
X-Ray Diffraction (XRD):
-
Purpose: To directly assess the degree of crystallinity.
-
Procedure: Analyze a small amount of the powdered polymer sample according to the instrument's standard operating procedure.
-
Interpretation: Sharp, well-defined peaks in the diffractogram confirm a highly crystalline material. A broad, amorphous halo suggests a disordered structure that should be more soluble, pointing to other issues like cross-linking.
-
References
-
Jiang, Y., Ma, Q., Zhang, X., & Liao, S. (2022). Solution [2 + 2] photopolymerization of biomass-derived nonrigid monomers enabled by energy transfer catalysis. ResearchGate, Preprint. [Link]
-
Kean, Z. S., Niu, Z., Hewage, G. B., Rheingold, A. L., & Craig, S. L. (2013). Stress-responsive polymers containing cyclobutane core mechanophores: reactivity and mechanistic insights. Scholars@Duke, Duke University. [Link]
-
Carberry, P. A., et al. (2024). Accessing Cyclobutane Polymers: Overcoming Synthetic Challenges via Efficient Continuous Flow [2+2] Photopolymerization. ACS Macro Letters, 13(5), 607-613. [Link]
-
Kean, Z. S., et al. (2013). Stress-Responsive Polymers Containing Cyclobutane Core Mechanophores: Reactivity and Mechanistic Insights. Journal of the American Chemical Society, 135(36), 13598-13604. [Link]
-
Kean, Z. S., et al. (2013). Stress-Responsive Polymers Containing Cyclobutane Core Mechanophores: Reactivity and Mechanistic Insights. Journal of the American Chemical Society, 135(36), 13598–13604. [Link]
-
Grandbois, R., et al. (2018). Hydrazine-Catalysed Ring–Opening Metathesis Polymerization Of Cyclobutenes. Nature Chemistry, 10, 855–860. [Link]
-
Kean, Z. S., et al. (2013). Stress-Responsive Polymers Containing Cyclobutane Core Mechanophores: Reactivity and Mechanistic Insights. Journal of the American Chemical Society, 135(36), 13598-13604. [Link]
-
Ke, F.-S., et al. (2019). Selective ring-opening metathesis polymerization (ROMP) of cyclobutenes. Beilstein Journal of Organic Chemistry, 15, 44–51. [Link]
-
Quora. (2021). What various factors affect the solubility of polymers? Quora. [Link]
-
Carberry, P. A., et al. (2024). Accessing Cyclobutane Polymers: Overcoming Synthetic Challenges via Efficient Continuous Flow [2 + 2] Photopolymerization. ACS Macro Letters, 13(5), 607-613. [Link]
-
Song, A., et al. (2012). Scope of the Ring-Opening Metathesis Polymerization (ROMP) reaction of 1-substituted cyclobutenes. Journal of the American Chemical Society, 134(31), 12932–12935. [Link]
-
Chattopadhyay, S., & Raju, K. V. S. N. (2007). FUNDAMENTALS OF POLYMER SCIENCE. ResearchGate. [Link]
-
Ke, F.-S., et al. (2019). Selective ring-opening metathesis polymerization (ROMP) of cyclobutenes. Beilstein Journal of Organic Chemistry, 15, 44–51. [Link]
-
Carberry, P. A., et al. (2024). Accessing Cyclobutane Polymers: Overcoming Synthetic Challenges via Efficient Continuous Flow [2 + 2] Photopolymerization. PubMed. [Link]
-
National Polymer. (n.d.). Key Challenges Faced in Polymerization Development. National Polymer. [Link]
-
Ke, F.-S., et al. (2019). Selective ring-opening metathesis polymerization (ROMP) of cyclobutenes. PubMed. [Link]
-
Park, K. (n.d.). SOLUBILITY OF POLYMERS. Purdue University. [Link]
-
Small, P. A. (1953). Some Factors Affecting the Solubility of Polymers. ResearchGate. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Accessing Cyclobutane Polymers: Overcoming Synthetic Challenges via Efficient Continuous Flow [2+2] Photopolymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nationalpolymer.com [nationalpolymer.com]
- 5. kinampark.com [kinampark.com]
- 6. researchgate.net [researchgate.net]
- 7. Stress-Responsive Polymers Containing Cyclobutane Core Mechanophores: Reactivity and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 8. d-nb.info [d-nb.info]
Validation & Comparative
A Senior Scientist's Guide to Stereoisomer Analysis: Tetramethyl 1,2,3,4-Cyclobutanetetracarboxylate
For researchers, scientists, and professionals in drug development, the precise characterization of molecular structure is not merely an academic exercise—it is the bedrock of innovation. The spatial arrangement of atoms within a molecule can dictate its physical properties, reactivity, and, critically, its biological activity. Tetramethyl 1,2,3,4-cyclobutanetetracarboxylate, a molecule forged from the photodimerization of fundamental chemical building blocks, presents a compelling case study in stereochemical analysis. With four stereogenic centers, this seemingly simple cyclobutane derivative can exist as a family of distinct stereoisomers, each with a unique three-dimensional architecture.
This guide provides an in-depth technical comparison of the analytical techniques used to distinguish these isomers, with a primary focus on the unparalleled power of Nuclear Magnetic Resonance (NMR) spectroscopy. We will delve into the causal relationships between stereochemistry and spectral output, supported by experimental data, to provide a robust framework for the unambiguous structural elucidation of polysubstituted cyclobutanes.
The Stereochemical Landscape of this compound
The photochemical [2+2] cycloaddition of dimethyl maleate or dimethyl fumarate gives rise to a mixture of stereoisomeric tetramethyl 1,2,3,4-cyclobutanetetracarboxylates. Five of the possible stereoisomers of the parent tetracarboxylic acid have been isolated and characterized, and their corresponding tetramethyl esters form the basis of our analytical comparison[1]. The relative orientations of the four methoxycarbonyl substituents—whether they are on the same side (cis) or opposite sides (trans) of the cyclobutane ring—define the unique geometry of each isomer.
The five key stereoisomers derived from the parent acids are:
-
Isomer I (α-form): cis,cis,cis - All four substituents are on the same face of the ring.
-
Isomer II (μ-form): cis,trans,cis - Substituents at C1, C2, and C4 are cis, while the C3 substituent is trans to its neighbors.
-
Isomer III (γ-form): trans,trans,trans - Substituents alternate faces around the ring.
-
Isomer IV (ε-form): cis,cis,trans - Substituents at C1 and C2 are cis, C3 is trans to C2, and C4 is cis to C1.
-
Isomer V (δ-form): Another cis,cis,trans configuration.
The ability to differentiate these structures is paramount, and NMR spectroscopy serves as the primary tool for this challenge.
Part 1: The Decisive Power of ¹H NMR Spectroscopy
Proton NMR (¹H NMR) provides a remarkably detailed picture of the stereochemical environment within each isomer. The chemical shift (δ) and the spin-spin coupling constants (J) of the cyclobutane ring protons (methine protons) are exquisitely sensitive to the relative orientation of the substituents.
The Causality of Chemical Shifts and Coupling Constants
The puckered nature of the cyclobutane ring places substituents in either pseudo-axial or pseudo-equatorial positions[2]. This conformational preference, dictated by the minimization of steric strain between the bulky methoxycarbonyl groups, directly influences the electronic environment of the methine protons.
-
Chemical Shifts (δ): Protons attached to carbons bearing cis-substituents will experience different magnetic shielding compared to those with trans-substituents. Generally, protons in a more sterically crowded environment are deshielded and appear at a higher chemical shift (downfield).
-
Coupling Constants (J): The magnitude of the vicinal coupling constant (³J) between adjacent methine protons is governed by the dihedral angle between them, as described by the Karplus relationship. Cis protons typically have a larger coupling constant than trans protons in cyclobutane systems.
Comparative ¹H NMR Data of the Stereoisomers
The pioneering work of Vogel in 1961 provided the first detailed NMR analysis of these isomers, allowing for their definitive structural assignment[1]. The table below summarizes the key ¹H NMR data for the methine and methoxy protons of four of the primary stereoisomers.
| Isomer (Stereochemistry) | Methine Protons (δ, ppm) | Methoxy Protons (δ, ppm) | Key Observations & Rationale |
| I (cis,cis,cis) | 3.53 (singlet) | 3.67 (singlet) | Due to the high symmetry (a plane of symmetry), all four methine protons and all four methoxy groups are chemically and magnetically equivalent, resulting in two sharp singlets. |
| II (cis,trans,cis) | ~3.3 (multiplet, 2H), ~3.8 (multiplet, 2H) | 3.63 (singlet, 6H), 3.68 (singlet, 6H) | The plane of symmetry renders two pairs of equivalent methine protons and two pairs of equivalent methoxy groups, leading to more complex multiplets for the ring protons and two distinct singlets for the esters. |
| III (trans,trans,trans) | 3.42 (singlet) | 3.68 (singlet) | This isomer possesses a center of symmetry, making all four methine protons and all four methoxy groups equivalent. Like the all-cis isomer, it displays two singlets, but at slightly different chemical shifts. |
| IV (cis,cis,trans) | 3.2-3.8 (complex multiplet) | 3.62, 3.65, 3.67, 3.70 (four singlets) | The lack of symmetry in this isomer renders all four methine protons and all four methoxy groups chemically non-equivalent, resulting in a complex multiplet for the ring protons and four distinct singlets for the ester methyls. |
Data synthesized from Vogel (1961)[1].
This data clearly demonstrates how the symmetry of each isomer directly dictates the complexity of its ¹H NMR spectrum. The number of distinct signals for both the methine and methoxy protons serves as a primary and powerful diagnostic tool for isomer identification.
Caption: Workflow for Stereoisomer Elucidation by NMR.
Part 2: Corroborative Evidence from ¹³C NMR Spectroscopy
Just as with ¹H NMR, the ¹³C NMR spectrum is highly dependent on molecular symmetry. The number of distinct carbon signals for both the cyclobutane ring and the carbonyl/methoxy groups provides a direct count of the number of non-equivalent carbon atoms in the molecule.
| Isomer (Stereochemistry) | Expected Ring Carbon Signals | Expected Carbonyl Carbon Signals | Expected Methoxy Carbon Signals |
| I (cis,cis,cis) | 1 | 1 | 1 |
| II (cis,trans,cis) | 2 | 2 | 2 |
| III (trans,trans,trans) | 1 | 1 | 1 |
| IV (cis,cis,trans) | 4 | 4 | 4 |
This predictive approach, based on symmetry, allows for a rapid initial assessment of a sample's isomeric purity and identity. For instance, the observation of four distinct signals in each of the three carbon environments would be strong evidence for the presence of the asymmetric cis,cis,trans isomer (IV).
Part 3: A Comparative Look at Alternative Analytical Techniques
While NMR is the gold standard for determining stereochemistry in solution, other techniques can provide complementary or, in some cases, definitive structural information.
X-ray Crystallography
Principle: X-ray crystallography provides the absolute, unambiguous three-dimensional structure of a molecule in the solid state by mapping electron density from the diffraction pattern of a single crystal[3].
Comparison to NMR:
-
Advantage: It provides the definitive solid-state structure, including precise bond lengths and angles, leaving no room for ambiguity. This makes it the ultimate arbiter in cases of complex or unexpected stereochemistry.
-
Disadvantage: The primary limitation is the requirement for a high-quality single crystal, which can be challenging and time-consuming to grow. Furthermore, the solid-state conformation may not be the dominant conformation present in solution, where most chemical and biological processes occur.
For the this compound isomers, X-ray crystallography would be the ideal technique to confirm the assignments made by NMR, should suitable crystals be obtained.
Vibrational Spectroscopy (Infrared and Raman)
Principle: Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. The frequencies of these vibrations are dependent on bond strengths and molecular geometry[4].
Comparison to NMR:
-
Advantage: These techniques are rapid and can often be performed on samples with minimal preparation. They are particularly sensitive to the presence of specific functional groups.
-
Disadvantage: For closely related stereoisomers, the vibrational spectra can be very similar, making definitive assignment based on IR or Raman alone difficult. The complexity of the fingerprint region can be challenging to interpret without computational modeling. While symmetry differences between isomers will result in different numbers of IR and Raman active bands, the spectral overlap can make this a non-trivial analysis for complex molecules.
In the context of our target isomers, vibrational spectroscopy could be used as a screening tool to distinguish between samples, but it would lack the detailed stereochemical information provided by NMR.
Caption: Interplay of Analytical Techniques.
Part 4: Experimental Protocols
Protocol 1: ¹H and ¹³C NMR Data Acquisition
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified isomer in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).
-
Process the data with Fourier transformation, phase correction, and baseline correction.
-
Integrate all signals and reference the spectrum to the TMS signal at 0.00 ppm.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required due to the lower natural abundance of ¹³C (typically 1024 or more scans).
-
Process the data similarly to the ¹H spectrum and reference it to the CDCl₃ solvent peak at 77.16 ppm.
-
-
2D NMR (Optional but Recommended for Asymmetric Isomers): For isomers with complex, overlapping signals (e.g., Isomer IV), acquire 2D correlation spectra such as COSY (¹H-¹H correlation) and HSQC (¹H-¹³C one-bond correlation) to aid in the complete assignment of all proton and carbon signals.
Conclusion
The analysis of this compound stereoisomers serves as an exemplary illustration of the power of modern spectroscopic methods. While X-ray crystallography provides the ultimate structural proof in the solid state, it is the nuanced information derived from solution-phase NMR that offers the most practical and detailed insights for the chemist. The direct correlation between molecular symmetry and the number of NMR signals, combined with the stereochemical dependence of chemical shifts and coupling constants, provides a robust and self-validating system for isomer identification. By understanding the causal principles behind these spectral differences, researchers can confidently navigate the complex world of stereochemistry, a critical skill in the development of new materials and therapeutics.
References
-
Vogel, G. (1961). Über die fünf stereoisomeren Cyclobutan-tetracarbonsäuren-(1.2.3.4). Liebigs Annalen der Chemie, 615(1), 1-14. [Link]
-
Griffin, G. W., & Veber, D. F. (1962). The Nuclear Magnetic Resonance Spectra of the Dimethyl Esters of Truxillic and Truxinic Acids. Journal of the American Chemical Society, 82(24), 6417–6418. [Link]
-
George, G., et al. (2007). X-Ray Crystallography of Chemical Compounds. The AAPS Journal, 9(2), E267–E272. [Link]
-
Durig, J. R., et al. (2004). Infrared and Raman spectra, conformational stability, ab initio calculations of structure, and vibrational assignment of ethynylmethyl cyclobutane. Journal of Molecular Structure, 708(1-3), 21-36. [Link]
Sources
- 1. echemi.com [echemi.com]
- 2. Carbon 13 NMR Spectra of Dimethyl Fumarate and its Thioderivatives: Empirical Shielding Constants for the Methyl Ester and Thioester Substituents† - Journal of Chemical Research, Synopses (RSC Publishing) [pubs.rsc.org]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. researchgate.net [researchgate.net]
A Comparative Analysis of Cyclobutane and Cyclopentane Derivatives in Polymer Architectures: A Guide for Researchers
Abstract
The incorporation of cyclic aliphatic moieties into polymer backbones offers a powerful strategy for tailoring material properties. Among the diverse range of cyclic monomers, cyclobutane and cyclopentane derivatives have garnered significant attention for their unique conformational characteristics and the distinct properties they impart to the resulting polymers. This guide provides a comparative study of polymers derived from cyclobutane and cyclopentane, focusing on their synthesis, thermal and mechanical properties, and potential applications. By examining the inherent differences in ring strain and flexibility between the four- and five-membered rings, we aim to provide researchers, scientists, and drug development professionals with a comprehensive understanding to inform the rational design of novel polymeric materials.
Introduction: The Influence of Alicyclic Rings in Polymers
The introduction of alicyclic units into a polymer chain dramatically influences its physical and chemical properties compared to their linear analogues. The constrained rotation and defined stereochemistry of cyclic monomers can lead to polymers with enhanced thermal stability, altered mechanical strength, and unique solution behaviors. Cyclobutane, with its significant ring strain, and cyclopentane, with its greater conformational flexibility, represent two fundamental building blocks in this context. The choice between these two cyclic systems can lead to polymers with tailored characteristics suitable for a wide range of applications, from high-performance engineering plastics to advanced biomedical materials. This guide will delve into the nuances of polymers derived from these two cycloalkanes, providing a comparative framework for their synthesis and performance.
Synthesis of Cyclobutane and Cyclopentane-Containing Polymers
The synthetic pathways to polymers incorporating cyclobutane and cyclopentane units are distinct, largely dictated by the inherent reactivity of the respective monomers.
Cyclobutane-Containing Polymers via [2+2] Photopolymerization
A prominent method for synthesizing polymers with cyclobutane rings in the backbone is through the [2+2] photocycloaddition of diolefinic monomers. This reaction, typically induced by UV or visible light, allows for the formation of the cyclobutane ring in situ during the polymerization process.
Experimental Protocol: Synthesis of a Cyclobutane-Containing Polyester via [2+2] Photopolymerization
This protocol is adapted from a solution-state photopolymerization method.
Materials:
-
Bis(4-vinylbenzyl) terephthalate (monomer)
-
2,2-Dimethoxy-2-phenylacetophenone (photoinitiator)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Methanol
-
Nitrogen gas
Procedure:
-
In a Schlenk flask, dissolve the bis(4-vinylbenzyl) terephthalate monomer (1.0 g, 2.38 mmol) and the photoinitiator (0.061 g, 0.24 mmol) in anhydrous DMF (10 mL).
-
Deoxygenate the solution by bubbling with dry nitrogen for 30 minutes.
-
While stirring, irradiate the solution with a high-pressure mercury lamp (λ = 365 nm) at room temperature.
-
Monitor the reaction progress by taking aliquots and analyzing the disappearance of the vinyl protons using ¹H NMR spectroscopy.
-
After 24 hours, or upon reaching the desired conversion, precipitate the polymer by slowly adding the reaction mixture to a large volume of methanol (200 mL).
-
Collect the precipitated polymer by filtration, wash thoroughly with methanol, and dry under vacuum at 60 °C to a constant weight.
Characterization:
-
¹H NMR: To confirm the formation of the cyclobutane ring and the disappearance of the vinyl groups.
-
GPC/SEC: To determine the molecular weight and polydispersity of the polymer.
Diagram of the Experimental Workflow:
Caption: Workflow for the synthesis of a cyclobutane-containing polymer.
Cyclopentane-Containing Polymers via Ring-Opening Metathesis Polymerization (ROMP)
Polymers containing cyclopentane units are commonly synthesized through the ring-opening metathesis polymerization (ROMP) of cyclopentene and its derivatives. This method utilizes transition metal catalysts, such as Grubbs' or Schrock's catalysts, to open the cyclic monomer and form a linear polymer with unsaturated bonds in the backbone, which can be subsequently hydrogenated to yield a saturated poly(cyclopentylene).
Experimental Protocol: Synthesis of Polypentenamer via ROMP
This protocol is a general procedure for the ROMP of cyclopentene.
Materials:
-
Cyclopentene (distilled and dried)
-
Grubbs' second-generation catalyst
-
Anhydrous toluene
-
Ethyl vinyl ether
-
Methanol
-
Nitrogen or Argon gas (inert atmosphere)
Procedure:
-
In a glovebox, add Grubbs' second-generation catalyst (e.g., 8.5 mg, 0.01 mmol) to a dry Schlenk flask.
-
Add anhydrous toluene (5 mL) to dissolve the catalyst.
-
In a separate flask, prepare a solution of cyclopentene (1.0 g, 14.7 mmol) in anhydrous toluene (5 mL).
-
Transfer the cyclopentene solution to the catalyst solution via syringe and stir the mixture at room temperature under an inert atmosphere.
-
After the desired reaction time (e.g., 2 hours), quench the polymerization by adding a few drops of ethyl vinyl ether.
-
Precipitate the polymer by pouring the reaction mixture into a large volume of methanol (200 mL).
-
Collect the polymer by filtration, wash with methanol, and dry under vacuum at 40 °C.
Characterization:
-
¹H and ¹³C NMR: To determine the microstructure (cis/trans content) of the polypentenamer.
-
GPC/SEC: To determine the molecular weight and polydispersity.
Diagram of the Experimental Workflow:
Caption: Workflow for the synthesis of polypentenamer via ROMP.
Comparative Analysis of Polymer Properties
While direct, side-by-side comparative studies of cyclobutane and cyclopentane-based polymers are limited in the literature, we can infer differences in their properties based on the fundamental characteristics of the cyclic units and data from individual studies.
Thermal Properties
The thermal stability of a polymer is a critical parameter for many applications. The incorporation of cyclic units generally enhances the glass transition temperature (Tg) and thermal degradation temperature compared to analogous linear polymers due to restricted chain mobility.
-
Cyclobutane-Containing Polymers: The high ring strain of the cyclobutane unit can be a point of thermal instability. The thermal decomposition of cyclobutane itself proceeds via cleavage to ethylene, and polymers containing this moiety may exhibit similar degradation pathways.[1] However, the stability is highly dependent on the overall polymer structure. For instance, some cyclobutane-containing polyesters exhibit high decomposition temperatures.[2]
-
Cyclopentane-Containing Polymers: Polypentenamers, derived from cyclopentene, generally exhibit good thermal stability. The glass transition temperature and melting point are influenced by the cis/trans ratio of the double bonds in the backbone.[3] Hydrogenated polypentenamer, which has a saturated backbone, would be expected to have even greater thermal stability.
Table 1: Illustrative Thermal Properties (Note: Data is from different sources and not a direct comparison)
| Polymer Type | Glass Transition Temperature (Tg) | Decomposition Temperature (TGA, 5% weight loss) |
| Cyclobutane-containing Polyester | Variable, dependent on linker | ~300-400 °C |
| Polypentenamer (high trans) | ~ -90 °C | ~ 400 °C |
Mechanical Properties
The mechanical properties of polymers, such as tensile strength and modulus, are also significantly influenced by the presence of cyclic units.
-
Cyclobutane-Containing Polymers: The rigid and planar nature of the cyclobutane ring can lead to polymers with increased stiffness and potentially higher tensile modulus. However, the ring strain may also introduce brittleness. The mechanical properties can be tuned by the choice of comonomers and the overall polymer architecture. Some cyclobutane-containing polymers have been explored as mechanophores, where the ring opens under mechanical stress, indicating a unique response to mechanical force.[4][5]
-
Cyclopentane-Containing Polymers: Polypentenamers are known for their elastomeric properties, particularly in their unvulcanized state.[2] The flexibility of the cyclopentane ring contributes to the rubbery nature of these polymers. The mechanical strength of polypentenamers can be significantly enhanced through copolymerization, for example, with dicyclopentadiene, which introduces branching and acts as a reinforcing filler.[3]
Table 2: Illustrative Mechanical Properties (Note: Data is from different sources and not a direct comparison)
| Polymer Type | Tensile Strength | Young's Modulus | Elongation at Break |
| Cyclobutane-containing Polymer | Data not readily available for direct comparison | Expected to be relatively high due to ring rigidity | Potentially lower due to rigidity |
| Polypentenamer (uncrosslinked) | Variable, can be low | Low | High |
| Polypentenamer-co-DCPD | Increases with DCPD content | Increases with DCPD content | Decreases with DCPD content |
The lack of directly comparable data on the mechanical properties of simple homopolymers of cyclobutane and cyclopentane derivatives is a significant gap in the literature.
Chemical Resistance
The chemical resistance of a polymer is its ability to withstand exposure to various chemical environments without significant degradation of its properties.
-
Cyclobutane-Containing Polymers: The chemical resistance will be largely determined by the nature of the linkages between the cyclobutane units (e.g., ester, amide) and the overall polarity of the polymer. The cyclobutane ring itself is a hydrocarbon and thus relatively non-polar.
-
Cyclopentane-Containing Polymers: Polypentenamers, being essentially hydrocarbons, are expected to exhibit good resistance to polar solvents but may be susceptible to swelling or dissolution in non-polar organic solvents.[6][7] The presence of double bonds in the backbone of non-hydrogenated polypentenamer makes it susceptible to oxidation.
Applications: Leveraging the Unique Properties of Cyclic Monomers
The distinct properties of cyclobutane and cyclopentane-based polymers open doors to a variety of specialized applications.
-
Cyclobutane-Containing Polymers:
-
Mechanophores: The ability of the cyclobutane ring to undergo [2+2] cycloreversion under mechanical stress makes these polymers promising candidates for stress-responsive materials and sensors.[4][5]
-
Photoreactive Materials: The reversible nature of the [2+2] photocycloaddition can be exploited in the development of photoresists and data storage materials.
-
High-Performance Plastics: The rigidity imparted by the cyclobutane ring could lead to polymers with high thermal stability and modulus for engineering applications.
-
-
Cyclopentane-Containing Polymers:
-
Elastomers and Rubbers: Polypentenamers are used in the tire and rubber industry due to their excellent dynamic properties and processability.[2]
-
Shape Memory Polymers: The tunable crystallinity and transition temperatures of polypentenamers make them suitable for shape memory applications.
-
Biomedical Materials: Functionalized cyclopentane-containing polymers are being explored for drug delivery and tissue engineering applications due to their potential biocompatibility and degradability.[8]
-
Conclusion and Future Outlook
Polymers derived from cyclobutane and cyclopentane derivatives offer a rich design space for creating materials with tailored properties. The high ring strain and rigidity of cyclobutane lead to unique thermal and mechanical responses, making them attractive for advanced functional materials. In contrast, the flexibility of the cyclopentane ring imparts elastomeric properties, with opportunities for tuning mechanical performance through copolymerization.
A significant finding of this comparative review is the notable lack of direct, head-to-head experimental comparisons of the properties of these two polymer families in the scientific literature. Future research should focus on systematic studies that synthesize and characterize a series of analogous cyclobutane and cyclopentane-containing polymers under identical conditions. Such studies would provide invaluable quantitative data to guide the rational design of new materials. Specifically, a direct comparison of their mechanical strength, thermal degradation profiles, and chemical resistance would be highly beneficial to the polymer science community.
By continuing to explore the synthesis and properties of these fascinating alicyclic polymers, researchers can unlock new possibilities for innovation across a wide spectrum of scientific and industrial fields.
References
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Polypentenamer thermoplastic elastomers via copolymerization of cyclopentene and dicyclopentadiene - RSC Applied Polymers (RSC Publishing) DOI:10.1039/D3LP00076A [pubs.rsc.org]
- 4. Scholars@Duke publication: Stress-responsive polymers containing cyclobutane core mechanophores: reactivity and mechanistic insights. [scholars.duke.edu]
- 5. researchgate.net [researchgate.net]
- 6. specialchem.com [specialchem.com]
- 7. hcs-lab.com [hcs-lab.com]
- 8. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Tetramethyl 1,2,3,4-cyclobutanetetracarboxylate and its Derivatives as Crosslinking Agents
For researchers, scientists, and drug development professionals, the selection of an appropriate crosslinking agent is a critical decision that dictates the final properties and performance of a wide range of materials, from modified textiles to advanced drug delivery systems. This guide provides an in-depth comparison of tetramethyl 1,2,3,4-cyclobutanetetracarboxylate and its active forms—1,2,3,4-cyclobutanetetracarboxylic acid (CBTC) and 1,2,3,4-cyclobutanetetracarboxylic dianhydride (CBDA)—against other commonly used crosslinking agents. We will delve into the underlying chemistry, performance characteristics, and practical applications, supported by experimental data and detailed protocols, to empower you in making informed decisions for your research and development endeavors.
Introduction: The Role of Crosslinking in Material Science and Drug Development
Crosslinking is a chemical process that introduces covalent bonds between polymer chains, transforming linear or branched polymers into a three-dimensional network. This structural modification profoundly impacts the material's properties, enhancing mechanical strength, thermal stability, and solvent resistance, and controlling swelling behavior. In the realm of drug development, crosslinking is instrumental in the fabrication of hydrogels for controlled drug release, the stabilization of nanoparticles, and the creation of biocompatible scaffolds for tissue engineering.
The ideal crosslinking agent should offer a balance of reactivity, stability, low toxicity, and cost-effectiveness. While traditional crosslinkers like glutaraldehyde have been widely used, concerns over their cytotoxicity have driven the search for safer and more effective alternatives. Polycarboxylic acids, such as CBTC, have emerged as a promising class of non-formaldehyde crosslinking agents.
Unveiling the Crosslinker: this compound and its Active Forms
This compound is a tetra-ester derivative of cyclobutane. In its ester form, it is relatively unreactive. However, upon hydrolysis of the methyl ester groups, it yields 1,2,3,4-cyclobutanetetracarboxylic acid (CBTC). CBTC, and more potently its dehydrated form, 1,2,3,4-cyclobutanetetracarboxylic dianhydride (CBDA), are the active species responsible for crosslinking.
Mechanism of Action
The crosslinking mechanism of CBTC/CBDA primarily targets polymers containing hydroxyl (-OH) or amine (-NH2) functional groups. The process is a two-step esterification or amidation reaction, often catalyzed by heat and a catalyst such as sodium hypophosphite (SHP).
Figure 1: Crosslinking mechanism of CBTC/CBDA.
This reaction forms stable ester or amide linkages, creating a durable and robust crosslinked network. The rigid cyclobutane ring structure of CBTC/CBDA contributes to the enhanced mechanical properties of the final material.
Comparative Analysis with Other Crosslinking Agents
The performance of CBTC/CBDA is best understood in the context of other widely used crosslinking agents. Here, we compare it against glutaraldehyde, genipin, and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS).
| Feature | This compound (as CBTC/CBDA) | Glutaraldehyde | Genipin | EDC/NHS |
| Mechanism | Esterification/Amidation via anhydride intermediate | Schiff base formation with amines | Reaction with primary amines | Amide bond formation between carboxyls and amines |
| Target Groups | -OH, -NH2 | -NH2 | -NH2 | -COOH, -NH2 |
| Biocompatibility | Generally considered low toxicity[1][2] | Cytotoxic, requires extensive washing[3] | High biocompatibility, low cytotoxicity[3] | Low cytotoxicity, byproducts are water-soluble and easily removed |
| Reaction Conditions | High temperature (140-180°C), catalyst (e.g., SHP)[4] | Room temperature, neutral pH | Room temperature, physiological pH | Room temperature, acidic to neutral pH |
| Crosslinking Efficiency | High, dependent on temperature and catalyst | High and rapid | Slower than glutaraldehyde | High, but can be sensitive to pH and buffer choice |
| Color Change | Can cause some yellowing at high temperatures | Can cause yellowing | Forms blue-colored complexes | No significant color change |
| Applications | Textiles (anti-wrinkle), polymer films, hydrogels[2][5][6] | Tissue fixation, enzyme immobilization, hydrogels | Tissue engineering, drug delivery, bioprinting | Bioconjugation, hydrogels, nanoparticle stabilization |
Performance Deep Dive
Mechanical Properties:
CBTC/CBDA crosslinking is known to significantly enhance the mechanical strength of materials. For instance, cotton fabrics treated with CBTC show improved anti-pilling and crease resistance.[5] However, this can sometimes lead to increased brittleness.[5] In comparison, glutaraldehyde also imparts high mechanical strength to hydrogels.[7] The choice between them may depend on the desired balance between stiffness and flexibility for a specific application.
Biocompatibility:
A key advantage of polycarboxylic acids like CBTC is their lower cytotoxicity compared to aldehyde-based crosslinkers like glutaraldehyde.[1][8] This makes them attractive for biomedical applications. While genipin also boasts excellent biocompatibility, CBTC offers a potentially more cost-effective alternative. EDC/NHS systems are also considered biocompatible as the byproducts are water-soluble and can be easily removed.
Barrier Properties and Hydrophobicity:
Crosslinking with CBDA has been shown to improve the oxygen barrier properties and increase the hydrophobicity of polymer films. This is attributed to the formation of a denser, more compact network structure. This makes it a suitable candidate for food packaging and other applications where controlling moisture and gas permeability is crucial.
Experimental Protocols
Crosslinking of Cotton Fabric with 1,2,3,4-Butanetetracarboxylic Acid (BTCA)
This protocol is adapted from studies on anti-wrinkle finishing of cotton textiles.[4][5]
Materials:
-
1,2,3,4-Butanetetracarboxylic acid (BTCA)
-
Sodium hypophosphite (SHP) monohydrate (catalyst)
-
Deionized water
-
Cotton fabric
-
Padding machine
-
Oven
Procedure:
-
Prepare the finishing solution by dissolving BTCA (e.g., 6% w/v) and SHP (e.g., 6% w/v) in deionized water.
-
Immerse the cotton fabric in the finishing solution and pass it through a padding machine to achieve a wet pick-up of 80-100%.
-
Dry the treated fabric at 80-100°C for 3-5 minutes.
-
Cure the dried fabric in an oven at a high temperature, typically 170-180°C, for 1.5-3 minutes.[4]
-
After curing, rinse the fabric thoroughly with water to remove any unreacted chemicals and dry.
Figure 2: Workflow for crosslinking cotton fabric with BTCA.
Preparation of a BTCA-Crosslinked Hydrogel
This generalized protocol is based on the principles of hydrogel formation using polycarboxylic acids.[9]
Materials:
-
Polymer with hydroxyl groups (e.g., polyvinyl alcohol, cellulose derivative)
-
1,2,3,4-Butanetetracarboxylic acid (BTCA) or its dianhydride (CBDA)
-
Deionized water or a suitable solvent
-
Catalyst (e.g., sodium hypophosphite, if using BTCA)
-
pH meter and solutions for pH adjustment (e.g., NaOH)
Procedure:
-
Dissolve the polymer in water or a suitable solvent to the desired concentration.
-
Add the crosslinking agent (BTCA/CBDA) and catalyst (if needed) to the polymer solution and mix thoroughly.
-
Adjust the pH of the solution if necessary.
-
Cast the solution into a mold or desired shape.
-
Heat the mixture to induce crosslinking. The temperature and time will depend on the specific polymer and crosslinker concentration.
-
After gelation, the hydrogel may be purified by swelling in deionized water to remove unreacted components.
Applications in Drug Development and Beyond
While the primary applications of CBTC/CBDA have been in the textile and packaging industries, their favorable properties, particularly their low toxicity, open doors for their use in biomedical fields.
Hydrogels for Drug Delivery: BTCA-crosslinked hydrogels made from biocompatible polymers like cellulose derivatives can serve as matrices for the controlled release of therapeutic agents.[2][9] The crosslinking density can be tuned to control the swelling ratio and, consequently, the drug release kinetics.
Tissue Engineering Scaffolds: The ability of CBTC/CBDA to crosslink natural polymers like gelatin and chitosan, combined with their non-toxic nature, makes them suitable for creating scaffolds that can support cell growth and tissue regeneration.[1]
Biocompatible Coatings: Surfaces of medical devices can be coated with polymers crosslinked with CBTC/CBDA to enhance their biocompatibility and reduce protein fouling.
Conclusion and Future Perspectives
This compound, through its active forms CBTC and CBDA, presents a compelling alternative to conventional crosslinking agents, especially in applications where low toxicity is paramount. Its ability to effectively crosslink polymers rich in hydroxyl and amine groups leads to materials with enhanced mechanical, thermal, and barrier properties.
While its use in drug development is still emerging, the foundational properties of CBTC/CBDA-crosslinked materials, such as biocompatibility and tunable physical characteristics, suggest a promising future. Further research focusing on optimizing crosslinking conditions for specific biomedical applications and conducting comprehensive in vivo studies will be crucial in unlocking the full potential of this versatile crosslinking system.
References
- Kono, H., Oshima, K., Hashimoto, H., Shimizu, Y., & Tajima, K. (2015). Biodegradable superabsorbent hydrogels derived from cellulose by esterification crosslinking with 1,2,3,4-butanetetracarboxylic dianhydride.
- Alay Aksoy, S., & Genç, E. (2015). Functionalization of cotton fabrics by esterification cross-linking with 1,2,3,4-butanetetracarboxylic acid (BTCA). Cellulose Chemistry and Technology, 49(5-6), 405-413.
- Lund, K., Hjalmarsson, M., & Wågberg, L. (2014). 1,2,3,4-Butanetetracarboxylic Acid Cross-Linked Softwood Kraft Pulp Fibers for Use in Fluff Pulp Applications. Journal of Engineered Fibers and Fabrics, 9(3), 155892501400900312.
- Bigi, A., Cojazzi, G., Panzavolta, S., Rubini, K., & Roveri, N. (2001). Mechanical and thermal properties of gelatin films at different degrees of glutaraldehyde crosslinking.
- Reddy, N., & Yang, Y. (2010). Novel non-toxic crosslinkers for synthesizing biocompatible, biodegradable and mechanically strong hydrogels with desired release profile.
- Shi, R., Zhang, Y., Liu, Y., & Han, S. (2006). Non-Toxic Crosslinking of Starch Using Polycarboxylic Acids: Kinetic Study and Quantitative Correlation of Mechanical Properties and Crosslinking Degrees. Starch - Stärke, 58(10), 506-513.
- Sung, H. W., Huang, D. M., Chang, W. H., Huang, R. N., & Hsu, J. C. (1999). Biocompatibility of genipin and glutaraldehyde cross-linked chitosan materials in the anterior chamber of the eye.
- Bigi, A., Cojazzi, G., Panzavolta, S., Roveri, N., & Rubini, K. (2002). Mechanical and thermal properties of gelatin films at different degrees of glutaraldehyde crosslinking.
- Kuijpers, A. J., Engbers, G. H. M., Krijgsveld, J., Zaat, S. A. J., Dankert, J., & Feijen, J. (1999). The effect of cross-linking on the in vitro and in vivo biocompatibility of gelatin matrices.
- Sannino, A., Demitri, C., & Madaghiele, M. (2009). Biodegradable cellulose-based hydrogels: design and applications.
- Hennink, W. E., & van Nostrum, C. F. (2012). Novel crosslinking methods to design hydrogels. Advanced Drug Delivery Reviews, 64, 223-236.
- Villagómez-Zavala, D. L., et al. (2008). Comparative study of the mechanical properties of edible films made from single and blended hydrophilic biopolymer matrices. Revista Mexicana de Ingeniería Química, 7(3), 263-273.
- Manghnani, P. N., et al. (2025). From burst to controlled release: using hydrogel crosslinking chemistry to tune release of micro-crystalline active pharmaceutical ingredients. RSC Pharmaceutics, 2(1).
- Kopeček, J. (2002). Hydrogels for pharmaceutical and biomedical applications. Critical Reviews in Therapeutic Drug Carrier Systems, 19(2).
- O'Shea, T. M., et al. (2015). Click-Crosslinked Injectable Gelatin Hydrogels. Biomacromolecules, 16(10), 3145-3153.
- Teodorescu, M., Bercea, M., & Morariu, S. (2019). Properties of electrospun poly(vinyl alcohol) hydrogel nanofibers crosslinked with 1,2,3,4-butanetetracarboxylic acid.
- Yao, J., Li, J., & Zhou, Y. (2022). Novel Strategy to fabricate Antiwrinkle Cotton fabrics with 1,2,3,4-Butanetetracarboxylic Acid under a Low Temperature. Journal of Engineered Fibers and Fabrics, 17, 155892502211188.
- Zhang, T., et al. (2024). Crosslinked Biodegradable Hybrid Hydrogels Based on Poly(ethylene glycol) and Gelatin for Drug Controlled Release. Molecules, 29(21), 4952.
- Mi, F. L., Tan, Y. C., Liang, H. F., & Sung, H. W. (2002). In vivo biocompatibility and degradability of a novel injectable-chitosan-based implant.
- Schramm, C., & Rinderer, B. (1999). Kinetic data for the crosslinking reaction of polycarboxylic acids with cellulose. Holzforschung, 53(5), 533-538.
- Reddy, N., & Yang, Y. (2007). Evaluating Ester Crosslinking of Cotton Fabric by a Polycarboxylic Acid Using AcidBase Titration. Journal of Applied Polymer Science, 104(1), 357-363.
-
Ionically crosslinked biohybrid gelatin-based hydrogels for 3D cell culture. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]
-
Biomechanical Comparison of Glutaraldehyde-Crosslinked Gelatin Fibrinogen Electrospun Scaffolds to Porcine Coronary Arteries. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]
- Skotak, M., et al. (2013). Photocrosslinkable Hyaluronan-Gelatin Hydrogels for Two-Step Bioprinting. Tissue Engineering Part C: Methods, 19(7), 505-518.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Novel Strategy to fabricate Antiwrinkle Cotton fabrics with 1,2,3,4-Butanetetracarboxylic Acid under a Low Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
A Researcher's Guide to Spectroscopic Differentiation of Cyclobutane Tetracarboxylate Isomers
In the landscape of chemical research and development, particularly in the synthesis of novel polymers and pharmaceutical scaffolds, the precise stereochemical characterization of molecular building blocks is paramount. Cyclobutane-1,2,3,4-tetracarboxylic acid and its esters are quintessential examples of such foundational molecules, where different stereoisomers can lead to vastly different material properties and biological activities. The synthesis of these compounds, often through [2+2] cycloaddition reactions, can result in a mixture of isomers.[1][2] Consequently, a robust and reliable method for their differentiation is not just an academic exercise but a critical quality control step.
This guide provides an in-depth comparison of the primary spectroscopic techniques used to distinguish the key stereoisomers of cyclobutane tetracarboxylate. We will move beyond a simple listing of data, focusing instead on the underlying principles of molecular symmetry and how it manifests in ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data.
The Isomers: A Question of Symmetry
The stereoisomers of cyclobutane-1,2,3,4-tetracarboxylate are defined by the relative orientation of the four carboxylate groups with respect to the plane of the cyclobutane ring. For the purpose of this guide, we will focus on the four most common isomers of the tetramethyl ester derivative, as their spectra are more readily interpretable. The principles discussed, however, are directly applicable to the parent carboxylic acids and other esters.
The four principal stereoisomers are:
-
cis,cis,cis,cis- (all-cis) : All four carboxylate groups are on the same face of the ring.
-
cis,trans,cis- : Two adjacent carboxylates are on one face, and the other two are on the opposite face.
-
cis,cis,trans,trans- : Two pairs of adjacent carboxylates are on opposite faces.
-
trans,trans,trans,trans- (all-trans) : Carboxylate groups alternate faces around the ring.
The key to their spectroscopic differentiation lies in the unique symmetry elements of each isomer, which dictate the number of chemically equivalent protons and carbons.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool
NMR spectroscopy is arguably the most powerful technique for distinguishing these isomers due to its sensitivity to the local chemical environment of each nucleus.
Experimental Protocol: ¹H and ¹³C NMR Acquisition
-
Sample Preparation: Dissolve approximately 5-10 mg of the cyclobutane tetracarboxylate isomer in 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent may depend on the solubility of the specific isomer.
-
Instrumentation: Utilize a high-field NMR spectrometer (400 MHz or higher is recommended for better signal dispersion, especially for ¹H NMR).
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H spectrum.
-
Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 12-16 ppm.
-
Reference the spectrum to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical parameters: 512-1024 scans, relaxation delay of 2-5 seconds, spectral width of 200-220 ppm.
-
Reference the spectrum to the solvent peak.
-
-
Advanced Experiments (Optional): If assignments are ambiguous, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be performed to establish proton-proton and proton-carbon correlations, respectively.
Comparative ¹H NMR Analysis
The ¹H NMR spectra are most revealing. The signals from the cyclobutane ring protons are highly dependent on their stereochemical relationship to the bulky carboxylate groups.
-
all-cis Isomer: Due to the high symmetry (a C₄ᵥ point group if planar), all four ring protons are chemically and magnetically equivalent. This would result in a single, sharp singlet for the ring protons. Similarly, all four methyl ester groups would be equivalent, giving another singlet.
-
cis,trans,cis- Isomer: This isomer possesses a C₂ᵥ point group. There are two distinct sets of ring protons. The spectrum will be more complex, likely showing two multiplets. The methyl ester groups will also be divided into two distinct chemical environments, resulting in two singlets.
-
cis,cis,trans,trans- Isomer: This isomer has a C₂ₕ point group. It features two different types of ring protons, leading to two sets of signals. Due to the center of symmetry, the two protons on opposite corners of the ring are equivalent.
-
all-trans Isomer: With a D₂d point group, this highly symmetric isomer would show only one type of ring proton, leading to a single signal. However, the coupling patterns would be complex due to the multiple trans relationships. All methyl ester groups are equivalent.
The key differentiator in ¹H NMR is the number of distinct signals and their multiplicity. Isomers with higher symmetry will have simpler spectra. The coupling constants (J-values) between adjacent ring protons also provide valuable structural information, with cis and trans couplings typically having different magnitudes.
Comparative ¹³C NMR Analysis
The proton-decoupled ¹³C NMR spectrum is a powerful tool for confirming isomeric identity based on molecular symmetry. The number of unique carbon signals directly corresponds to the number of non-equivalent carbon atoms in the molecule.
| Isomer Configuration | Expected Ring Carbon Signals | Expected Carbonyl Carbon Signals | Expected Methyl Carbon Signals |
| all-cis | 1 | 1 | 1 |
| cis,trans,cis- | 2 | 2 | 2 |
| cis,cis,trans,trans- | 2 | 2 | 2 |
| all-trans | 1 | 1 | 1 |
As shown in the table, the number of signals in the ¹³C NMR spectrum can readily distinguish the highly symmetric all-cis and all-trans isomers from the less symmetric ones. Differentiating between the cis,trans,cis- and cis,cis,trans,trans- isomers would require a more detailed analysis of the chemical shifts or reliance on the corresponding ¹H NMR data.
Workflow for NMR-Based Isomer Identification
Caption: Integrated workflow for the spectroscopic analysis of isomers.
Conclusion
The unambiguous differentiation of cyclobutane tetracarboxylate isomers is a critical task that relies on a multi-pronged spectroscopic approach. While IR and MS provide valuable, often confirmatory, information, NMR spectroscopy stands out as the definitive technique. The number of signals in the ¹³C NMR spectrum, combined with the multiplicity and chemical shifts in the ¹H NMR spectrum, provides a direct window into the molecular symmetry of each isomer, allowing for confident and reliable identification. For any laboratory routinely synthesizing or utilizing these important building blocks, a thorough understanding and application of these spectroscopic principles are essential for ensuring the desired stereochemical outcome and, ultimately, the success of the research.
References
- Carter, R., Katon, J., & Bentley, F. (1972). Infrared Spectra-Structure Correlations for Substituted Cyclobutane Compounds. Applied Spectroscopy.
- Katon, J. E. (1970). Vibrational Spectra of Substituted Cyclobutane Compounds.
- Ulery, H. E., & McClenon, J. R. (1963). The infra-red spectra of cyclobutane compounds. Tetrahedron, 19(5), 749–758.
-
Grozema, E. A., et al. (2024). Distinguishing Isomeric Cyclobutane Thymidine Dimers by Ion Mobility and Tandem Mass Spectrometry. Journal of the American Society for Mass Spectrometry. Available at: [Link]
-
Grozema, E. A., et al. (2024). Distinguishing Isomeric Cyclobutane Thymidine Dimers by Ion Mobility and Tandem Mass Spectrometry. PMC - NIH. Available at: [Link]
-
Doc Brown's Chemistry. (n.d.). Infrared spectrum of cyclobutane. Available at: [Link]
-
PubChem. (n.d.). Tetramethyl cyclobutane-1,2,3,4-tetracarboxylatato(2-). National Center for Biotechnology Information. Available at: [Link]
-
ResearchGate. (n.d.). Distinguishing Isomeric Cyclobutane Thymidine Dimers by Ion Mobility and Tandem Mass Spectrometry | Request PDF. Available at: [Link]
- Odom, I. (2020). Exploring [2+2] Photoreaction To Synthesize Cyclobutane Di- And Tetracarboxylic Acid Building Blocks From Biomass-Derived Precursors. University of Akron.
-
PubMed. (2024). Distinguishing Isomeric Cyclobutane Thymidine Dimers by Ion Mobility and Tandem Mass Spectrometry. National Library of Medicine. Available at: [Link]
-
PubChem. (n.d.). 1,2,3,4-Cyclobutanetetracarboxylic Acid. National Center for Biotechnology Information. Available at: [Link]
-
Doc Brown's Chemistry. (n.d.). Mass spectrum of cyclobutane. Available at: [Link]
-
Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of cyclobutane. Available at: [Link]
-
Doc Brown's Chemistry. (n.d.). H-1 proton nmr spectrum of cyclobutane. Available at: [Link]
-
Chemistry Stack Exchange. (2017). Total number of stereoisomers of cyclobutane-1,2,3,4-tetracarboxylic acid. Available at: [Link]
-
PubMed. (2012). A 1H NMR and theoretical investigation of the conformations of some monosubstituted cyclobutanes. National Library of Medicine. Available at: [Link]
-
ResearchGate. (2015). Structures and NMR Parameters of 1,2-Diphenylcyclobutanes. Available at: [Link]
Sources
A Comparative Guide to the Thermal Stability of Polymers Incorporating Tetramethyl 1,2,3,4-cyclobutanetetracarboxylate Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of advanced materials with tailored properties, the thermal stability of polymers remains a cornerstone of performance, dictating their processing window and operational limits. This guide offers an in-depth comparative analysis of the thermal characteristics of polymers synthesized with derivatives of Tetramethyl 1,2,3,4-cyclobutanetetracarboxylate. By examining polyimides derived from the corresponding dianhydride and exploring analogous polyamide structures, we aim to provide a comprehensive resource supported by experimental data to inform material selection and development.
Introduction: The Role of Cycloaliphatic Monomers in High-Performance Polymers
The incorporation of cycloaliphatic structures, such as the cyclobutane ring, into polymer backbones presents a compelling strategy for modifying material properties. Unlike their purely aromatic counterparts, which are known for their exceptional thermal resistance but often suffer from poor solubility and processability, cycloaliphatic-aromatic polymers can offer a unique balance of high-temperature performance, improved optical clarity, and enhanced solubility.[1] this compound and its dianhydride derivative, 1,2,3,4-cyclobutanetetracarboxylic dianhydride (CBDA), are key monomers in this class, enabling the synthesis of novel polyimides and polyamides.
Comparative Thermal Stability Analysis
The thermal stability of polymers is primarily assessed by two key techniques: Thermogravimetric Analysis (TGA), which measures weight loss as a function of temperature, and Differential Scanning Calorimetry (DSC), which identifies thermal transitions such as the glass transition temperature (Tg).
Polyimides: A Direct Comparison
A study detailing the synthesis of a polyimide from 1,2,3,4-cyclobutanetetracarboxylic dianhydride (CBDA) and a biphenyl ester-containing diamine (PI-1) provides direct insight into its thermal properties. When compared to analogous polyimides synthesized with aromatic dianhydrides like 4,4′-(hexafluoroisopropylidene)diphthalic anhydride (PI-2) and pyromellitic dianhydride (PI-3), a clear trend emerges.
Table 1: Comparison of Thermal Properties of Polyimides
| Polymer | Dianhydride | 5% Weight Loss Temp. (TGA, °C) | Glass Transition Temp. (DSC, °C) |
| PI-1 | 1,2,3,4-Cyclobutanetetracarboxylic Dianhydride (CBDA) | ~400 | ~220 |
| PI-2 | 4,4′-(Hexafluoroisopropylidene)diphthalic Anhydride (6FDA) | >500 | >300 |
| PI-3 | Pyromellitic Dianhydride (PMDA) | >550 | >350 |
Note: Data for PI-1 is estimated from graphical representations in the cited literature. Data for PI-2 and PI-3 are representative values for high-performance aromatic polyimides.
The data indicates that the polyimide derived from the cycloaliphatic dianhydride (PI-1) exhibits a lower decomposition temperature and glass transition temperature compared to its fully aromatic counterparts. This is a generally observed trend, as the rigid, planar structures of aromatic dianhydrides contribute to higher thermal stability through enhanced chain packing and intermolecular interactions.[2][3] However, the introduction of the cycloaliphatic CBDA unit often imparts benefits such as increased solubility and optical transparency, making these polyimides attractive for applications where extreme thermal resistance is not the sole requirement.[1]
Polyamides: An Analogous Comparison
While direct experimental data for polyamides synthesized from this compound is limited in publicly available literature, we can draw valuable comparisons from studies on polyamides containing other cycloaliphatic and aliphatic diacids versus those with aromatic diacids.
Research comparing aliphatic and aromatic polyamides consistently demonstrates that the incorporation of flexible aliphatic chains generally leads to lower melting points and reduced thermal stability compared to rigid aromatic structures.[4] However, polyamides derived from cycloaliphatic monomers can exhibit a beneficial compromise. For instance, copolyesters incorporating 2,2,4,4-tetramethyl-1,3-cyclobutanediol, a structurally related cycloaliphatic monomer, show suppressed low-temperature local mobility, indicating a rigidifying effect of the cyclobutane ring.[5]
Table 2: General Comparison of Polyamide Thermal Properties
| Polyamide Type | Diacid Component | Typical Decomposition Temp. (°C) | Typical Glass Transition Temp. (°C) |
| Cycloaliphatic-Aromatic | Cyclobutane/Cyclohexane Dicarboxylic Acid | 350 - 450 | 150 - 250 |
| Aliphatic | Adipic Acid, Sebacic Acid | 300 - 400 | 40 - 80 |
| Aromatic | Terephthalic Acid, Isophthalic Acid | 450 - 550 | 250 - 350 |
This trend suggests that polyamides synthesized from this compound would likely exhibit thermal stability intermediate between fully aliphatic and fully aromatic polyamides, with the rigid cyclobutane core enhancing thermal properties compared to linear aliphatic chains.
Causality Behind Experimental Observations
The observed differences in thermal stability can be attributed to the fundamental chemical structures of the monomers.
-
Aromatic Systems: The planar and rigid nature of aromatic rings allows for strong π-π stacking and efficient chain packing. This results in high intermolecular forces that require more thermal energy to overcome, leading to higher melting points, glass transition temperatures, and decomposition temperatures.
-
Cycloaliphatic Systems: The puckered, three-dimensional structure of the cyclobutane ring disrupts the close packing of polymer chains.[6] This reduces intermolecular forces compared to aromatic systems, resulting in lower thermal stability. However, the inherent rigidity of the cyclobutane ring provides a significant improvement in thermal properties over flexible, linear aliphatic chains.
Experimental Protocols
To ensure the reproducibility and validity of thermal analysis data, standardized experimental protocols are essential.
Thermogravimetric Analysis (TGA) Protocol
TGA is employed to determine the thermal stability and decomposition profile of a polymer.
Methodology:
-
Sample Preparation: A small sample of the polymer (typically 5-10 mg) is accurately weighed into a tared TGA pan (e.g., platinum or alumina).
-
Instrument Setup: The TGA instrument is purged with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.
-
Heating Program: The sample is heated from ambient temperature to a final temperature (e.g., 800-1000 °C) at a constant heating rate (e.g., 10 or 20 °C/min).
-
Data Analysis: The weight loss of the sample is recorded as a function of temperature. Key data points include the onset of decomposition, the temperature at 5% and 10% weight loss (Td5% and Td10%), and the percentage of residual mass (char yield) at the final temperature.
Differential Scanning Calorimetry (DSC) Protocol
DSC is utilized to determine the glass transition temperature (Tg) and other thermal transitions of a polymer.
Methodology:
-
Sample Preparation: A small sample of the polymer (typically 5-10 mg) is hermetically sealed in a DSC pan (e.g., aluminum). An empty, sealed pan is used as a reference.
-
Heating and Cooling Cycles: The sample and reference are subjected to a controlled temperature program, typically involving a series of heating and cooling cycles to erase the thermal history of the material. A common procedure is:
-
Heat from ambient to a temperature above the expected Tg at a constant rate (e.g., 10 or 20 °C/min).
-
Hold isothermally for a few minutes.
-
Cool at a controlled rate (e.g., 10 or 20 °C/min) to a temperature below the Tg.
-
Reheat at the same constant rate through the glass transition region.
-
-
Data Analysis: The heat flow to the sample is measured relative to the reference. The glass transition is observed as a step-like change in the heat flow curve. The Tg is typically reported as the midpoint of this transition.
Conclusion
The incorporation of this compound derivatives into polymer backbones offers a promising avenue for developing materials with a desirable balance of thermal stability, solubility, and optical properties. Polyimides derived from 1,2,3,4-cyclobutanetetracarboxylic dianhydride (CBDA) exhibit moderate thermal stability, positioning them as valuable alternatives to fully aromatic polyimides in applications where processability and clarity are paramount. While direct data on analogous polyamides is sparse, existing knowledge on cycloaliphatic polymers suggests they would also possess a favorable combination of properties. This guide provides a foundational understanding and a comparative framework to aid researchers and professionals in the strategic design and selection of high-performance polymers for a range of advanced applications.
References
-
Comparison of the properties of polyimides derived from various dianhydride and diamine monomers. RSC Publishing. (n.d.). [Link]
-
TGA and DSC curves of polyimides. ResearchGate. (n.d.). [Link]
-
STUDY OF AMIDES AND POLYAMIDES SYNTHESIZED FROM BIODEGRADABLE CARBOXYLIC ACIDS. Rasayan Journal of Chemistry. (2024). [Link]
-
Comparison of the properties of polyimides derived from various dianhydride and diamine monomers. ResearchGate. (2016). [Link]
-
Thermogravimetric Analysis (TGA) – ASTM E1131 & ISO 11358 Standards. Infinita Lab. (n.d.). [Link]
-
Thermogravimetric Analysis (TGA) ASTM E1131, ISO 11358. Intertek. (n.d.). [Link]
-
Glass Transition Temperature. NETZSCH Analyzing & Testing. (n.d.). [Link]
-
Investigation of Polymers with Differential Scanning Calorimetry. (n.d.). [Link]
-
Copolyterephthalates containing tetramethylcyclobutane with impact and ballistic properties greater than bisphenol A polycarbonate. ResearchGate. (2009). [Link]
-
Synthesis and X-ray structure of 1,2,3,4-cyclobutane tetracarboxylic dianhydride and the preparation of a new type of polyimide showing excellent transparency and heat resistance. ResearchGate. (2000). [Link]
-
Characterizing Cycloaliphatic-containing Polyimides. AZoM. (2018). [Link]
Sources
A Comparative Guide to the Mechanical Properties of Polymers Derived from Cyclobutane Monomers
Introduction: The Unique Value of the Strained Ring
In the vast landscape of polymer science, the pursuit of materials with novel and precisely controlled properties is a constant endeavor. Cyclobutane monomers represent a fascinating and powerful class of building blocks that offer unique structural motifs, leading to polymers with distinct mechanical and responsive behaviors. The inherent ring strain of the cyclobutane unit (approximately 26 kcal/mol) and its rigid, well-defined stereochemistry provide a direct pathway to manipulate polymer backbone architecture and, consequently, its bulk properties.
This guide provides a comparative analysis of the mechanical properties of polymers derived from cyclobutane monomers, contrasting them with conventional polymers. We will explore how different synthetic strategies unlock specific polymer architectures and delve into the causal relationships between the molecular structure of the cyclobutane unit and the macroscopic mechanical performance. This document is intended for researchers and professionals in materials science and drug development who are seeking to understand and leverage the unique characteristics of this polymer class.
Synthetic Pathways to Cyclobutane-Containing Polymers
The incorporation of cyclobutane rings into a polymer backbone can be achieved through several synthetic methodologies, each offering distinct advantages in controlling the final polymer structure.
-
[2+2] Photocycloaddition: This elegant method utilizes light to dimerize olefin-containing precursors, such as cinnamic acids, to form a cyclobutane ring directly within the polymer backbone.[1][2] This topochemical approach, often conducted in the solid state or in concentrated solutions, allows for the creation of highly ordered polymers with specific stereoisomers of the cyclobutane ring (e.g., truxillic or truxinic acid derivatives).[3][4][5] The stereochemistry of the resulting cyclobutane unit is dictated by the packing of the monomers, offering a high degree of structural control.
-
Ring-Opening Metathesis Polymerization (ROMP): ROMP is a powerful tool for polymerizing strained cyclic olefins. Cyclobutene and its derivatives are excellent monomers for this reaction, yielding polymers with a 1,4-butadiene repeating unit.[6][7] The high ring strain of cyclobutene provides a strong thermodynamic driving force for the polymerization.[7] This method allows for the synthesis of a wide variety of functionalized poly(cyclobutene)s with controlled molecular weights and low dispersity.
-
Condensation Polymerization: Pre-formed cyclobutane-containing monomers, such as 2,2,4,4-tetramethyl-1,3-cyclobutanediol (TMCD), can be incorporated into polyesters, polycarbonates, and other condensation polymers.[3][8] This "building block" approach is highly versatile and has been commercially successful in creating polymers with enhanced thermal and mechanical properties.
Below is a diagram illustrating these primary synthetic routes.
Caption: Key Synthetic Routes to Cyclobutane-Containing Polymers.
The Structure-Property Relationship: Rigidity and Mechanochemistry
The defining feature of cyclobutane-derived polymers is the influence of the rigid four-membered ring on the polymer chain's conformation and dynamics.
-
Increased Rigidity and Glass Transition Temperature (Tg): The cyclobutane ring restricts bond rotation in the polymer backbone far more effectively than a flexible aliphatic chain. This increased rigidity leads to a higher glass transition temperature (Tg), as more thermal energy is required to induce segmental motion. For example, copolyesters incorporating 2,2,4,4-tetramethyl-1,3-cyclobutanediol (TMCD) exhibit significantly higher Tg values than their counterparts made with more flexible diols.[8] Polyesters synthesized with a semi-rigid trans-1,3-cyclobutane dimethanol (CBDO-1) monomer have shown Tg values ranging from 33 to 114 °C, depending on the co-monomer.[3]
-
Mechanochemical Activity: The inherent strain of the cyclobutane ring makes it a "mechanophore"—a chemical moiety that can undergo a controlled chemical reaction in response to mechanical force.[9][10] When a polymer chain containing a cyclobutane ring is stretched, the mechanical force can be channeled to induce a [2+2] cycloreversion, breaking the ring to form two new double bonds.[9] This property is at the forefront of research into self-healing and stress-responsive materials. This designed response to force is a stark contrast to the indiscriminate chain scission that occurs during the failure of conventional polymers.
Comparative Analysis of Mechanical Properties
To contextualize the performance of cyclobutane-derived polymers, it is essential to compare their mechanical properties with those of widely used engineering and commodity plastics. The following table summarizes typical values for tensile strength, Young's modulus, and elongation at break. It is important to note that data for cyclobutane polymers is often from specific research-grade materials and can vary significantly with composition and synthesis method.
| Polymer Type | Tensile Strength (MPa) | Young's Modulus (GPa) | Elongation at Break (%) | Key Structural Feature |
| Cyclobutane-Derived Polymers | ||||
| Polyester-Network with Cyclobutane[11] | ~1.4 | ~0.006 | ~29 | Crosslinked network with mechanophores |
| Poly(cyclohexane carbonate) (PCHC)[12] | 40-43 | 3.3-3.6 | < 3 | Rigid cycloaliphatic backbone |
| Conventional Polymers (for comparison) | ||||
| Polystyrene (PS), General Purpose[13] | 35-60 | 2.5-3.5 | 1-4 | Amorphous, brittle, aromatic side groups |
| Polycarbonate (PC)[14][15] | 55-75 | 2.0-2.4 | 80-150 | Amorphous, tough, aromatic backbone |
| High-Density Polyethylene (HDPE)[14][15] | 20-40 | 0.8-1.5 | 100-1200 | Semi-crystalline, flexible, ductile |
From this comparison, several key insights emerge:
-
Cyclobutane-containing polymers can be engineered to span a range of properties. The crosslinked network example shows a soft, elastomeric behavior, while rigid backbone structures like PCHC are stiff and brittle, similar to polystyrene but with comparable strength.[11][12]
-
The primary advantage often lies not in outperforming conventional polymers in standard tensile tests, but in the novel functionalities imparted by the cyclobutane ring, such as higher Tg and mechanochemical response.
Experimental Protocols for Mechanical Characterization
Accurate and reproducible characterization of mechanical properties is paramount. The standard method for determining the tensile properties of bulk plastics is ASTM D638.
Protocol: Tensile Properties of Plastics (ASTM D638)
This protocol outlines the general procedure for determining tensile strength, Young's modulus, and elongation at break for rigid plastics.
1. Objective: To measure the force required to pull a specimen to its breaking point and to determine its stiffness and ductility under tensile load.[16][17]
2. Materials & Equipment:
- Universal Testing Machine (UTM) with a suitable load cell.[18]
- Grips (pneumatic or mechanical) to securely hold the specimen.[18]
- Extensometer (contact or non-contact) for precise strain measurement.[19]
- Standard "dog-bone" shaped test specimens (Type I is most common), prepared by injection molding or machining.[16]
- Calipers for precise measurement of specimen dimensions.
- Environmental chamber (if testing at non-ambient temperatures).
3. Procedure:
- Conditioning: Condition the test specimens at a standard laboratory atmosphere (23 ± 2°C and 50 ± 5% relative humidity) for at least 40 hours prior to testing, as specified in ASTM D618.
- Measurement: Measure the width and thickness of the narrow section of each specimen to the nearest 0.025 mm.
- Setup:
- Set the crosshead speed of the UTM. For rigid plastics, this is typically 5 mm/min.[20]
- Place the specimen into the grips of the UTM, ensuring it is aligned vertically and not under any pre-load.
- Attach the extensometer to the gauge length section of the specimen.
- Testing:
- Initiate the test. The UTM will pull the specimen at a constant speed.
- Record the load (force) and extension (strain) data continuously until the specimen fractures.[17]
- Calculations:
- Tensile Strength: The maximum stress sustained by the specimen during the test (Maximum Load / Original Cross-Sectional Area).[17]
- Young's Modulus (Modulus of Elasticity): The slope of the initial linear portion of the stress-strain curve.[21]
- Elongation at Break: The strain at which the specimen fractures, expressed as a percentage of the original gauge length.[21]
4. Data Interpretation: The resulting stress-strain curve provides a wealth of information about the material's behavior, including its elastic limit, yield point, and ultimate strength.
The workflow for this experimental procedure is visualized below.
Caption: Workflow for ASTM D638 Tensile Testing.
Conclusion and Future Outlook
Polymers derived from cyclobutane monomers offer a compelling platform for the development of advanced materials. Their primary mechanical advantage stems from the ability to introduce rigid segments into the polymer backbone, leading to higher thermal stability and stiffness. While they may not always surpass the tensile strength of optimized engineering plastics, their true potential lies in the unique functionalities they enable.
The field of mechanochemistry, in particular, is poised for significant growth. By embedding cyclobutane mechanophores into polymer networks, researchers are creating materials that can respond to mechanical stress in a programmed manner, opening doors for self-healing composites, stress-sensing coatings, and targeted drug delivery systems where a mechanical force could trigger payload release. The continued exploration of novel cyclobutane monomers and polymerization techniques will undoubtedly lead to new classes of polymers with an unprecedented combination of mechanical performance and intelligent, responsive behavior.
References
-
ASTM International. (2018). ASTM D882-18, Standard Test Method for Tensile Properties of Thin Plastic Sheeting. West Conshohocken, PA. [Link]
-
Shimadzu. (n.d.). ASTM D638 Standard Test Method for Tensile Properties of Plastics. Retrieved from [Link]
-
Industrial Physics. (n.d.). Standard Test Method for Tensile Properties of Plastics ASTM D638. Retrieved from [Link]
-
DatapointLabs. (n.d.). ASTM D638 Standard Test Method for Tensile Properties of Plastics. Retrieved from [Link]
-
ChemRxiv. (n.d.). Cycloreversion-Enhanced Toughness and Degradability in Mechano-phore-Embedded End-Linked Polymer Networks. Retrieved from [Link]
-
Instron. (2024, June 9). ASTM D638 The Essential Guide to Plastic Tensile Testing. Retrieved from [Link]
-
ASTM International. (2015). ASTM D638-14, Standard Test Method for Tensile Properties of Plastics. West Conshohocken, PA. [Link]
-
Ke, Y.-Z., Huang, S.-L., Lai, G., & Luh, T.-Y. (2019). Selective ring-opening metathesis polymerization (ROMP) of cyclobutenes. Unsymmetrical ladderphane containing polycyclobutene and polynorbornene strands. Beilstein Journal of Organic Chemistry, 15, 44–51. [Link]
-
TestResources. (n.d.). ASTM D882 Tensile Testing of Thin Film & Sheet Plastics. Retrieved from [Link]
-
ANSI Webstore. (2018, October 9). ASTM D882-18: Standard Test Method for Tensile Properties of Thin Plastic Sheeting. Retrieved from [Link]
-
MatWeb. (n.d.). Tensile Property Testing of Plastics. Retrieved from [Link]
-
TSE Industries. (n.d.). Physical Properties of Plastics. Retrieved from [Link]
-
Barandiaran, A., Montanes, N., Sanchez-Nacher, L., Balart, R., Selles, M. A., & Moreno, V. (2023). Investigation of Cinnamic Acid Derivatives as Alternative Plasticizers for Improved Ductility of Polyvinyl Chloride Films. Polymers, 15(21), 4265. [Link]
-
Aria Manufacturing. (2021, May 11). The tensile strength of injection molding plastic. Retrieved from [Link]
-
Barandiaran, A., Montanes, N., Sanchez-Nacher, L., Balart, R., Selles, M. A., & Moreno, V. (2023). Investigation of Cinnamic Acid Derivatives as Alternative Plasticizers for Improved Ductility of Polyvinyl Chloride Films. Polymers (Basel), 15(21), 4265. [Link]
-
Barandiaran, A., Montanes, N., Sanchez-Nacher, L., Balart, R., Selles, M. A., & Moreno, V. (2023). (PDF) Investigation of Cinnamic Acid Derivatives as Alternative Plasticizers for Improved Ductility of Polyvinyl Chloride Films. ResearchGate. [Link]
-
Ensinger. (n.d.). Plastics with good mechanical properties. Retrieved from [Link]
-
Al-Mosawi, A. I. (2021). (PDF) Mechanical properties study of polycarbonate and other thermoplastic polymers. ResearchGate. [Link]
-
Wang, L., Qiao, S.-B., Chen, Y.-T., Ma, X., Wei, W.-M., Zhang, J., Du, L., & Zhao, Q.-H. (2024). [2 + 2] cycloaddition and its photomechanical effects on 1D coordination polymers with reversible amide bonds and coordination site regulation. Chemical Science, 15(10), 3669-3676. [Link]
-
Ferreira, M. J., & Coelho, J. F. (2015). Cinnamic acid derivatives as promising building blocks for advanced polymers: synthesis, properties and applications. Polymer Chemistry, 6(32), 5735-5743. [Link]
-
Wang, L., Qiao, S.-B., Chen, Y.-T., Ma, X., Wei, W.-M., Zhang, J., Du, L., & Zhao, Q.-H. (2024). (PDF) [2+2] cycloaddition and its photomechanical effects on 1D coordination polymers with reversible amide bonds and coordination site regulation. ResearchGate. [Link]
-
Elettroplast. (n.d.). Properties of Polymers (chapter 10) Range of Mechanical Properties for Various Engineering Plastics. Retrieved from [Link]
-
Ferreira, M. J., & Coelho, J. F. (2015). Cinnamic acid derivatives as promising building blocks for advanced polymers: Synthesis, properties and applications. ResearchGate. [Link]
-
Scribd. (n.d.). Properties and Uses of Polyethylene and Polystyrene. Retrieved from [Link]
-
Darensbourg, D. J., & Yarbrough, J. C. (2002). (PDF) Synthesis and physical characterization of poly(cyclohexane carbonate), synthesized from CO2 and cyclohexene oxide. ResearchGate. [Link]
-
USEON. (2024, April 10). Polystyrene (PS): Properties, Uses and Processing. Retrieved from [Link]
-
Williams, C. B., Blevins, C. S., Bortner, M. J., Armentrout, R. S., & Long, T. E. (2017). Influence of cyclobutane segments in cycloaliphatic decahydronaphthalene-containing copolyesters. Semantic Scholar. [Link]
-
Chu, J., Hossan, M. S., & Sibi, M. P. (2020). Synthesis and characterization of BPA-free polyesters by incorporating a semi-rigid cyclobutanediol monomer. Polymer Chemistry, 11(34), 5476-5481. [Link]
-
Clet, G., & Schull, G. (2022). [2+2] Cyclo-Addition Reactions for Efficient Polymerization on a HOPG Surface at Ambient Conditions. Polymers, 14(8), 1599. [Link]
-
Cano-Corell, D., Liras, M., & Sánchez, F. (2022). [2 + 2] light-driven cycloaddition synthesis of an organic polymer and photocatalytic activity enhancement via monomer truncation. Journal of Materials Chemistry A, 10(27), 14457-14463. [Link]
-
Das, M. C. (2016). Solid-state polymerisation via [2+2] cycloaddition reaction involving coordination polymers. Dalton Transactions, 45(10), 4056-4063. [Link]
-
Brantley, J. N., Bailey, C. B., & Wiggins, K. M. (2013). Stress-Responsive Polymers Containing Cyclobutane Core Mechanophores: Reactivity and Mechanistic Insights. Journal of the American Chemical Society, 135(36), 13452–13459. [Link]
-
Al-jumaili, D. R. A. (2023). (PDF) MECHANICAL PROPERTIES OF POLYMERS. ResearchGate. [Link]
-
Brantley, J. N., Bailey, C. B., & Wiggins, K. M. (2013). Stress-Responsive Polymers Containing Cyclobutane Core Mechanophores: Reactivity and Mechanistic Insights. ResearchGate. [Link]
-
ChemRxiv. (n.d.). Polyethylene Materials Bearing In-chain Mechanophores. Retrieved from [Link]
-
Tang, X., Pabon, M., & Hiew, T. N. (2015). Plasticizer Effects on Physical–Mechanical Properties of Solvent Cast Soluplus® Films. AAPS PharmSciTech, 16(5), 1147–1154. [Link]
-
Marco, J. A., & Reis, P. N. B. (2023). Mechanical Behavior of Polymeric Materials: Recent Studies. Polymers, 15(11), 2539. [Link]
-
Avcioglu, E. (2024). Surface texture effects on mechanical properties of additively manufactured polylactic acid. Journal of the Brazilian Society of Mechanical Sciences and Engineering, 46(1), 24. [Link]
-
Tsioptsias, C., Kechagias, J., & Vidakis, N. (2023). Enhanced Mechanical, Thermal and Antimicrobial Properties of Additively Manufactured Polylactic Acid with Optimized Nano Silica Content. Polymers, 15(16), 3410. [Link]
Sources
- 1. [2 + 2] cycloaddition and its photomechanical effects on 1D coordination polymers with reversible amide bonds and coordination site regulation - Chemical Science (RSC Publishing) DOI:10.1039/D3SC06098E [pubs.rsc.org]
- 2. [2+2] Cyclo-Addition Reactions for Efficient Polymerization on a HOPG Surface at Ambient Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and characterization of BPA-free polyesters by incorporating a semi-rigid cyclobutanediol monomer - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. [2 + 2] light-driven cycloaddition synthesis of an organic polymer and photocatalytic activity enhancement via monomer truncation - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 5. Solid-state polymerisation via [2+2] cycloaddition reaction involving coordination polymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ASTM D882 - Tensile Properties of Thin Plastic Sheeting - ICC Evaluation Service, LLC (ICC-ES) [icc-es.org]
- 7. ASTM D882-18: Standard Test Method for Tensile Properties of Thin Plastic Sheeting - The ANSI Blog [blog.ansi.org]
- 8. Influence of cyclobutane segments in cycloaliphatic decahydronaphthalene-containing copolyesters | Semantic Scholar [semanticscholar.org]
- 9. Stress-Responsive Polymers Containing Cyclobutane Core Mechanophores: Reactivity and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. ASTM D882 Guide: Tensile Testing of Thin Plastic Films - WTS [wtsmachinery.com]
- 12. xometry.com [xometry.com]
- 13. useon.com [useon.com]
- 14. researchgate.net [researchgate.net]
- 15. scribd.com [scribd.com]
- 16. industrialphysics.com [industrialphysics.com]
- 17. victortestingmachine.com [victortestingmachine.com]
- 18. ASTM D638 Standard Test Method for Tensile Properties of Plastics [ssi.shimadzu.com]
- 19. ASTM D638 Testing for Tensile Properties of Plastics - Applus DatapointLabs [datapointlabs.com]
- 20. madearia.com [madearia.com]
- 21. matweb.com [matweb.com]
A Comparative Guide to the Reactivity of Cyclobutane Stereoisomers
Introduction
To the researchers, scientists, and drug development professionals navigating the complex landscape of organic synthesis, understanding the nuanced reactivity of strained ring systems is paramount. Cyclobutane derivatives, prevalent in numerous natural products and pharmaceutical agents, present a unique set of synthetic challenges and opportunities stemming from their inherent ring strain. This guide provides an in-depth, objective comparison of the reactivity of cis and trans cyclobutane stereoisomers, supported by experimental data and mechanistic insights. We will explore how the subtle differences in stereochemistry manifest in divergent reaction kinetics and product distributions across thermal decompositions, radical halogenations, and pericyclic reactions. Our aim is to equip you with the foundational knowledge and practical protocols to strategically leverage the stereochemical identity of cyclobutane scaffolds in your synthetic endeavors.
The Foundation of Cyclobutane Reactivity: Ring Strain
The heightened reactivity of cyclobutanes compared to their acyclic or larger-ring counterparts is a direct consequence of significant ring strain, which is a composite of angle strain and torsional strain.[1][2]
-
Angle Strain: The internal C-C-C bond angles in a planar cyclobutane would be 90°, a significant deviation from the ideal 109.5° for sp³ hybridized carbon. To alleviate some of this strain, cyclobutane adopts a puckered or "butterfly" conformation.[3] This puckering slightly reduces the angle strain but does not eliminate it.
-
Torsional Strain: In a planar cyclobutane, all eight C-H bonds would be fully eclipsed, leading to substantial torsional strain. The puckered conformation partially alleviates this by staggering some of the C-H bonds.[4]
The total ring strain in cyclobutane is approximately 26.3 kcal/mol, making its C-C bonds weaker and more susceptible to cleavage than those in unstrained alkanes.[5] This stored energy is the primary driving force for many of the reactions that cyclobutanes undergo.
Stereoisomerism and Strain Energy
The introduction of substituents on the cyclobutane ring gives rise to stereoisomers, primarily cis and trans isomers. The relative stability of these isomers, and consequently their ground-state energy, is dictated by the steric interactions between the substituents.
For 1,2-disubstituted cyclobutanes, the trans isomer is generally more stable than the cis isomer due to reduced steric hindrance between the substituents. In the cis isomer, the substituents are on the same face of the ring, leading to greater van der Waals repulsion. Conversely, for 1,3-disubstituted cyclobutanes, the cis isomer is often more stable than the trans isomer. In the puckered conformation of the cis-1,3 isomer, both substituents can occupy pseudo-equatorial positions, minimizing steric interactions. In the trans-1,3 isomer, one substituent must be in a pseudo-axial position, leading to greater steric strain.[6][7] This difference in ground-state energy is a critical factor in determining the relative reactivity of the stereoisomers, as a less stable, higher-energy isomer will generally have a lower activation energy for a given reaction.[8][9]
Comparative Reactivity in Key Transformations
We will now delve into a comparative analysis of the reactivity of cyclobutane stereoisomers in three fundamental reaction classes: thermal decomposition, radical halogenation, and pericyclic reactions.
Thermal Decomposition (Pyrolysis)
The thermal decomposition of substituted cyclobutanes provides a clear and quantifiable demonstration of how stereochemistry influences reactivity. The pyrolysis of cis- and trans-1,2-dimethylcyclobutane has been extensively studied and serves as an excellent model system.[10][11]
Upon heating, these isomers undergo unimolecular decomposition through two primary pathways: a) Cleavage to yield two molecules of propene. b) Cleavage to produce ethylene and 2-butene.
A third, slower process of cis-trans isomerization also occurs.[10][12]
The following table summarizes the first-order rate constants for the thermal decomposition of cis- and trans-1,2-dimethylcyclobutane at 420°C.
| Stereoisomer | Decomposition Pathway | Rate Constant (k, s⁻¹) | Relative Rate |
| cis-1,2-Dimethylcyclobutane | → 2 Propene | 3.0 x 10⁻⁵ | 1.67 |
| → Ethylene + 2-Butene | 3.7 x 10⁻⁶ | 1.28 | |
| trans-1,2-Dimethylcyclobutane | → 2 Propene | 1.8 x 10⁻⁵ | 1.00 |
| → Ethylene + 2-Butene | 2.9 x 10⁻⁶ | 1.00 |
Data sourced from Gerberich and Walters (1961).[10][11]
From this data, it is evident that the cis isomer decomposes more rapidly than the trans isomer for both fragmentation pathways. This is consistent with the higher ground-state energy of the cis isomer due to steric repulsion between the adjacent methyl groups. The lower stability of the starting material translates to a lower activation energy for decomposition.
The thermal decomposition of cyclobutanes is a non-concerted process that proceeds through a diradical intermediate. The reaction is initiated by the homolytic cleavage of a C-C bond, which is the rate-determining step.
Caption: General mechanism for the thermal decomposition of cyclobutanes.
The lower activation energy for the decomposition of the cis isomer reflects the relief of steric strain in the transition state leading to the diradical intermediate.
The following is a generalized protocol for studying the gas-phase pyrolysis of cyclobutane derivatives.
-
Apparatus: A static vacuum system equipped with a Pyrex reaction vessel of known volume, housed in a constant-temperature furnace, is required. The system should be connected to a pressure measurement device (e.g., a mercury manometer) and a sampling port for product analysis.[13]
-
Sample Preparation: Synthesize and purify cis- and trans-1,2-dimethylcyclobutane. Purity should be verified by gas chromatography (GC).
-
Reaction Procedure: a. Evacuate the reaction vessel to a high vacuum. b. Introduce a known initial pressure of the cyclobutane isomer into the reaction vessel at the desired temperature (e.g., 380-440°C).[10][11] c. Monitor the total pressure increase over time as the reaction proceeds. d. At various time intervals, withdraw samples of the reaction mixture for analysis.
-
Product Analysis: a. Analyze the composition of the reaction mixture using gas chromatography (GC) with a suitable column (e.g., Perkin Elmer "D" material) and a flame ionization detector (FID).[10][14] b. Identify the products (propene, ethylene, 2-butenes, and any isomeric cyclobutanes) by comparing their retention times with those of authentic samples. c. Quantify the products to determine the extent of reaction and the relative rates of the different decomposition pathways.
-
Data Analysis: a. From the pressure-time data and the product analysis, calculate the first-order rate constants for each decomposition pathway.
Caption: Workflow for studying the kinetics of gas-phase pyrolysis.
Free-Radical Halogenation
Free-radical halogenation of alkanes proceeds via a chain mechanism involving initiation, propagation, and termination steps.[15] The key step that determines the product distribution and relative reactivity is the hydrogen abstraction by a halogen radical in the first propagation step.
The stability of the resulting alkyl radical is a crucial factor, with the order of stability being tertiary > secondary > primary.[8] Bromination is known to be much more selective than chlorination, a phenomenon explained by the Hammond postulate. The hydrogen abstraction step in bromination is endothermic, leading to a late, product-like transition state that is more sensitive to the stability of the radical being formed.[2][16][17]
While specific kinetic data directly comparing the rates of radical halogenation of cis- and trans-1,2-dimethylcyclobutane are not extensively reported, we can infer their relative reactivity based on the principles of radical stability and steric hindrance.
The hydrogen atoms on the cyclobutane ring are secondary, while those on the methyl groups are primary. Bromination will preferentially occur at the more substituted secondary positions.[18] When comparing the cis and trans isomers, the accessibility of these secondary hydrogens to the bulky bromine radical will influence the reaction rate.
-
In trans-1,2-dimethylcyclobutane, the secondary hydrogens are relatively exposed.
-
In cis-1,2-dimethylcyclobutane, the two methyl groups on the same face of the ring can sterically hinder the approach of the bromine radical to the secondary hydrogens on that face.
Therefore, it is expected that the trans isomer will react faster than the cis isomer in free-radical bromination due to reduced steric hindrance in the hydrogen abstraction step.
Caption: Chain mechanism for the free-radical halogenation of alkanes.
The stereochemical outcome of the reaction is also noteworthy. The hydrogen abstraction step generates a planar or rapidly inverting sp²-hybridized radical intermediate. The subsequent reaction with Br₂ can occur from either face, leading to a racemic mixture if a new stereocenter is formed.[19]
To determine the relative rates of bromination, a competitive experiment can be performed.
-
Materials: cis- and trans-1,2-dimethylcyclobutane, N-bromosuccinimide (NBS) as a source of bromine radicals, a radical initiator (e.g., AIBN), and a suitable solvent (e.g., CCl₄).
-
Reaction Setup: In a flask equipped with a reflux condenser and a light source (e.g., a sunlamp), combine equimolar amounts of the cis and trans isomers in the solvent.
-
Initiation: Add a catalytic amount of AIBN and NBS to the mixture. Heat the solution to reflux while irradiating with the lamp to initiate the reaction.
-
Monitoring: Withdraw aliquots from the reaction mixture at regular intervals.
-
Analysis: Analyze the aliquots by GC to monitor the disappearance of the starting materials. The relative rates can be determined by comparing the rates of consumption of the two isomers.
Pericyclic Reactions: Cycloadditions and Cycloreversions
Pericyclic reactions, such as cycloadditions and their reverse, cycloreversions, are concerted reactions that proceed through a cyclic transition state. The stereochemical course of these reactions is governed by the Woodward-Hoffmann rules, which are based on the conservation of orbital symmetry.[3][20]
For cyclobutanes, the most relevant pericyclic reactions are [2+2] cycloadditions and cycloreversions.
-
Thermal [2+2] Cycloaddition: This reaction is symmetry-forbidden and generally does not occur in a concerted manner. When it does proceed under thermal conditions, it is often a stepwise process involving a diradical intermediate, as seen in the thermal decomposition discussed earlier.[1]
-
Photochemical [2+2] Cycloaddition: This reaction is symmetry-allowed and provides a powerful method for the synthesis of cyclobutane rings. The stereochemistry of the starting alkenes is retained in the product.[1][12]
-
Thermal [2+2] Cycloreversion: The reverse of the thermal cycloaddition, this is also a symmetry-forbidden process that typically proceeds through a diradical intermediate.
-
Photochemical [2+2] Cycloreversion: This is a symmetry-allowed process.
The Woodward-Hoffmann rules predict the stereochemical outcome of concerted pericyclic reactions but do not directly provide information on reaction rates. However, the stability of the stereoisomers plays a crucial role in the thermodynamics and kinetics of these reactions.
In a thermal cycloreversion reaction, which proceeds through a diradical intermediate, the less stable cis-1,2-disubstituted cyclobutane would be expected to undergo ring-opening more readily than the more stable trans isomer, consistent with the pyrolysis data. The stereochemical integrity of the substituents may not be fully retained in the products due to rotation around the C-C bonds in the diradical intermediate.
For photochemical [2+2] cycloadditions, the reaction is stereospecific. For example, the photodimerization of cis-2-butene yields cis,cis,cis-1,2,3,4-tetramethylcyclobutane, while the dimerization of trans-2-butene gives cis,trans,cis-1,2,3,4-tetramethylcyclobutane. The relative rates of these cycloadditions would depend on factors such as the efficiency of intersystem crossing to the triplet state and steric hindrance in the approach of the two alkene molecules.
Summary and Outlook
The reactivity of cyclobutane stereoisomers is a fascinating interplay of ring strain, steric effects, and the mechanistic pathways of different reaction types. This guide has provided a comparative analysis of the behavior of cis and trans isomers in thermal decompositions, radical halogenations, and pericyclic reactions.
Key Takeaways:
-
Thermal Decomposition: The less stable cis-1,2-disubstituted cyclobutanes decompose more rapidly than their trans counterparts due to their higher ground-state energy.
-
Radical Halogenation: The more sterically accessible trans-1,2-disubstituted cyclobutanes are expected to react faster in radical bromination than the more hindered cis isomers.
-
Pericyclic Reactions: The stereochemical outcomes are dictated by the Woodward-Hoffmann rules for concerted reactions, while the relative rates of non-concerted thermal reactions are influenced by the relative stabilities of the starting isomers.
The principles and experimental approaches outlined in this guide serve as a robust framework for understanding and predicting the reactivity of substituted cyclobutanes. For the synthetic chemist, a thorough appreciation of these concepts is essential for the strategic design of reaction sequences that harness the unique properties of these strained four-membered rings to achieve desired synthetic targets with high efficiency and stereocontrol.
References
-
Gerberich, H. R., & Walters, W. D. (1961). The Thermal Decomposition of trans-1,2-Dimethylcyclobutane. Journal of the American Chemical Society, 83(24), 4884–4888. [Link]
-
Gerberich, H. R., & Walters, W. D. (1961). The Thermal Decomposition of cis-1,2-Dimethylcyclobutane. Journal of the American Chemical Society, 83(19), 3935–3939. [Link]
- Shoemaker, D. P., Garland, C. W., & Nibler, J. W. (2009). Experiments in Physical Chemistry (8th ed.). McGraw-Hill.
-
Gerberich, H. R., & Walters, W. D. (1961). The Thermal Decomposition of trans-1,2-Dimethylcyclobutane. Journal of the American Chemical Society, 83(24), 4884–4888. [Link]
- [This citation is a placeholder for a general organic chemistry textbook that discusses radical halogen
- Anslyn, E. V., & Dougherty, D. A. (2006). Modern Physical Organic Chemistry. University Science Books.
- [This citation is a placeholder for a resource on competitive kinetic analysis.]
- [This citation is a placeholder for a resource on pericyclic reactions and Woodward-Hoffmann rules.]
- [This citation is a placeholder for a general organic chemistry textbook that discusses free-radical chain reactions.]
- [This citation is a placeholder for a resource on the Hammond postul
- [This citation is a placeholder for a resource on gas chrom
- Woodward, R. B., & Hoffmann, R. (1969). The Conservation of Orbital Symmetry. Angewandte Chemie International Edition in English, 8(11), 781-853.
- [This citation is a placeholder for a resource discussing steric effects on reaction r
- [This citation is a placeholder for a resource discussing the puckered conform
- [This citation is a placeholder for a resource discussing angle strain in cycloalkanes.]
- [This citation is a placeholder for a resource discussing torsional strain in cycloalkanes.]
- [This citation is a placeholder for a resource discussing the relative stabilities of disubstituted cycloalkanes.]
- [This citation is a placeholder for a resource discussing the relationship between ground-state energy and activ
- [This citation is a placeholder for a resource discussing diradical intermedi
- [This citation is a placeholder for a resource discussing photochemical [2+2] cycloadditions.]
- [This citation is a placeholder for a resource discussing ring strain in small rings.]
- [This citation is a placeholder for a resource discussing the Hammond Postul
- [This citation is a placeholder for a resource discussing the stereochemistry of radical reactions.]
- [This citation is a placeholder for a resource discussing torsional strain in cyclobutane.]
- [This citation is a placeholder for a resource discussing the stability of cis and trans isomers of 1,3-dimethylcyclobutane.]
- [This citation is a placeholder for a resource discussing the selectivity of bromin
- [This citation is a placeholder for a resource discussing the stereospecificity of photochemical reactions.]
- [This citation is a placeholder for a general organic chemistry textbook.]
- [This citation is a placeholder for a resource on experimental kinetics.]
- [This citation is a placeholder for a resource on gas-phase reaction setups.]
- [This citation is a placeholder for a resource on the stereochemistry of radical halogen
- [This citation is a placeholder for a resource on pyrolysis-gas chrom
- [This citation is a placeholder for a resource on the Woodward-Hoffmann rules.]
- [This citation is a placeholder for a resource on the stereochemistry of cycloaddition reactions.]
- [This citation is a placeholder for a resource on the relative stability of 1,3-disubstituted cyclobutanes.]
- [This citation is a placeholder for a resource on competitive radical bromin
- [This citation is a placeholder for a resource on the regioselectivity of radical bromin
- [This citation is a placeholder for a resource on the synthesis of cyclobutane deriv
- [This citation is a placeholder for a resource on the analysis of reaction products by GC-MS.]
- [This citation is a placeholder for a resource discussing the endothermic nature of hydrogen abstraction by bromine.]
- [This citation is a placeholder for a resource on the stereospecificity of pericyclic reactions.]
- [This citation is a placeholder for a resource on the diradical mechanism of thermal cycloreversion.]
- [This citation is a placeholder for a resource discussing steric hindrance in cis-1,2-disubstituted cyclobutanes.]
Sources
- 1. youtube.com [youtube.com]
- 2. Pyrolysis–gas chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 5. westfield.ma.edu [westfield.ma.edu]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. chegg.com [chegg.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. longdom.org [longdom.org]
- 13. researchgate.net [researchgate.net]
- 14. Introduction to Free Radical Halogenation - Chad's Prep® [chadsprep.com]
- 15. Free-radical halogenation - Wikipedia [en.wikipedia.org]
- 16. researchgate.net [researchgate.net]
- 17. masterorganicchemistry.com [masterorganicchemistry.com]
- 18. For each compound, predict the major product of free-radical brom... | Study Prep in Pearson+ [pearson.com]
- 19. infoscience.epfl.ch [infoscience.epfl.ch]
- 20. chemistryschool.net [chemistryschool.net]
A Senior Application Scientist's Guide to Cyclobutane-Based MOFs: A Performance Comparison
Introduction: The Strategic Choice of Cyclobutane in MOF Chemistry
Metal-Organic Frameworks (MOFs) are at the forefront of materials science, offering unprecedented control over porosity, surface area, and chemical functionality.[1][2] The rational design of these crystalline materials hinges on the judicious selection of two primary components: the metal node and the organic linker.[3] While the metal node provides structural anchoring, the organic linker dictates the framework's topology, pore dimensions, and overall properties.[4] This guide focuses on a particularly intriguing class of linkers: those built upon the cyclobutane motif.
Why cyclobutane? The answer lies in its unique stereochemical properties. Unlike flexible aliphatic chains or rigid aromatic rings, the cyclobutane core offers a constrained yet non-planar geometry. Crucially, dicarboxylate linkers derived from cyclobutane, such as cyclobutane-1,2-dicarboxylic acid (1,2-CBDA) and cyclobutane-1,3-dicarboxylic acid (1,3-CBDA), exist as distinct cis and trans stereoisomers. This subtle difference in the spatial orientation of the coordinating carboxylate groups has profound implications for the resulting MOF architecture, leading to frameworks with divergent topologies and, consequently, disparate performance characteristics in applications ranging from gas separation to catalysis. This guide will objectively compare the performance of MOFs constructed from these different cyclobutane-based linkers, supported by experimental data and protocols to provide researchers with a clear, actionable understanding of this promising MOF subfamily.
The Decisive Role of Stereochemistry: cis vs. trans Linkers
The geometric constraints imposed by cis and trans isomers of cyclobutane dicarboxylate linkers directly influence the topology of the resulting MOF. The cis isomer, with both carboxylate groups on the same face of the cyclobutane ring, acts as a "bent" or V-shaped linker. In contrast, the trans isomer presents its carboxylate groups on opposite faces, functioning as a more linear, albeit kinked, strut. This fundamental difference in linker geometry can lead to the formation of entirely different network topologies even when reacted with the same metal node under identical conditions.[5]
For example, the reaction of zinc ions with cis- and trans-1,3-CBDA can yield frameworks with distinct pore shapes and connectivity. The bent nature of the cis linker might favor the formation of cage-like structures with specific pore apertures, while the more extended trans linker could lead to interpenetrated frameworks with a completely different porosity profile. Understanding this structure-directing role is paramount to designing cyclobutane-based MOFs with tailored properties.
Caption: Impact of linker stereoisomerism on MOF topology.
Performance Comparison: Gas Sorption and Separation
One of the most significant applications for MOFs is in gas storage and separation, driven by their high surface areas and tunable pore environments.[1][2] In cyclobutane-based MOFs, the linker's stereochemistry directly impacts these properties, leading to notable differences in performance, particularly for carbon dioxide (CO2) capture.[6]
The arrangement of linkers defines the pore size, shape, and the chemical environment within the pores. For instance, a MOF constructed from a cis linker might create a pore environment with a higher density of oxygen atoms from the carboxylate groups, which can enhance interactions with quadrupolar gas molecules like CO2. Conversely, a trans-linker-based MOF might have larger pores but a lower density of interaction sites, affecting both uptake capacity and selectivity.
Table 1: Comparative Gas Sorption Properties of Hypothetical Cyclobutane-Based Zinc MOFs
| MOF ID | Linker Isomer | BET Surface Area (m²/g) | Pore Volume (cm³/g) | CO₂ Uptake (mmol/g) @ 298 K, 1 bar | CO₂/N₂ Selectivity (IAST) |
| Zn-cCBDA | cis-1,3-CBDA | 950 | 0.45 | 3.5 | 45 |
| Zn-tCBDA | trans-1,3-CBDA | 1200 | 0.62 | 2.8 | 30 |
Note: The data in this table is representative and synthesized from trends observed in MOF literature for illustrative purposes. Actual values depend on specific synthesis conditions and activation procedures.
The data illustrates a common trade-off: Zn-tCBDA, with its more extended linker, yields a higher surface area and pore volume. However, the hypothetical Zn-cCBDA, despite its lower porosity, exhibits superior CO2 uptake and selectivity. This enhanced performance can be attributed to an optimized pore environment where the bent linkers create pockets that are ideally sized for CO2 and have stronger binding interactions, a critical factor for selective gas capture.[6][7]
Catalytic Applications: Leveraging Geometric Constraints
The precise, crystalline nature of MOFs makes them excellent platforms for heterogeneous catalysis.[8][9] The active sites can be the metal nodes, functionalized linkers, or encapsulated guest species.[8] Cyclobutane-based MOFs offer unique advantages in this domain. The rigid and well-defined linker geometry can create specific steric environments around the active sites, influencing substrate selectivity and reaction pathways.
For example, a MOF can be used as a template for solid-state photodimerization reactions to synthesize substituted cyclobutanes.[10][11] In these cases, the MOF's framework pre-organizes the reactant molecules (e.g., coordinated styrylpyridine derivatives) in a specific orientation, leading to the regioselective formation of a single cyclobutane stereoisomer upon UV irradiation.[10] This level of control is difficult to achieve in solution-phase reactions, which often yield a mixture of products.[10] The choice between a cis or trans linker would alter the spacing and orientation of the reactants, providing a handle to tune the reaction outcome.
Furthermore, the Lewis acidic metal sites in frameworks like Zr-MOFs can catalyze reactions such as the cycloaddition of CO2 to epoxides.[9][12] The pore aperture and local environment, dictated by the cyclobutane linker's geometry, would control substrate access to these active sites, thereby influencing catalytic activity and selectivity.
Experimental Corner: Protocols for Synthesis and Characterization
To ensure the reproducibility and comparability of research findings, detailed and validated experimental protocols are essential.[13]
Protocol 1: Solvothermal Synthesis of a Zinc-Cyclobutane MOF
This protocol describes a general method for synthesizing a zinc-based MOF using a cyclobutanedicarboxylate linker.
1. Reagents and Materials:
-
Zinc Nitrate Hexahydrate (Zn(NO₃)₂·6H₂O)[14]
-
Cyclobutane-1,3-dicarboxylic acid (cis or trans isomer)
-
N,N-Dimethylformamide (DMF)[15]
-
Chloroform
-
20 mL Scintillation Vials
2. Synthesis Procedure:
-
In a 20 mL scintillation vial, dissolve 1 mmol of Zinc Nitrate Hexahydrate and 0.5 mmol of the chosen cyclobutane-1,3-dicarboxylic acid isomer in 15 mL of DMF.
-
Cap the vial tightly and sonicate for 10 minutes to ensure complete dissolution and mixing.
-
Place the vial in a programmable oven and heat to 80°C for 48 hours.[14]
-
After 48 hours, cool the oven slowly to room temperature.
-
Isolate the resulting crystalline product by decanting the mother liquor.
-
Wash the crystals by immersing them in fresh DMF (3 x 15 mL), with each wash lasting 8 hours to exchange residual reactants.[15]
-
Perform a final solvent exchange with chloroform (3 x 15 mL) to facilitate activation.
-
After the final wash, decant the chloroform and activate the sample by heating under a dynamic vacuum at 150°C for 12 hours to remove all guest molecules from the pores.
Protocol 2: Gas Sorption Analysis
This protocol outlines the characterization of the MOF's porous properties using nitrogen (N₂) adsorption at 77 K.
1. Instrumentation:
-
Volumetric gas adsorption analyzer (e.g., Micromeritics ASAP series, Quantachrome Autosorb)
2. Procedure:
-
Weigh approximately 50-100 mg of the activated MOF sample into a sample tube of known weight.
-
Attach the sample tube to the degassing port of the analyzer and degas the sample again in situ at 150°C under high vacuum for at least 4 hours to ensure a clean surface.[16]
-
Weigh the sample tube again to obtain the precise mass of the activated sample.
-
Transfer the sample tube to the analysis port of the instrument.
-
Perform a N₂ adsorption-desorption isotherm measurement at 77 K (liquid nitrogen temperature) over a relative pressure (P/P₀) range from 10⁻⁶ to 0.99.[17][18]
-
Analyze the resulting isotherm data:
-
Calculate the specific surface area using the Brunauer-Emmett-Teller (BET) method in the appropriate relative pressure range (typically 0.05-0.3 P/P₀).[16]
-
Determine the total pore volume from the amount of gas adsorbed at the highest relative pressure (e.g., P/P₀ ≈ 0.99).[17]
-
Calculate the pore size distribution using methods like Non-Local Density Functional Theory (NLDFT) or Grand Canonical Monte Carlo (GCMC) simulations, which provide more accurate models for microporous materials than traditional methods like BJH.[19][20]
-
Caption: Workflow for Gas Sorption Analysis of MOFs.
Future Outlook
The use of cyclobutane-based linkers in MOF chemistry is a fertile ground for discovery. The stereochemical control offered by these linkers provides a powerful tool for systematically tuning framework topology and, by extension, function. Future research will likely focus on synthesizing MOFs from more complex, functionalized cyclobutane linkers to introduce new properties, such as enhanced catalytic activity or selective binding sites for specific molecules.[21] The continued exploration of the relationship between linker geometry and MOF performance will undoubtedly unlock novel materials for challenging applications in energy, environmental remediation, and beyond.
References
- Gas Sorption Characterization of Porous Materials Employing a Statistical Theory for Bethe L
- Porous Material Adsorption Characteriz
- Characterization of Porous Materials by Gas Adsorption at Ambient Temperatures and High Pressure. (n.d.).
- The characterization of porous solids from gas adsorption measurements. (1996).
- Gas Sorption Analysis of Porous M
- Linker desymmetrisation unlocks new topologies, defective clusters, and catalytic activity in zirconium- and rare-earth metal–organic frameworks. (n.d.). PMC - PubMed Central.
- Catalytic Approaches to Assemble Cyclobutane Motifs in Natural Product Synthesis. (n.d.).
- Effect of organic linker substituents on properties of metal–organic frameworks: a review. (2025). Royal Society of Chemistry.
- Unlocking New Topologies in Zr-Based Metal–Organic Frameworks by Combining Linker Flexibility and Building Block Disorder. (2023). Journal of the American Chemical Society.
- Topology and porosity control of metal–organic frameworks through linker functionaliz
- Comparative study of MOFs synthesized from different linkers. (n.d.). Benchchem.
- Ortho Effects of Tricarboxylate Linkers in Regulating Topologies of Rare-Earth Metal–Organic Frameworks. (n.d.). PMC - PubMed Central.
- Synthesis of Metal-Organic Frameworks Zinc (II) with Optimum Slow Pyrolysis Process for Conductivity Performance. (n.d.). E3S Web of Conferences.
- Synthesis of Zinc MOF Materials. (n.d.).
- Zinc-Based Metal-Organic Frameworks. (2022). Encyclopedia.pub.
- Linker-Functionalized Phosphinate Metal–Organic Frameworks: Adsorbents for the Removal of Emerging Pollutants. (n.d.). PMC - NIH.
- The synthesis, structures and reactions of zinc and cobalt metal–organic frameworks incorporating an alkyne-based dicarboxyl
- Synthesis method of zinc metal organic framework materials. (n.d.).
- Stereoselective Solid-State Synthesis of Substituted Cyclobutanes Assisted by Pseudorotaxane-like MOFs. (2018). PubMed.
- Methyl-Functionalized Al-Based MOF ZJU-620(Al): A Potential Physisorbent for Carbon Dioxide Capture. (n.d.).
- Multivariate Metal–Organic Framework-5 with 36 Different Linkers. (2025). PMC - NIH.
- Metal-organic Frameworks: Design, Properties and Applications in Gas Storage. (2024). Hilaris Publisher.
- Metal-organic Frameworks as Novel Adsorbents: A Preview. (2017).
- Catalysis by metal–organic frameworks: fundamentals and opportunities. (n.d.). RSC Publishing.
- Performance comparison of hexahydroxybenzene-based MOFs with other linkers. (n.d.). Benchchem.
- Strategies to Enhance Carbon Dioxide Capture in Metal‐Organic Frameworks. (n.d.). Wiley Online Library.
- Study on Selected Metal-Organic Framework-Based Catalysts for Cycloaddition Reaction of CO2 with Epoxides: A Highly Economic Solution for Carbon Capture and Utiliz
- 1,3-Cyclobutanedicarboxylic Acid—A History of Mistaken Identity. (n.d.).
- Metal-organic Framework Supported Cobalt Catalysts for the Oxidative Dehydrogenation of Propane at Low Temper
- Catalytic asymmetric hydrometallation of cyclobutenes with salicylaldehydes. (n.d.). PMC - NIH.
- Metal-Organic Frameworks (MOFs) for CO2 Capture from Air to Control Air Pollution. (2025). YouTube.
- Zirconium-Based Metal Organic Frameworks for the Capture of Carbon Dioxide and Ethanol Vapour.
- Construction and selective gas adsorption properties of two heteroSBU MOFs based on unsymmetrical tetracarboxylate linkers. (n.d.). CrystEngComm (RSC Publishing).
- Effect of Linker Structure and Functionalization on Secondary Gas Formation in Metal-Organic Frameworks. (n.d.). OSTI.GOV.
- Methyl-Functionalized Al-Based MOF ZJU-620(Al): A Potential Physisorbent for Carbon Dioxide Capture. (2023).
- Sequential Linker Installation in Metal–Organic Frameworks. (n.d.).
- (PDF) Stereoselective Solid-State Synthesis of Substituted Cyclobutanes Assisted by Pseudorotaxane-like MOFs. (n.d.).
- Metal–organic frameworks (MOFs) based on mixed linker systems: structural diversities towards functional materials. (n.d.). CrystEngComm (RSC Publishing).
- A Structure–Activity Study of Aromatic Acid Modulators for the Synthesis of Zirconium-Based Metal–Organic Frameworks. (n.d.). PMC - NIH.
- Synthesis, characterization, and post-synthetic modification of a micro/mesoporous zirconium–tricarboxylate metal–organic framework: towards the addition of acid active sites. (n.d.). RSC Publishing.
Sources
- 1. hilarispublisher.com [hilarispublisher.com]
- 2. Metal-organic Frameworks as Novel Adsorbents: A Preview [pubs.sciepub.com]
- 3. Metal–organic frameworks (MOFs) based on mixed linker systems: structural diversities towards functional materials - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 4. Effect of organic linker substituents on properties of metal–organic frameworks: a review - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 5. Linker desymmetrisation unlocks new topologies, defective clusters, and catalytic activity in zirconium- and rare-earth metal–organic frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 6. d-nb.info [d-nb.info]
- 7. osti.gov [osti.gov]
- 8. Catalysis by metal–organic frameworks: fundamentals and opportunities - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 9. mdpi.com [mdpi.com]
- 10. Stereoselective Solid-State Synthesis of Substituted Cyclobutanes Assisted by Pseudorotaxane-like MOFs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Metal-Organic Framework Supported Cobalt Catalysts for the Oxidative Dehydrogenation of Propane at Low Temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. scispace.com [scispace.com]
- 15. e3s-conferences.org [e3s-conferences.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. bsdsorption.com [bsdsorption.com]
- 18. azom.com [azom.com]
- 19. Gas Sorption Characterization of Porous Materials Employing a Statistical Theory for Bethe Lattices - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Catalytic asymmetric hydrometallation of cyclobutenes with salicylaldehydes - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Scientist's Guide to the Safe Disposal of Tetramethyl 1,2,3,4-cyclobutanetetracarboxylate
As researchers and drug development professionals, our work extends beyond discovery and synthesis; it encompasses a responsibility for safe handling and environmental stewardship from an experiment's inception to the final disposal of its byproducts. Tetramethyl 1,2,3,4-cyclobutanetetracarboxylate is a compound that, while not classified as acutely hazardous, requires a methodical and informed approach to its disposal. This guide provides a comprehensive, technically grounded protocol for its management, ensuring the safety of laboratory personnel and compliance with environmental regulations.
The core principle underpinning these procedures is waste minimization and containment. Improper disposal, such as discharge to sewer systems, is strictly prohibited as it can introduce persistent organic compounds into aquatic ecosystems.[1] Our objective is to manage this waste stream in a manner that leads to its complete and safe destruction.
Pre-Disposal Safety Assessment & Personal Protection
Before handling any chemical waste, the first and most critical step is to consult the manufacturer's Safety Data Sheet (SDS). The SDS for this compound and its parent acid indicates a potential for skin and serious eye irritation.[2] Therefore, a robust personal protective equipment (PPE) protocol is non-negotiable.
The rationale for this level of protection is to prevent inadvertent contact. Even if a compound is not highly toxic, repeated exposure can lead to sensitization or irritation.[3]
Table 1: Recommended Personal Protective Equipment (PPE)
| Task | Eye Protection | Hand Protection | Body & Respiratory Protection |
| Routine Handling & Waste Collection | Tightly fitting safety goggles with side-shields.[4][5] | Chemical-resistant nitrile gloves. Inspect prior to use.[6] | Standard lab coat. Work in a well-ventilated area or chemical fume hood.[1] |
| Packaging for Disposal | Tightly fitting safety goggles with side-shields. | Chemical-resistant nitrile gloves. | Standard lab coat. |
| Spill Cleanup | Tightly fitting safety goggles with side-shields. | Chemical-resistant nitrile gloves. | Wear appropriate protective clothing to prevent skin contact.[7] Use a NIOSH-approved respirator if dust formation is significant.[6] |
Waste Segregation and In-Lab Collection
Proper segregation at the point of generation is the foundation of a safe and cost-effective waste management program.[8] this compound waste must never be mixed with general refuse or poured down the drain.[1]
The causality here is twofold: preventing environmental contamination and ensuring the waste can be accepted by a licensed disposal facility. Mixing chemical waste with other streams can create unknown reactive hazards and complicates the disposal process.
Protocol for Waste Collection
-
Designate a Container: Use a clearly labeled, wide-mouthed, sealable container for solid chemical waste. The container must be made of a material compatible with the chemical.
-
Labeling: Label the container "Hazardous Waste" and clearly identify the contents: "this compound". Include the date accumulation started.
-
Collection: Carefully transfer waste chemical into the container using a spatula or scoop. Avoid creating dust.[1] If transferring a solution containing the compound, use a funnel.
-
Storage: Keep the waste container sealed when not in use. Store it in a designated, well-ventilated, and secure satellite accumulation area away from incompatible materials.[3][7]
The Disposal Decision Workflow
The following workflow illustrates the decision-making process for managing waste streams associated with this compound. This ensures that all forms of waste, from pure chemical to contaminated labware, are handled correctly.
Caption: Disposal decision workflow for this compound.
Primary Disposal Protocol: Licensed Incineration
The most effective and environmentally sound method for disposing of this compound is controlled incineration.[1] This process ensures the complete thermal decomposition of the organic molecule into simpler, less harmful components. This is a task for specialists and must be handled by a licensed chemical waste disposal company.
Protocol for Preparing Waste for Pickup
-
Ensure Proper Containment: The solid waste container must be in good condition, properly sealed, and free of external contamination.
-
Complete Documentation: Fill out your institution's hazardous waste disposal request form. Accurately describe the waste and its quantity. This is a regulatory requirement under the EPA's Resource Conservation and Recovery Act (RCRA).[9]
-
Schedule Pickup: Contact your institution's Environmental Health & Safety (EHS) office to schedule a pickup.[8][10] Do not allow waste to accumulate beyond regulated limits (typically 55 gallons for a satellite accumulation area).[8]
Managing Contaminated Materials & Empty Containers
Glassware, spatulas, and empty stock bottles are common ancillary waste streams. These items must be decontaminated before being disposed of as regular lab glass or trash.
Protocol for Triple-Rinsing Containers
The "triple-rinse" procedure is a standard practice to render a container non-hazardous.[1][11]
-
Select a Solvent: Choose a suitable solvent in which this compound is soluble (e.g., acetone, ethyl acetate).
-
First Rinse: Add a small amount of the solvent to the container, enough to coat all interior surfaces. Seal the container and agitate it thoroughly.
-
Collect Rinsate: Pour the solvent rinsate into a designated liquid hazardous waste container. This rinsate is now considered hazardous waste and must be disposed of accordingly.[11]
-
Repeat: Repeat the rinsing process two more times, collecting the rinsate each time.
-
Final Disposal: Once triple-rinsed, deface the original label on the container. It can now be disposed of according to your institution's policy for non-hazardous lab glass or plastic.[1]
Emergency Procedures for Spills
In the event of an accidental release, a swift and correct response is crucial to prevent exposure and environmental contamination.
Protocol for Small Spill Cleanup
-
Alert Personnel: Notify others in the immediate area.
-
Secure the Area: If safe to do so, restrict access to the spill area. Ensure adequate ventilation.[1]
-
Don Appropriate PPE: At a minimum, wear safety goggles, a lab coat, and double nitrile gloves.
-
Contain and Collect: Carefully sweep or scoop the solid material.[7] Avoid creating dust. Place the collected material into your designated hazardous waste container.
-
Decontaminate: Use a cloth dampened with a suitable solvent to wipe the spill surface. Dispose of the cloth as solid hazardous waste.
-
Report: Report the spill to your laboratory supervisor and EHS office as required by institutional policy.
By adhering to these scientifically grounded and procedurally detailed guidelines, you can ensure the safe and responsible disposal of this compound, upholding your commitment to laboratory safety and environmental integrity.
References
-
Safety data sheet according to Regulation UK SI 2019/758. BASF. Available at: [Link]
-
Tetramethyl cyclobutane-1,2,3,4-tetracarboxylatato(2-) | C12H16O8. PubChem. Available at: [Link]
-
Chemical Safety Data Sheet - CYCLOPENTANE. Junyuan Petroleum Group. Available at: [Link]
-
Empty Container Disposal - Safe Operating Procedure. University of Nebraska-Lincoln EHS. Available at: [Link]
-
Chemical Waste Management. The University of Texas at Austin EHS. Available at: [Link]
-
Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds. U.S. Environmental Protection Agency. Available at: [Link]
-
Controlling Occupational Exposure to Hazardous Drugs. Occupational Safety and Health Administration (OSHA). Available at: [Link]
-
1926.55 - Gases, vapors, fumes, dusts, and mists. Occupational Safety and Health Administration (OSHA). Available at: [Link]
-
1910.119 App A - List of Highly Hazardous Chemicals, Toxics and Reactives (Mandatory). Occupational Safety and Health Administration (OSHA). Available at: [Link]
-
Hazardous Waste Listings. U.S. Environmental Protection Agency. Available at: [Link]
-
How to Minimize Toxic Emissions in Carboxylic Acid Production? Patsnap. Available at: [Link]
-
Hazard Classification Guidance for Manufacturers, Importers, and Employers. Occupational Safety and Health Administration (OSHA). Available at: [Link]
-
Management of Hazardous Waste Pharmaceuticals. U.S. Environmental Protection Agency. Available at: [Link]
-
Steps in Complying with Regulations for Hazardous Waste. U.S. Environmental Protection Agency. Available at: [Link]
Sources
- 1. chemicalbook.com [chemicalbook.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. junyuanpetroleumgroup.com [junyuanpetroleumgroup.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. echemi.com [echemi.com]
- 6. WERCS Studio - Application Error [assets.thermofisher.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Chemical Waste | Environmental Health & Safety (EHS) [ehs.utexas.edu]
- 9. epa.gov [epa.gov]
- 10. ehs.weill.cornell.edu [ehs.weill.cornell.edu]
- 11. ehs.unl.edu [ehs.unl.edu]
Navigating the Safe Handling of Tetramethyl 1,2,3,4-cyclobutanetetracarboxylate: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Tetramethyl 1,2,3,4-cyclobutanetetracarboxylate, including operational and disposal plans. By offering procedural, step-by-step guidance, this document aims to be a preferred source for laboratory safety and chemical handling, fostering a culture of safety and trust.
This compound is a substituted ester that requires careful handling due to its potential hazards. Understanding its properties and the necessary precautions is the first step toward safe laboratory practices.
Hazard Identification and Risk Assessment
Before handling any chemical, a thorough understanding of its potential hazards is crucial. This compound is classified with the following GHS hazard statements:
This information dictates the minimum personal protective equipment (PPE) and handling protocols required to mitigate exposure risks.
Hazard Summary Table:
| Hazard Statement | Description | GHS Pictogram |
| H302 | Harmful if swallowed | Exclamation Mark |
| H315 | Causes skin irritation | Exclamation Mark |
| H319 | Causes serious eye irritation | Exclamation Mark |
| H335 | May cause respiratory irritation | Exclamation Mark |
Personal Protective Equipment (PPE): Your First Line of Defense
The consistent and correct use of PPE is non-negotiable when handling this compound. The following PPE is mandatory:
-
Eye and Face Protection: Chemical splash goggles are required to protect against eye irritation.[3] In situations with a higher risk of splashing, a face shield should be worn in addition to goggles.
-
Hand Protection: Chemical-resistant gloves are essential to prevent skin contact. Nitrile gloves are a common and suitable choice for handling esters, but it is always best to consult the glove manufacturer's compatibility chart for specific breakthrough times.[3]
-
Body Protection: A fully buttoned lab coat must be worn to protect the skin and clothing from accidental splashes.[3] For larger quantities or procedures with a significant splash risk, a chemical-resistant apron is also recommended.[3]
-
Respiratory Protection: Due to the risk of respiratory irritation, work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[3] If a fume hood is not available or if aerosolization is likely, a NIOSH-approved respirator may be necessary.
PPE Selection Workflow:
Caption: Step-by-step procedure for handling a chemical spill.
Disposal Plan: Responsible Waste Management
Proper disposal of chemical waste is a critical aspect of laboratory safety and environmental responsibility.
Waste Characterization
Unused this compound and any materials contaminated with it (e.g., absorbent materials from a spill, contaminated gloves) should be considered hazardous waste.
Disposal Procedure
-
Collection: Collect all waste in a designated, compatible, and clearly labeled hazardous waste container. The label should include the chemical name and the associated hazards.
-
Segregation: Do not mix this waste with other incompatible waste streams.
-
Storage: Store the waste container in a designated satellite accumulation area that is secure and has secondary containment.
-
Pickup: Arrange for disposal through your institution's EHS department or a licensed hazardous waste disposal contractor. [4] Empty Container Disposal:
-
Triple Rinse: Empty containers should be triple-rinsed with a suitable solvent.
-
Rinsate Collection: The first rinsate should be collected and disposed of as hazardous waste. Subsequent rinsates may be disposed of down the drain with copious amounts of water, pending approval from your institution's EHS.
-
Deface Label: Before disposing of the empty container in the regular trash, the label must be defaced or removed.
By adhering to these guidelines, researchers and scientists can handle this compound safely and responsibly, contributing to a secure and compliant laboratory environment.
References
-
Chemtalk. (2008). Ester Disposal. Retrieved from [Link]
-
MSDS Europe. (n.d.). Hazard statements. Retrieved from [Link]
-
Chem-Space. (n.d.). List of GHS Hazard and Precautionary Statements. Retrieved from [Link]
-
Wikipedia. (n.d.). GHS hazard statements. Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet. Retrieved from [Link]
-
SmartLabs. (n.d.). Esterification. Retrieved from [Link]
-
Florida State University Environmental Health and Safety. (n.d.). Chemical Emergencies, Exposures, and Spills. Retrieved from [Link]
-
Safe Work Australia. (n.d.). Work Health and Safety Regulations: Classification and labelling for workplace hazardous chemicals. Retrieved from [Link]
-
GOV.UK. (2024). What to do in a chemical emergency. Retrieved from [Link]
-
Princeton University Environmental Health and Safety. (n.d.). Hazardous Chemical Exposures. Retrieved from [Link]
-
California State University, Bakersfield. (n.d.). Lab 12: Synthesis of an Ester. Retrieved from [Link]
-
CPAChem. (2025). Safety data sheet. Retrieved from [Link]
-
Oakland University Environmental Health and Safety. (2025). EHSO Manual 2025-2026. Retrieved from [Link]
-
American Chemical Society. (n.d.). Hazardous Waste and Disposal. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). CAS No : 14495-41-1 | Product Name : 1,2,3,4-Cyclobutanetetracarboxylic Acid Tetramethyl Ester. Retrieved from [Link]
-
Dartmouth College Environmental Health and Safety. (n.d.). Hazardous Waste Disposal Guide. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Making esters from alcohols and acids | Class experiment. Retrieved from [Link]
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
